molecular formula C8H12N2O2.2ClH<br>C8H14Cl2N2O2 B084951 2-(2,4-Diaminophenoxy)ethanol dihydrochloride CAS No. 11138-66-2

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Cat. No.: B084951
CAS No.: 11138-66-2
M. Wt: 241.11 g/mol
InChI Key: VXYWXJXCQSDNHX-UHFFFAOYSA-N
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Description

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a useful research compound. Its molecular formula is C8H12N2O2.2ClH and its molecular weight is 241.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(2,4-Diaminophenoxy)ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Diaminophenoxy)ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol;dihydrochloride
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InChI

InChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H
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InChI Key

VXYWXJXCQSDNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14Cl2N2O2
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Related CAS

70643-19-5 (Parent)
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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DSSTOX Substance ID

DTXSID3070462
Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Molecular Weight

241.11 g/mol
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Physical Description

Solid; [MSDSonline] Light grey to light pink solid; [EC]
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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CAS No.

66422-95-5, 11138-66-2
Record name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
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Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Record name Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2)
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Record name 2-(2,4-diaminophenoxy)ethanol dihydrochloride
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Record name 2,4-DIAMINOPHENOXYETHANOL HYDROCHLORIDE
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Record name 2-(2,4-DIAMINOPHENOXY)ETHANOL DIHYDROCHLORIDE
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Foundational & Exploratory

2-(2,4-Diaminophenoxy)ethanol dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and cosmetic chemistry. It delves into the core chemical properties, synthesis, applications, and safety considerations of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, providing field-proven insights and validated protocols.

Introduction: A Pivotal Intermediate in Modern Chemistry

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is an aromatic amine derivative that has garnered significant attention for its versatile applications, most notably as a key intermediate in the formulation of oxidative hair dyes.[1] Its molecular structure, featuring a diaminophenyl group coupled with a hydroxyethoxy chain, imparts a unique combination of reactivity and stability, making it an indispensable component in cosmetic science.[2] Beyond its primary role in hair colorants, this compound also serves as a valuable building block in pharmaceutical synthesis and as a biochemical tool in proteomics research.[3][4]

This document provides an in-depth analysis of its chemical and physical characteristics, synthesis pathways, reactivity, and safe handling protocols, grounded in authoritative data to support research and development endeavors.

Core Chemical and Physical Properties

The physical state and thermal properties of a compound are critical indicators of its behavior during manufacturing and formulation. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically presents as a light grey to white or pale pink-grey crystalline powder, a form that facilitates handling and precise measurement in industrial settings.[1][5] Its high melting point (222-224°C) and boiling point (432.7°C) signify considerable thermal stability, a crucial attribute for withstanding the conditions of chemical synthesis and product formulation.[1]

The dihydrochloride salt form significantly enhances its water solubility (425 g/L at 20°C), a key property for its application in aqueous-based hair dye formulations.[2][6]

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

PropertyValueSource(s)
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[7]
Synonyms 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-benzenediamine dihydrochloride[2][3]
CAS Number 66422-95-5[1]
Molecular Formula C₈H₁₄Cl₂N₂O₂[1]
Molecular Weight 241.11 g/mol [7]
Appearance Grey to pale pink-grey powder/crystals[8]
Melting Point 222 - 224 °C[1][4]
Boiling Point 432.7 °C[1]
Flash Point 215.5 °C[1][6]
Water Solubility 425 g/L at 20°C[5][6]
Other Solubilities Soluble in methanol, ethanol, DMSO.[6][9] Insoluble in acetone, chloroform.[4]
Purity (Typical) ≥98.5% (by HPLC)[1][4]

Synthesis and Manufacturing Pathway

The industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-established multi-step process. The causality behind this pathway is efficiency and yield, starting from readily available bulk chemicals. The process begins with a Williamson ether synthesis, followed by catalytic hydrogenation, and concludes with salt formation to produce the stable, water-soluble final product.[8][10][11]

The synthesis can be logically broken down into three core sections: Condensation, Hydrogenation, and Salification.[11][12]

G cluster_0 Condensation Stage cluster_1 Hydrogenation Stage cluster_2 Salification Stage A 2,4-Dinitrochlorobenzene D β-2,4-Dinitrophenoxyethanol (Intermediate) A->D B Ethylene Glycol B->D C NaOH / Na₂CO₃ (Alkaline Condition) C->D G 2,4-Diaminophenoxyethanol (Base Form) D->G Reduction E Catalyst (e.g., Pd-Fe) E->G F H₂ Gas (Low Pressure) F->G I 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Final Product) G->I Acidification H Hydrochloric Acid (HCl) H->I

Caption: General synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established patent literature.[11][13]

Part 1: Condensation (Williamson Ether Synthesis)

  • Charge a reactor with ethylene glycol and begin agitation.

  • Add 2,4-dinitrochlorobenzene to the reactor. Maintain a temperature of approximately 80°C.[11]

  • Slowly add an alkaline catalyst, such as sodium carbonate, to the mixture.

  • Increase the temperature to around 140°C and maintain for several hours to drive the condensation reaction to completion.[11]

  • Upon completion (verified by TLC analysis), quench the reaction by adding water.

  • Cool the mixture to precipitate the intermediate product, β-2,4-dinitrophenoxyethanol.

  • Filter and wash the precipitate with deionized water until the pH is neutral.

Part 2: Hydrogenation (Reduction)

  • Prepare a solution of the β-2,4-dinitrophenoxyethanol intermediate in a suitable solvent (e.g., ethanol or water) within a hydrogenation reactor.

  • Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[10]

  • Pressurize the reactor with hydrogen gas (e.g., up to 12 kg/cm ²).[13]

  • Maintain the reaction under controlled temperature and pressure until the reduction of the nitro groups to amino groups is complete.

Part 3: Salification and Purification

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate containing the 2,4-diaminophenoxyethanol base with hydrochloric acid to a specific pH (e.g., pH 1) to form the dihydrochloride salt.[13]

  • Initiate precipitation of the final product through cooling and/or vacuum distillation to remove the solvent.[13]

  • Isolate the crystalline 2-(2,4-Diaminophenoxy)ethanol dihydrochloride product via centrifugation.

  • Wash the final product with a chilled, pH-adjusted solution and dry under vacuum.

Chemical Reactivity and Applications

Primary Application: Oxidative Hair Dyes

The principal application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[1][8] In this system, it does not produce color on its own but reacts with a "primary intermediate" (a developer, such as p-phenylenediamine) in the presence of an oxidizing agent (typically hydrogen peroxide).[1]

This reaction forms large, stable colorant molecules that are trapped within the hair shaft, resulting in long-lasting color.[1][14] The specific shade produced depends on the combination of couplers and developers used. The choice to use this compound is based on its ability to reliably form specific color tones when paired with developers, contributing to a broad and predictable color palette.

G cluster_0 Inside Hair Shaft Coupler 2-(2,4-Diaminophenoxy) ethanol dihydrochloride Reaction Oxidative Coupling Reaction Coupler->Reaction Developer Primary Intermediate (e.g., p-Phenylenediamine) Developer->Reaction Oxidizer Oxidizing Agent (H₂O₂) Oxidizer->Reaction Initiates FinalDye Large, Stable Dye Molecule Reaction->FinalDye Forms

Caption: Role as a coupler in the oxidative hair dyeing process.

Other Industrial and Research Uses

Beyond cosmetics, this compound is utilized as:

  • A Pharmaceutical Building Block: It serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents.[4]

  • A Biochemical for Research: It is used in proteomics research, though specific applications are proprietary.[3]

  • A Cross-linking Agent: It has been noted for its use in the production of emulsions.[15]

Stability and Storage

To maintain its integrity, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16][17] It is sensitive to air and should be kept in tightly closed containers.[5] The compound is incompatible with strong oxidizing agents, which can lead to hazardous reactions.[17][18] Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride (HCl).[18][19]

Safety, Toxicology, and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following information is synthesized from multiple safety data sheets (SDS) and regulatory assessments.

Hazard Identification and Classification

The compound is classified under GHS with specific hazard statements. It is crucial that all personnel handling this substance are aware of these risks.

Table 2: GHS Hazard and Precautionary Statements

TypeCodeStatementSource(s)
Hazard H302Harmful if swallowed.[20]
Hazard H315Causes skin irritation.[16]
Hazard H317May cause an allergic skin reaction.[20]
Hazard H319Causes serious eye irritation.[16][20]
Hazard H335May cause respiratory irritation.
Hazard H411Toxic to aquatic life with long lasting effects.[20]
Precautionary P261Avoid breathing dust.[20]
Precautionary P280Wear protective gloves/eye protection.[20]
Precautionary P302+P352IF ON SKIN: Wash with plenty of water.[20]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]
Toxicological Profile
  • Acute Oral Toxicity: The LD50 in rats is approximately 1000 mg/kg, classifying it as harmful if swallowed.[9][14]

  • Skin and Eye Irritation: The compound is considered an irritant to the skin and a serious irritant to the eyes.[14][16] Studies in rabbits showed moderate to marked chemosis and conjunctival redness.[14]

  • Sensitization: It is a known skin sensitizer, meaning it can cause an allergic reaction upon contact.[1][20] Preliminary patch tests are recommended for final products containing this ingredient.[1]

  • Regulatory Standing: The European Union's Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in oxidative hair dyes at a maximum final concentration of 2.0% (as hydrochloride) after mixing with hydrogen peroxide.[1][9]

Protocol: Safe Handling and Emergency Procedures

This self-validating protocol ensures user safety by mandating engineering controls and appropriate PPE.

1. Engineering Controls & PPE:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[17][19]

  • Wear appropriate personal protective equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[18][20]

    • Skin Protection: Compatible chemical-resistant gloves and protective clothing to prevent skin contact.[18]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]

2. Handling and Storage:

  • Avoid formation of dust and aerosols.[17]

  • Keep containers tightly closed in a cool, dry place away from incompatible materials like strong oxidizers.[17][19]

  • Wash hands thoroughly after handling and before breaks.[17]

3. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[18][19]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[18][19]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician. Never give anything by mouth to an unconscious person.[19]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek medical attention.[18]

4. Spill and Disposal:

  • For spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[17]

  • Ventilate the area and wash the spill site after material pickup is complete.[18]

  • Dispose of the waste material by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with local, state, and federal regulations.[18]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a compound of significant industrial value, particularly in the cosmetics sector. Its well-defined chemical and physical properties, established synthesis routes, and predictable reactivity make it a reliable component in oxidative hair colorant systems. However, its profile as a skin/eye irritant and potential sensitizer necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical knowledge for scientists and researchers to utilize this versatile intermediate effectively and safely in their work.

References

  • LookChem. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

  • ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • Chemstar. (n.d.). 2,4 diaminophenoxyethanol di hcl. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

  • Google Patents. (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Google Patents. (2013). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Patsnap. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: Structure, Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5), an aromatic organic compound of significant interest in the cosmetic and pharmaceutical industries. Primarily known for its role as an oxidative hair dye intermediate, this document elucidates its core chemical structure, physicochemical properties, and established synthetic pathways. Furthermore, it details validated analytical methodologies for purity assessment, discusses its mechanism and applications, and provides a thorough overview of its toxicological profile and safe handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt. Its identity is established by several key identifiers:

  • IUPAC Name: 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[1]

  • CAS Number: 66422-95-5[1][2]

  • Molecular Formula: C₈H₁₂N₂O₂·2HCl or C₈H₁₄Cl₂N₂O₂[1][3][4]

  • Molecular Weight: Approximately 241.11 g/mol [5][6][7]

  • Common Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride, 2,4-Diaminophenoxyethanol 2HCl, IMEXINE OAJ[1][5][8]

The molecule consists of a 1,3-phenylenediamine (or diaminobenzene) core, substituted at position 4 with a 2-hydroxyethoxy group. The dihydrochloride form indicates that the two basic amine groups are protonated and associated with two chloride counter-ions.

Molecular Structure Diagram

G cluster_main 2-(2,4-Diaminophenoxy)ethanol b1 b2 b1->b2 o1 O b1->o1 b3 b2->b3 n1 H₂N b2->n1 b4 b3->b4 b5 b4->b5 n2 NH₂ b4->n2 b6 b5->b6 b6->b1 c1 CH₂ o1->c1 c2 CH₂ c1->c2 oh OH c2->oh hcl1 • 2HCl

Caption: Chemical structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its formulation and application.

PropertyValueSource(s)
Appearance Grey to pale pink-grey powder[2][4][5]
Water Solubility 425 g/L at 20°C[4][5]
Other Solubilities Soluble in methanol, ethanol, and DMSO[4]
Flash Point 215.5°C[4]
log P (octanol/water) 0.99[9]
Vapor Pressure 0 Pa at 20°C[4]

Synthesis and Manufacturing

The industrial preparation of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that leverages common organic transformations. The most prevalent route begins with 2,4-dinitrochlorobenzene.[2][10]

Synthetic Pathway Overview

The synthesis can be logically divided into three core stages:

  • Condensation (Williamson Ether Synthesis): 2,4-dinitrochlorobenzene is reacted with ethylene glycol in an alkaline environment. The base (e.g., NaOH) deprotonates ethylene glycol, forming a potent nucleophile that displaces the chlorine atom on the aromatic ring to form an ether linkage. This yields the intermediate, β-2,4-dinitrophenoxyethanol.[2][10][11]

  • Hydrogenating Reduction: The two nitro groups (-NO₂) on the intermediate are reduced to primary amine groups (-NH₂). This is typically achieved through catalytic hydrogenation under pressure using a catalyst such as a Palladium-Iron (Pd-Fe) adsorptive resin.[2][10][11]

  • Salt Formation (Salification): The resulting diamine free base, 2-(2,4-diaminophenoxy)ethanol, is treated with hydrochloric acid. The acidic HCl protonates the basic amine groups, forming the stable, water-soluble dihydrochloride salt, which can then be isolated and purified.[2][10]

Synthesis Workflow Diagram

SynthesisWorkflow start 2,4-Dinitrochlorobenzene + Ethylene Glycol step1 Step 1: Condensation (Alkaline Conditions) start->step1 intermediate Intermediate: β-2,4-Dinitrophenoxyethanol step1->intermediate step2 Step 2: Reduction (Catalytic Hydrogenation) intermediate->step2 freebase Free Base: 2-(2,4-Diaminophenoxy)ethanol step2->freebase step3 Step 3: Salt Formation (Acidification with HCl) freebase->step3 product Final Product: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride step3->product

Caption: General three-step synthesis pathway for the target compound.

Detailed Synthesis Protocol

The following protocol is a representative laboratory-scale synthesis based on established methodologies.[11][12]

  • Step 1: Synthesis of β-2,4-Dinitrophenoxyethanol

    • To a reaction vessel equipped with a stirrer and condenser, add 1,5-dichloro-2,4-dinitrobenzene and a protic or polar aprotic solvent (e.g., dichloromethane).

    • Add an excess of 1,2-propylene glycol (molar ratio of approximately 1:8 to the dinitrobenzene).[12]

    • Heat the mixture to 50-60°C and maintain the reaction for 20 hours.[12]

    • Upon completion, the solvent is removed under vacuum to yield the crude intermediate product.

  • Step 2: Reduction to 2-(2,4-Diaminophenoxy)ethanol

    • Dissolve the intermediate from Step 1 in a suitable solvent such as dichloromethane.

    • Transfer the solution to a hydrogenation reactor. Add a catalyst (e.g., Pd-Fe resin) and a reducing agent.

    • Pressurize the reactor with hydrogen gas and heat to 50-60°C for 4-5 hours.[12]

    • Monitor the reaction for the disappearance of the starting material. After completion, filter off the catalyst.

  • Step 3: Formation and Isolation of the Dihydrochloride Salt

    • To the solution from Step 2, add hydrochloric acid and water.[12]

    • Perform vacuum concentration to remove water and the organic solvent.[12]

    • Add ethanol to the residue and reflux for 4-5 hours.[12]

    • Finally, add additional hydrochloric acid for complete acidification to precipitate the 2-(2,4-diaminophenoxy)ethanol dihydrochloride salt.

    • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Purity of different batches has been reported to range from 98.7% to 99.4%.[9]

Analytical Methodologies

Ensuring the purity and identity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is crucial for its use in regulated applications like cosmetics. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase (RP) HPLC method is suitable for the analysis and separation of the target compound.[13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[13]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[13]

    • Causality: Phosphoric acid helps to protonate silanol groups on the column and ensure sharp peak shapes for the amine compound.

  • Mass-Spectrometry (MS) Compatibility: For applications requiring MS detection (e.g., pharmacokinetic studies), phosphoric acid must be replaced with a volatile acid like formic acid to avoid contaminating the MS ion source.[13]

  • Methodology:

    • Prepare the mobile phase and degas thoroughly.

    • Prepare a standard solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in a suitable diluent (e.g., a water/methanol mixture).

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • The retention time and peak area can be used for identification and quantification. This method is scalable for preparative separation to isolate impurities.[13]

Applications and Mechanism of Action

Primary Application in Cosmetics

The predominant use of this compound is as an oxidative ("permanent") hair colorant.[2][9][14] It functions as a "coupler" or "secondary intermediate."

  • Mechanism in Hair Dyeing: In a typical hair dye formulation, it is mixed with an oxidizing agent (usually hydrogen peroxide) and a primary intermediate (e.g., p-phenylenediamine). The hydrogen peroxide oxidizes the primary intermediate, which then reacts with the coupler (2,4-diaminophenoxyethanol) to form larger, colored polymer molecules that are trapped within the hair shaft, resulting in a permanent color change.[9]

  • Regulatory Context: Its use in cosmetics is restricted in several regions, including the European Union, Canada, and New Zealand.[14] The EU's Scientific Committee on Consumer Safety (SCCS) concluded that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to consumer health, apart from its potential to cause skin sensitization.[8][14]

Research and Pharmaceutical Applications

Beyond cosmetics, it is used as a pharmaceutical intermediate and a biochemical for proteomics research.[2][7] Its structure, featuring multiple reactive sites (amines, hydroxyl group, aromatic ring), makes it a versatile building block for synthesizing more complex molecules. It has also been investigated as a cross-linking agent in the production of emulsions.[6]

Safety, Toxicology, and Handling

A thorough understanding of the toxicological profile is essential for safe handling and risk assessment.

Toxicological Profile Summary
EndpointResultSpeciesSource(s)
Acute Oral Toxicity (LD₅₀) ~1000 - 1160 mg/kg bwRat, Mouse[14]
Skin Irritation Non-irritating to minimally irritatingRabbit[14]
Eye Irritation Irritant; can cause serious eye damageRabbit[14][15]
Skin Sensitization Positive; can cause an allergic skin reactionMouse[3][14][15]
Genotoxicity Suspected of causing genetic defects (H341)N/A
Key Health Hazards
  • Harmful if Swallowed: The compound has moderate acute oral toxicity.[3][14]

  • Skin Sensitization: This is the most critical health effect for risk characterization.[14] Repeated contact may lead to allergic contact dermatitis.[3]

  • Eye Damage: Direct contact can cause serious irritation or damage to the eyes.[14]

Safe Handling and Storage Protocol

Adherence to good laboratory practice is mandatory when handling this chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[3][16] In areas with dust formation, use a NIOSH/MSHA-approved respirator.[16]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Provide appropriate exhaust ventilation where dust is formed.[3] A safety shower and eye wash station should be readily available.[16]

  • Handling Procedures: Avoid contact with skin and eyes.[3] Avoid the formation and inhalation of dust.[3][16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3] Recommended long-term storage is at 2°C - 8°C.[6]

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[3] Dispose of contents/container to an approved waste disposal plant.

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized compound with a defined structure and established synthetic routes. Its primary commercial value lies in its function as a key component in oxidative hair dye formulations. While effective, its use is governed by a significant toxicological profile, particularly its potential as a skin sensitizer, which necessitates strict adherence to safety and handling protocols. The analytical methods outlined provide a robust framework for quality control, ensuring its purity for both cosmetic and research applications.

References

  • ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,4-Diaminophenoxyethanol dihydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key intermediate in the cosmetics and pharmaceutical industries. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and safety.

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with the CAS number 66422-95-5, is an aromatic amine primarily recognized for its role as an oxidative hair dye intermediate.[1][2] Its chemical structure, featuring two amino groups and a phenoxyethanol moiety, allows it to act as a "coupler" in permanent hair coloring systems.[1] When combined with a developer, typically an oxidizing agent like hydrogen peroxide, it undergoes a chemical reaction to form larger colorant molecules within the hair shaft, resulting in a long-lasting color.[1][3] The dihydrochloride salt form enhances its solubility in water, a crucial property for its formulation in cosmetic products.[4]

This compound is also known by several synonyms, including 2,4-Diaminophenoxyethanol 2HCl and 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride.[5][6] It typically appears as a grey to pale pink-grey or light grey to white crystalline powder.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is essential for its effective application and formulation.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O₂·2HCl[5]
Molecular Weight 241.12 g/mol [5][7]
Appearance Grey to pale pink-grey powder[2]
Melting Point 242.5 °C[8]
Boiling Point 432.7°C[1]
Flash Point 215.5°C[1]
Purity Typically >98.0%[6]
Synonyms 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride[5][6]
CAS Number 66422-95-5[5]

Synthesis and Manufacturing

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that is well-documented in patent literature. The general route involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions, followed by a hydrogenation reduction, and finally, salification with hydrochloric acid to yield the dihydrochloride salt.[9][10][11]

A representative synthesis pathway is as follows:

  • Condensation: 2,4-dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide or sodium carbonate.[9][12] This Williamson ether synthesis forms β-2,4-dinitrophenoxyethanol.[12]

  • Hydrogenation: The resulting dinitro compound is then subjected to catalytic hydrogenation under pressure to reduce the two nitro groups to amino groups.[12] A common catalyst for this step is a palladium-iron complex.[12]

  • Salification: The final step involves reacting the 2,4-diaminophenoxyethanol base with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.[9][10]

The process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield.[11] Purity is a critical parameter, with high-performance liquid chromatography (HPLC) being a standard method for its determination.[1]

Mechanism of Action in Hair Dyeing

In oxidative hair coloring, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride functions as a dye precursor, specifically a "coupler." The hair dyeing process is a complex chemical reaction that occurs within the hair fiber.[3]

Permanent hair dyes typically consist of two components that are mixed immediately before application: a formulation containing the dye precursors (developers and couplers) and an oxidizing agent, usually hydrogen peroxide.[3]

The mechanism can be summarized in the following steps:

  • Penetration: The mixture of dye precursors and hydrogen peroxide penetrates the hair shaft.[3]

  • Oxidation: Inside the hair shaft, the hydrogen peroxide oxidizes the developer molecules.

  • Coupling Reaction: The oxidized developer then reacts with the coupler molecule, in this case, 2-(2,4-Diaminophenoxy)ethanol. This reaction forms a larger, colored molecule.[1]

  • Trapping: These newly formed, larger colorant molecules are trapped within the hair structure, leading to a permanent color change.[3]

The final color achieved depends on the specific combination of developers and couplers used in the formulation, as well as the initial color of the hair.[3]

Caption: Oxidative Hair Dyeing Mechanism.

Analytical Methodologies

The quality control and analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride are crucial for ensuring its safety and efficacy in final products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Exemplary HPLC Protocol for Purity Analysis

This protocol provides a general framework for the analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Method optimization and validation are essential for specific applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13] The specific gradient or isocratic conditions would need to be optimized.

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample.

    • Dissolve the sample in a suitable solvent, typically the mobile phase or a component of it, to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Analysis:

    • Inject the prepared sample and a standard solution of known concentration.

    • The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram.

Safety and Toxicology

The safety of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been extensively evaluated by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[3][14]

Key Toxicological Endpoints:

  • Acute Toxicity: The compound is considered to have moderate acute toxicity based on animal studies with oral exposure.[15]

  • Skin and Eye Irritation: It is considered to be a slight skin irritant and practically non-irritating to the eyes when tested at a concentration of 4.0%.[3][15]

  • Skin Sensitization: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a moderate skin sensitizer, which means it may cause an allergic skin reaction in some individuals.[14][15]

  • Genotoxicity: Studies on its potential to cause gene mutations have been conducted, and the SCCS has concluded that its use in hair dyes does not pose a risk to consumer health in this regard, apart from its sensitizing potential.[8][14]

  • Carcinogenicity: In a carcinogenicity study in mice, the compound was not found to be carcinogenic.[15]

Regulatory Status:

  • European Union: The use of 2-(2,4-Diaminophenoxy)ethanol and its salts in oxidative hair dye formulations is restricted to a maximum concentration of 2.0% in the finished cosmetic product after mixing with hydrogen peroxide.[8][14]

  • United States: The CIR Expert Panel has concluded that 2,4-Diaminophenoxyethanol HCl and its sulfate salt are safe as hair dye ingredients at the current practices of use and concentration.[3][16]

It is important to note that products containing this ingredient must be labeled with appropriate warnings regarding potential skin sensitization.[3]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized chemical with a primary and significant role in the cosmetic industry as a hair dye intermediate. Its synthesis, mechanism of action, and safety profile have been thoroughly investigated. For researchers and professionals in drug development, a comprehensive understanding of this compound's properties and regulatory landscape is crucial for its potential application in other fields, while adhering to strict safety guidelines.

References

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (CAS 66422-95-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, CAS No. 66422-95-5, a key intermediate in the cosmetics industry. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity. It delves into the compound's chemical and physical properties, its pivotal role and mechanism of action in oxidative hair colorants, validated analytical methodologies, and a thorough safety and toxicological profile. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights, explaining the causality behind experimental choices and ensuring that described protocols are self-validating systems. All claims are supported by authoritative sources, and data is presented for maximum clarity and utility.

Introduction and Strategic Importance

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known by its INCI name 2,4-Diaminophenoxyethanol HCl, is an aromatic amine of significant commercial and research interest.[1][2] Its primary application lies within the formulation of permanent (oxidative) hair dye products, where it functions as a "coupler" or "secondary intermediate".[3][4] In this role, it reacts with primary intermediates (developers) in the presence of an oxidizing agent to form large, stable color molecules within the hair shaft, resulting in long-lasting color.[3][5] The dihydrochloride salt form enhances its water solubility and stability in formulation bases.[6][7] Understanding the technical nuances of this compound is critical for formulation chemists aiming to achieve specific color outcomes, ensure product stability, and meet stringent global safety standards.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe application. The properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride are summarized below. This data is essential for predicting its behavior in formulations, developing analytical methods, and establishing safe handling procedures.

PropertyValueSource(s)
CAS Number 66422-95-5[8]
EC Number 266-357-1[9]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl (or C₈H₁₄Cl₂N₂O₂)[6][8]
Molecular Weight 241.11 - 241.12 g/mol [10]
Appearance Grey to pale pink-grey or off-white crystalline powder[3]
Melting Point 222 - 224 °C[3]
Boiling Point 432.7 °C (Predicted)[3]
Flash Point 215.5 °C (Predicted)[3]
Water Solubility 425 g/L at 20 °C[6]
Purity (Typical) ≥98.7% (by HPLC)[3][4]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2°C - 8°C.[9][11]

Mechanism of Action in Oxidative Hair Coloration

The primary utility of 2-(2,4-Diaminophenoxy)ethanol HCl is as a coupler in permanent hair dye systems.[4] This process is a classic example of in-situ color generation through oxidative coupling.

Causality of the Process:

  • Alkalinization & Penetration: The hair dye formulation typically contains an alkalizing agent (e.g., ammonia or ethanolamine) which opens the hair cuticle. This allows the small, uncolored precursor molecules—both the developer (primary intermediate) and the coupler (our topic chemical)—to penetrate the hair shaft.

  • Oxidation: An oxidizing agent, almost universally hydrogen peroxide, is mixed with the dye base immediately before application.[5][12] The hydrogen peroxide has two functions: it lightens the natural melanin pigment in the hair and it oxidizes the developer molecule.

  • Coupling Reaction: The oxidized developer becomes a highly reactive electrophile. This species then rapidly attacks the electron-rich coupler molecule (a nucleophile), such as 2-(2,4-Diaminophenoxy)ethanol HCl.[4]

  • Color Formation & Trapping: This coupling reaction forms a larger, conjugated dye molecule. Further oxidation and polymerization can occur, creating even larger chromophores. These newly formed, large color molecules are physically trapped within the hair cortex, making the color permanent and resistant to washing out.[5] The final shade achieved is highly dependent on the specific developer and coupler(s) used in the formulation.[5]

G cluster_0 Inside Hair Shaft H2O2 Hydrogen Peroxide (H₂O₂) Oxidized_Dev Oxidized Developer (Reactive Electrophile) Developer Primary Intermediate (e.g., p-Phenylenediamine) Developer->Oxidized_Dev Oxidation Coupler 2-(2,4-Diaminophenoxy)ethanol (Coupler) Final_Dye Large, Trapped Dye Molecule Coupler->Final_Dye Oxidized_Dev->Final_Dye Coupling Reaction caption Oxidative Hair Dye Chemistry Workflow

Caption: Oxidative Hair Dye Chemistry Workflow

Analytical and Quality Control Protocols

Ensuring the purity and identity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is paramount for both safety and performance. High-Performance Liquid Chromatography (HPLC) is the standard method for assay and impurity profiling.

Step-by-Step HPLC-UV Assay Protocol

This protocol is a self-validating system designed to provide accurate and reproducible quantification.

Objective: To determine the purity of a 2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample by HPLC with UV detection.

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride reference standard (≥99.5% purity)

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride sample for testing

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Methodology:

  • Mobile Phase Preparation:

    • Rationale: A gradient elution is often necessary to separate the polar analyte from potential non-polar impurities. Formic acid is used to control the pH and ensure good peak shape for the amine analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Preparation:

    • Rationale: An accurate standard is the cornerstone of quantitative analysis. A concentration in the mid-range of the expected linear response of the detector is chosen.

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to achieve a concentration of ~0.5 mg/mL. This is the stock standard.

    • Prepare a working standard of ~50 µg/mL by diluting 5.0 mL of the stock standard to 50 mL with Mobile Phase A.

  • Sample Preparation:

    • Rationale: The sample is prepared at the same nominal concentration as the working standard to ensure it falls within the calibrated range and to minimize error.

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.

    • Dilute 5.0 mL of this solution to 50 mL with Mobile Phase A.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 50 50
      17.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Rationale: The purity is calculated using an external standard method based on the area percent of the main peak relative to the standard.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the assay (% Purity) using the formula: % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Caption: General HPLC Quality Control Workflow

Safety and Toxicology Profile

The safe use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is well-documented through extensive testing and evaluation by global regulatory bodies. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that its use in oxidative hair dyes at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to consumer health, apart from its sensitizing potential.[12][13]

Toxicological EndpointResult / ObservationSource(s)
Acute Oral Toxicity LD₅₀ is approximately 1000-1160 mg/kg bw in rats and mice. Classified as harmful if swallowed.[9][14]
Skin Irritation Not considered to be a skin irritant.[14]
Eye Irritation A 4% solution was found to be practically non-irritating in rabbit eyes. However, the pure substance may cause irritation.[12][14]
Skin Sensitization Considered a moderate skin sensitizer. This is the critical health effect for risk characterization.[12][14]
Mutagenicity/Genotoxicity In vitro tests showed some evidence of mutagenicity (e.g., in Salmonella typhimurium TA98), but in vivo studies were negative.[4][12]
Carcinogenicity Considered non-carcinogenic in mice.[14]
Developmental Toxicity No primary developmental toxicity expected. Effects observed at high doses were secondary to maternal toxicity.[4][14]
Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is a standard in vivo method for identifying potential skin sensitizers.

Objective: To assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Dose Formulation: The test substance is dissolved in a suitable vehicle (e.g., DMSO, acetone/olive oil). A preliminary screen is done to find the highest non-irritating concentration.[12]

  • Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10%) is applied to the dorsum of each ear for three consecutive days.[12] A vehicle control group and a positive control group (e.g., alpha-hexylcinnamaldehyde) are run in parallel.[12]

  • Proliferation Measurement: Two days after the last application, mice are injected intravenously with ³H-methyl thymidine (a radiolabelled DNA precursor).[12]

  • Node Excision & Processing: Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and pooled per group.[12] A single-cell suspension is prepared from the lymph nodes.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured using a scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI value of ≥ 3 is considered a positive result, indicating sensitization. The EC3 value (the estimated concentration needed to produce an SI of 3) can then be calculated.[12]

Handling, Storage, and Regulatory Context

Handling:

  • Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][15]

  • Work in a well-ventilated area or under an exhaust hood to avoid inhaling dust.[9]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][15]

Storage:

  • Store in a cool, dry place away from incompatible substances.[9]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[9]

  • Stability data shows it is stable in aqueous solution for up to 9 days at 4°C when protected from light.[12][13]

Regulatory Status:

  • In the European Union, 2,4-Diaminophenoxyethanol and its salts are regulated under Annex III of the Cosmetics Regulation, permitted for use in oxidative hair dye products at a maximum on-head concentration of 2.0%.[4][5]

  • Similar restrictions are in place in other regions like Australia and Canada, reflecting a global consensus on its safe use conditions.[14][16]

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized and vital component in the formulation of modern oxidative hair colorants. Its efficacy is rooted in the fundamental principles of oxidation and coupling chemistry, allowing for the creation of a wide spectrum of permanent hair shades. While it possesses a skin sensitization potential that necessitates careful formulation and consumer warnings, its broader toxicological profile has been extensively reviewed and deemed safe for its intended use under the established regulatory limits. The analytical protocols outlined herein provide a robust framework for quality control, ensuring that formulators can work with a high-purity material, leading to predictable performance and consumer safety.

References

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). SCCS/1367/10. Retrieved from [Link]

  • AuteK. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • European Commission. (2006). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. SCCP/0979/06. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Australian Government Department of Health. (2011). FULL PUBLIC REPORT 2,4-Diaminophenoxyethanol sulfate. LTD/1528. Retrieved from [Link]

  • ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride - Physico-chemical Properties. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. CID 47932. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025). Draft Final Amended Report on the Amended Safety of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-(2,4-diaminophenoxy)ethanol dihydrochloride Registration Dossier. Retrieved from [Link]

  • HaircolorChem. (n.d.). Innovations in Hair Colorants: The Role of 2,4-Diaminophenoxyethanol Sulfate. Retrieved from [Link]

  • Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. CN103396327A.
  • ResearchGate. (2007). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. CN103396327A.
  • COSMILE Europe. (n.d.). 2,4-DIAMINOPHENOXYETHANOL HCL. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. SID 135007680. Retrieved from [Link]

Sources

4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride for Advanced Research

Introduction

4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride, with the CAS Number 66422-95-5, is an aromatic amine belonging to the phenylenediamine family.[1][2][3] While its primary established application lies as an intermediate in the formulation of oxidative hair dyes, its structural motifs—a substituted benzene ring with reactive amine groups and a hydrophilic hydroxyethoxy side chain—present a compelling scaffold for exploration in broader chemical and pharmaceutical research.[1] Phenylenediamines are a class of compounds recognized for their versatile reactivity and redox properties, serving as key building blocks in polymers, dyes, and as structural alerts in medicinal chemistry.[4][5][6]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core technical properties of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride. Moving beyond a simple recitation of data, we will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and explore its potential in advanced research applications, grounded in authoritative scientific principles.

Section 1: Physicochemical and Structural Characteristics

The physical properties of a compound dictate its handling, formulation, and reactivity. 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride is typically a pale grey or light yellow crystalline solid.[1][7] Its dihydrochloride salt form significantly enhances its aqueous solubility, a critical factor for many laboratory and industrial applications.

The molecule's stability is a key consideration for its storage and use. It is known to be sensitive to both air and light, and is also hygroscopic.[1][7][8][9] This instability is characteristic of phenylenediamines, which can oxidize to form colored polymeric products. The presence of antioxidants or storage under an inert atmosphere is crucial to maintain its integrity.

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₈H₁₄Cl₂N₂O₂ [1][7][10]
Molecular Weight 241.11 g/mol [1][7]
Appearance Grey to Pale Pink-Grey Powder / Light yellow crystals [1][7]
Melting Point 222-224 °C [1][7]
Density 1.409 g/cm³ (at 20 °C) [1][7]
Water Solubility 425 g/L (at 20 °C) [1][7]
LogP (Octanol/Water) -0.98 (at 20 °C) [1][7]
Vapor Pressure 0 Pa (at 20 °C) [1][7]

| Stability | Air & Light Sensitive, Hygroscopic |[1][7][8][9] |

The negative LogP value indicates a high degree of hydrophilicity, consistent with the hydroxyethoxy group and the dihydrochloride salt form, making it highly soluble in polar solvents like water and alcohols.[1][7]

Section 2: Synthesis and Purification

Understanding the synthesis of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride is fundamental to ensuring its purity and for developing derivatives. The common synthetic route involves a three-step process starting from 2,4-dinitrochlorobenzene.[1]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2,4-Dinitrochlorobenzene C 2-(2,4-Dinitrophenoxy)ethanol A->C Alkaline conditions B Ethylene Glycol B->C D 4-(2-Hydroxyethoxy)-1,3-phenylenediamine C->D Hydrogenation (e.g., H₂/Pd-C) E Target Compound D->E Hydrochloric Acid

Caption: Synthetic pathway for 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles for this class of compounds.[1][11][12]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol

  • In a reaction vessel equipped with a stirrer and condenser, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

  • Under stirring, slowly add a strong base (e.g., sodium hydroxide) to catalyze the nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the chlorine for displacement by the glycolate anion.

  • Heat the mixture gently (e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the resulting solid, wash with water to remove excess glycol and base, and dry under vacuum.

Step 2: Synthesis of 4-(2-Hydroxyethoxy)-1,3-phenylenediamine (Free Base)

  • Dissolve the 2-(2,4-dinitrophenoxy)ethanol from Step 1 in a suitable solvent such as ethanol or methanol.[11]

  • Transfer the solution to a hydrogenation reactor.

  • Add a catalytic amount of 10% Palladium on activated carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and agitate at room temperature.[11] The two nitro groups are reduced to primary amines.

  • Monitor the reaction by observing hydrogen uptake. Once the reaction is complete, carefully vent the reactor and filter the mixture through celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • To prevent oxidation of the diamine, a small amount of a reducing agent like stannous chloride can be added.[12]

  • Slowly add a concentrated solution of hydrochloric acid (e.g., 2 equivalents) to the stirred solution.

  • The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum desiccator.

Section 3: Applications and Research Potential

While primarily used as a dye intermediate, the structure of 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride lends itself to broader applications in drug discovery and materials science.[1][7]

Current Application: Oxidative Hair Dyes

As an oxidation colorant, it serves as a "coupler" or "developer." In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate" (such as p-phenylenediamine), it undergoes oxidative coupling to form larger, colored indo-dye molecules that are trapped within the hair shaft.[1]

Potential Application: Drug Discovery Scaffold

The phenylenediamine moiety is a key structural element in various pharmacologically active compounds. For instance, derivatives of 3,4-diaminoanisole (a related compound) are explored in various research contexts.[13] The subject molecule can serve as a versatile starting material.

Drug_Discovery_Workflow A Starting Material 4-(2-hydroxyethoxy)-1,3- phenylenediamine·2HCl B Derivative Synthesis (e.g., Acylation, Sulfonylation, Cyclization) A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E Active Compounds F Lead Optimization E->F SAR Studies G Preclinical Candidate F->G

Caption: Potential workflow for utilizing the compound in drug discovery.

The two amine groups offer differential reactivity for creating diverse chemical libraries. The amine at position 1 is ortho to the activating hydroxyethoxy group, while the amine at position 3 is para. This electronic difference can be exploited for selective functionalization. The hydroxy group provides a handle for further modification or for improving the pharmacokinetic properties of potential drug candidates, such as apremilast, which contains a substituted ethoxy-phenyl group.[14]

Potential Application: Probe for Oxidative Stress

N,N-dialkylated p-phenylenediamines are well-known for their ability to form stable, colored radical cations upon one-electron oxidation.[5][15] This property has been harnessed to develop assays for measuring the oxidative status of biological samples like plasma.[15][16] It is plausible that 4-(2-hydroxyethoxy)-1,3-phenylenediamine could be developed into a novel probe for similar applications, where its oxidation by reactive oxygen species (ROS) would lead to a measurable colorimetric or fluorometric signal.

Section 4: Analytical Methodologies

Accurate analysis is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of phenylenediamines.[4]

Protocol: HPLC Analysis of Purity

This protocol is adapted from established methods for phenylenediamine analysis.[4]

  • Standard Preparation: Accurately weigh and dissolve 4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to a wavelength of maximum absorbance (determined by UV scan, typically around 240 nm or 290 nm for phenylenediamines).

  • Analysis: Inject the standards and sample. Identify the peak corresponding to the analyte by its retention time. Quantify the amount and calculate purity based on the calibration curve.

Analytical_Workflow A Sample & Standard Preparation B HPLC System (Pump, Injector, Column) A->B C UV Detection B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Integration & Quantification) D->E F Purity Report E->F

Caption: General workflow for HPLC-based purity analysis.

Section 5: Safety, Handling, and Storage

Phenylenediamines as a class require careful handling due to their potential toxicity and sensitizing effects.[17] While specific toxicological data for this compound is limited, adherence to strict safety protocols based on analogous compounds is mandatory.

Table 2: Summary of Key Hazards (based on related compounds)

Hazard Type GHS Statement Source(s)
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin/Eye Irritation H319: Causes serious eye irritation.
Sensitization H317: May cause an allergic skin reaction. [17]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.

| Chronic Effects | H341/H351: Suspected of causing genetic defects/cancer (for some isomers). |[17][18] |

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[17]

  • Ventilation: Handle the solid compound only in a certified chemical fume hood to avoid inhalation of dust.[8][19]

  • Dispensing: When weighing, use a balance in a ventilated enclosure or fume hood. Avoid creating dust.

  • Spill Response: In case of a spill, cordon off the area. Do not create dust. Carefully collect the spilled solid using appropriate tools and place it in a sealed container for hazardous waste disposal.[19] Clean the area with a wet cloth, ensuring no residue remains.

  • First Aid:

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]

    • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention from an ophthalmologist.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8] The container should be placed in a cool, dry, and dark location, away from incompatible materials such as strong oxidizing agents and acids.[8][9] A locked cabinet or a designated area for toxic substances is recommended.[17]

Conclusion

4-(2-hydroxyethoxy)-1,3-phenylenediamine dihydrochloride is more than a simple dye intermediate. Its defined physicochemical properties, established synthetic pathway, and versatile chemical handles make it a valuable building block for advanced research. For scientists in drug discovery, its scaffold offers a starting point for creating novel compound libraries. For analytical and materials scientists, its redox properties suggest potential for new sensors and probes. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can effectively unlock the full potential of this intriguing molecule.

References

As a Senior Application Scientist, I have compiled this guide based on publicly available safety data, chemical supplier information, and peer-reviewed scientific literature to ensure accuracy and trustworthiness.

  • 4-(2-Hydroxyethoxy)-1,3-Phenylenediamine Dihydrochloride - ChemBK. (2024). ChemBK. Available at: [Link]

  • 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride - Jingming Chemical Co., Ltd. (n.d.). Seedchem. Available at: [Link]

  • Material Safety Data Sheet m-Phenylenediamine dihydrochloride, 99%. (n.d.). Acros Organics. Available at: [Link]

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • 4-Ethoxy-m-phenylenediamine dihydrochloride - ChemBK. (2024). ChemBK. Available at: [Link]

  • Matsumoto, M., et al. (2012). Carcinogenicity of ortho-phenylenediamine dihydrochloride in rats and mice by two-year drinking water treatment. Archives of Toxicology, 86(7), 1095–1104. Available at: [Link]

  • 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride - ChemBK. (2024). ChemBK. Available at: [Link]

  • 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride - Jingming Chemical Co., Ltd. (n.d.). Seedchem. Available at: [Link]

  • 4-Methoxy-o-phenylenediamine dihydrochloride (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Available at: [Link]

  • Advanced drug development and manufacturing. (2012). Google Patents.
  • SYNTHESIS OF COMPOUNDS FOR USE IN CHEMICAL WARFARE RESEARCH. (1961). DTIC. Available at: [Link]

  • m-, o-, and p-Phenylenediamine - OSHA. (n.d.). Occupational Safety and Health Administration. Available at: [Link]

  • 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2002). Free Radical Research, 36(11), 1187-1192. Available at: [Link]

  • N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Research in the Field of Drug Design and Development. (2022). International Journal of Molecular Sciences, 23(3), 1731. Available at: [Link]

  • Mehdi, M. M., & Rizvi, S. I. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165-167. Available at: [Link]

  • Man, H.-W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Available at: [Link]

  • Phenylenediamines - MeSH RDF Explorer. (n.d.). National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, focusing on its core physicochemical properties, analytical characterization, applications, and safety protocols. Designed for the laboratory professional, this document synthesizes critical data with practical, field-proven insights.

Section 1: Chemical Identity and Molecular Weight

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a biochemical primarily recognized for its application as an oxidation colorant in hair dyes and for its use in proteomics research.[1][2] The compound is the dihydrochloride salt of 2-(2,4-Diaminophenoxy)ethanol, which enhances its water solubility, a crucial attribute for its formulation in aqueous solutions.[3]

The molecular integrity of a compound is fundamentally defined by its molecular weight, which dictates its stoichiometric relationships, reaction kinetics, and pharmacological distribution. The molecular weight of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is consistently reported as 241.12 g/mol .[1][4] This value is derived from its molecular formula, C₈H₁₂N₂O₂·2HCl.[1] PubChem lists a marginally different computed value of 241.11 g/mol .[5][6]

Below is a detailed summary of its key identifiers and properties.

PropertyValueSource
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloridePubChem[5]
CAS Number 66422-95-5SCBT[1]
Molecular Formula C₈H₁₂N₂O₂·2HCl or C₈H₁₄Cl₂N₂O₂SCBT, PubChem[1][5]
Average Molecular Weight 241.12 g/mol SCBT, Jay Organics[1][4]
Monoisotopic Mass 240.0432331 DaPubChem[5]
Appearance White to off-white or grey to pale pink-grey crystalline powderCymitQuimica, ChemicalBook[2][3]
Synonyms 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine DihydrochlorideSCBT, TCI Chemicals[1]

Section 2: Analytical Characterization Workflow

Verifying the molecular weight and purity of a substance is a cornerstone of scientific research and product development. It ensures reproducibility and validates the material's identity. For a compound like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for characterization.

Experimental Protocol: Molecular Weight Verification via LC-MS

This protocol outlines a self-validating system for confirming the identity and purity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Objective: To confirm the molecular weight of the parent compound (2-(2,4-Diaminophenoxy)ethanol) and assess the purity of the dihydrochloride salt.

Methodology:

  • Standard Preparation:

    • Accurately weigh 1.0 mg of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride reference standard.

    • Dissolve in 1.0 mL of a 50:50 mixture of HPLC-grade water and methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality Note: A reverse-phase C18 column is selected for its proven efficacy in retaining and separating polar aromatic compounds. The formic acid acts as a proton source, facilitating positive ionization in the mass spectrometer.

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50-500 m/z.

    • Expected Ion: The parent compound, 2-(2,4-Diaminophenoxy)ethanol, has a molecular weight of 168.20 g/mol . In ESI+ mode, the expected ion is the protonated molecule [M+H]⁺.

    • Target m/z: 169.2.

    • Validation Check: The instrument's mass accuracy should be calibrated prior to the run. The detection of a primary ion peak at m/z 169.2 (± tolerance of the instrument) confirms the mass of the parent organic molecule. The dihydrochloride salt will dissociate in solution and will not typically be observed as part of the primary ion.

  • Data Analysis:

    • Integrate the peak corresponding to the retention time of the compound from the HPLC chromatogram. Purity can be estimated by the area percentage of the main peak.

    • Analyze the mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 169.2.

The following diagram illustrates the logical workflow for this analytical validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh 1mg of 2-(2,4-Diaminophenoxy)ethanol 2HCl prep2 Dissolve in 1mL 50:50 Water/Methanol prep1->prep2 prep3 Dilute to 1 µg/mL Working Solution prep2->prep3 hplc Inject into HPLC (C18 Column) prep3->hplc ms Electrospray Ionization (ESI+) Mass Spectrometry hplc->ms Elution data1 Analyze Chromatogram (Assess Purity >98%) ms->data1 data2 Analyze Mass Spectrum (Confirm [M+H]⁺ at m/z 169.2) ms->data2 result Result: Identity & Purity Confirmed data1->result data2->result

Caption: Workflow for the analytical validation of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Section 3: Applications & Known Roles

The primary documented use of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is as a component in permanent (oxidative) hair dye formulations.[2][7] In this context, it functions as a "coupler" molecule. When mixed with a developer (an oxidizing agent like hydrogen peroxide) and a primary intermediate (such as p-phenylenediamine), it undergoes oxidative coupling to form larger, stable colorant molecules that become trapped within the hair shaft.

While some sources mention its use as a biochemical for proteomics research or as a potential therapeutic agent, these applications are less well-documented in readily available literature.[1][3] Its utility in research may stem from its defined chemical structure, making it a useful standard or building block in chemical synthesis.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause an allergic skin reaction (Skin sensitization, Category 1).[4] It should be handled with care to avoid ingestion or contact with skin and eyes.[3]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or face shields, chemical-resistant gloves, and a lab coat.[4][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[4][9]

  • Handling: Avoid the formation of dust and aerosols.[4] Ensure adequate ventilation. After handling, wash hands thoroughly.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed to prevent moisture absorption and degradation.[4]

Section 5: Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (MW = 241.12 g/mol ) is a well-characterized chemical compound with a primary, established role in the cosmetics industry. For researchers, its identity, purity, and molecular weight are critical parameters that can be reliably confirmed using standard analytical techniques like LC-MS. Adherence to rigorous analytical validation and strict safety protocols is paramount when utilizing this compound in any research or development setting.

References

  • PubChem. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932. [Link]

  • ChemSrc. ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2). [Link]

  • Cosmetic Ingredient Review. 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. [Link]

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2-(2,4-Diaminophenoxy)ethanol dihydrochloride biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

Abstract

Introduction and Chemical Identity

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt.[1] It presents as a light gray to light pink powder and is highly soluble in water.[2] Its principal application is as a "coupler" ingredient in permanent, or oxidative, hair dye formulations.[3] In these systems, it does not act as a pre-formed colorant but rather as a precursor that reacts within the hair shaft to form larger, stable color molecules.[1] Due to its widespread use in consumer products, its biological activity has been thoroughly investigated to ensure consumer safety.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[4]
CAS Number 66422-95-5[3]
Molecular Formula C₈H₁₄Cl₂N₂O₂[3]
Molecular Weight 241.11 g/mol [2][4]
Appearance Light gray to light pink powder[1][3]
Solubility Highly soluble in water (425 g/L at 20°C)[2]

Mechanism of Action in Oxidative Hair Dyeing

The primary "biological" activity in the context of its intended use is a controlled chemical reaction—oxidative coupling. Permanent hair dyes operate as a two-component system: a formulation containing dye precursors (primary intermediates and couplers) and a developer, which is typically a stabilized hydrogen peroxide solution.[1]

  • Penetration: The small precursor molecules, including 2-(2,4-diaminophenoxy)ethanol, and the hydrogen peroxide diffuse into the hair shaft.

  • Oxidation: The hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine), which then reacts with the coupler (2-(2,4-diaminophenoxy)ethanol).

  • Color Formation: This coupling reaction forms large, complex dye molecules that are trapped within the hair structure, resulting in a permanent color change. The final color depends on the specific combination of intermediates and couplers used.[1]

G cluster_0 Outside Hair Shaft cluster_1 Inside Hair Shaft Precursors Small Precursors (Coupler: 2,4-DAPE + Primary Intermediate) Oxidation Oxidation of Primary Intermediate Precursors->Oxidation Diffusion H2O2 Hydrogen Peroxide (Developer) H2O2->Oxidation Diffusion Coupling Coupling Reaction Oxidation->Coupling Dye Large, Trapped Dye Molecule Coupling->Dye

Figure 1: Oxidative Hair Dyeing Workflow

Toxicological Profile and Biological Interactions

Beyond its role in color formation, the interaction of 2-(2,4-diaminophenoxy)ethanol dihydrochloride with biological systems is a critical area of study. The key findings are summarized below.

Acute Toxicity

The compound exhibits moderate acute toxicity upon oral ingestion.[2] Studies in rodents were conducted to determine the median lethal dose (LD50).

Table 2: Acute Oral Toxicity Data

SpeciesLD50 ValueObservationsReference
Rat~1000 mg/kg bwHypoactivity, piloerection, tonic-clonic convulsions, lateral decubitus.[5][2][5]
Mouse1160 mg/kg bwNot detailed.
Skin and Eye Irritation

At concentrations relevant to cosmetic use, the compound is considered a slight skin irritant and practically non-irritating to the eyes.[1] A 4% solution applied to rabbit skin was found to be minimally irritating. The same concentration instilled in rabbit eyes was also deemed practically not irritating.[1]

Skin Sensitization

A critical health effect for this compound is its potential to act as a skin sensitizer.[6] Regulatory bodies identify this as a primary risk to be managed.[7] The Local Lymph Node Assay (LLNA) in mice is the standard method for evaluating this endpoint. In this assay, a dose-related increase in lymphocyte proliferation was observed, indicating a potential for delayed contact hypersensitivity.[8] The EC3 value, or the estimated concentration needed to produce a threefold increase in lymphocyte proliferation, was calculated to be 3.2%.[8]

Genotoxicity and Mutagenicity

The genotoxic potential of 2-(2,4-diaminophenoxy)ethanol dihydrochloride has been evaluated in a comprehensive battery of tests.

  • In Vitro Studies: Most bacterial reverse mutation assays (Ames tests) were negative.[1][2] However, some studies using human lymphocytes showed positive results for chromosome aberrations and in the micronucleus assay at high concentrations.[5][9]

  • In Vivo Studies: Despite the positive in vitro findings in mammalian cells, genotoxicity studies in live animals have consistently been negative.[1]

Carcinogenicity and Systemic Effects

Long-term studies have not found evidence of carcinogenicity.[1] In a 12-week study where rats and mice were given the compound in their drinking water, the main effects observed at high doses were reduced body weight gain and feed consumption, with no clinical signs of toxicity.[5] Another study noted pigment deposition in the thyroid follicles of mice but no increase in tumor incidence.

Reproductive and Developmental Toxicity

The compound is not considered a reproductive or developmental toxicant at dose levels that do not cause maternal toxicity.[10] Studies involving topical application on pregnant mice and oral administration to pregnant rats did not show significant adverse effects on fetal development.

Key Experimental Protocols

The safety assessment of this compound relies on standardized, validated toxicological protocols. Below are outlines of the core methodologies employed.

Protocol: Local Lymph Node Assay (LLNA) for Skin Sensitization

This assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application (the mouse ear) as an indicator of sensitization.

Objective: To determine the skin sensitization potential of a test substance.

Methodology:

  • Animal Model: CBA/J mice are typically used (n=4-5 females per group).

  • Dose Preparation: The test article, 2-(2,4-diaminophenoxy)ethanol dihydrochloride, is prepared at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, 10%) in a suitable vehicle like dimethyl sulfoxide (DMSO).[8]

  • Application: For three consecutive days, a 25 µL aliquot of the test solution (or vehicle control) is applied to the dorsal surface of each ear of the mice.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution containing ³H-methyl thymidine.

  • Sample Collection: Approximately 5 hours post-injection, mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The lymph nodes are processed to extract DNA, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

  • Interpretation: An SI value ≥ 3 is considered a positive result, indicating sensitization. The EC3 value is then calculated from the dose-response curve.[8]

G Start Start LLNA Prep Prepare Test Article Concentrations in Vehicle Start->Prep Apply Day 1-3: Apply 25µL to Dorsal Mouse Ears Prep->Apply Inject Day 6 (AM): IV Injection of ³H-methyl Thymidine Apply->Inject Excise Day 6 (PM): Excise Auricular Lymph Nodes Inject->Excise Process Measure ³H Incorporation (DPM) via Scintillation Excise->Process Calculate Calculate Stimulation Index (SI) (DPM Test / DPM Control) Process->Calculate End SI ≥ 3? Positive Result Calculate->End

Figure 2: Experimental Workflow for the Local Lymph Node Assay (LLNA)
Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Mix the test article at several concentrations with the bacterial culture and either S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).

  • Interpretation: A dose-dependent increase in the number of revertant colonies, typically twofold or greater compared to the negative control, indicates a positive mutagenic result.

Regulatory Context and Safety Assessment

The safety of 2-(2,4-diaminophenoxy)ethanol dihydrochloride has been independently evaluated by several expert panels worldwide.

  • Scientific Committee on Consumer Safety (SCCS): The SCCS of the European Commission has also concluded that the use of this compound in oxidative hair dye formulations does not pose a risk to consumer health, apart from its skin sensitizing potential.[7] The SCCS has established a maximum on-head concentration of 2.0% after mixing with hydrogen peroxide.[7][8]

These authoritative bodies agree that when used within the specified concentration limits in oxidative hair dye products, the systemic exposure is low, and the risks, primarily skin sensitization, are appropriately managed.

Conclusion

The biological activity of 2-(2,4-diaminophenoxy)ethanol dihydrochloride is well-characterized, with a vast body of evidence derived primarily from its application in cosmetics. Its mechanism of action in this context is a well-understood oxidative coupling reaction. Toxicological assessments have established a clear profile: it has moderate acute oral toxicity, is a known skin sensitizer, but is not considered a genotoxic, carcinogenic, or reproductive toxicant under its conditions of use. The rigorous evaluations by international regulatory bodies like the CIR and SCCS provide a strong foundation for its continued safe use in hair dye formulations within established concentration limits. For researchers, this compound serves as an excellent case study in the comprehensive safety assessment of a cosmetic ingredient.

References

  • Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • Burnett, C. L., et al. (2025, February 14). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • Australian Government Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, September 6). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47932, 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Environmental Working Group (EWG). (n.d.). Skin Deep® | What is 2,4-DIAMINOPHENOXYETHANOL HCL. Retrieved from [Link]

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2-(2,4-Diaminophenoxy)ethanol dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Cosmetic Intermediate

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5) is an aromatic amine salt primarily recognized for its critical role in the cosmetics industry, specifically in oxidative hair dye formulations[1][2][3]. While its main application is in hair coloring, its chemical structure—featuring a phenoxyethanol moiety with two amino groups—makes it a compound of interest for various chemical syntheses[4]. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, physicochemical properties, and toxicological profile, synthesized from authoritative regulatory assessments and scientific literature. The objective is to equip researchers, scientists, and development professionals with the in-depth knowledge required for its application and evaluation.

Physicochemical Profile

2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically presents as a light grey to pale pink-grey crystalline powder[1][2]. The dihydrochloride salt form significantly enhances its solubility in water, a crucial attribute for its use in aqueous cosmetic formulations[4]. Its stability and reactivity are central to its function in oxidative chemistry[2].

PropertyValueSource(s)
Chemical Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride[5]
CAS Number 66422-95-5[2]
Molecular Formula C₈H₁₄Cl₂N₂O₂[2][5]
Molecular Weight 241.11 g/mol [2][5]
Appearance Light grey to white/pale pink-grey crystalline powder[1][2]
Melting Point 222-224 °C[2]
Boiling Point 432.7 °C[2]
Flash Point 215.5 °C[2]
Water Solubility 425 g/L (at 20 °C)[6]
log Pow 0.99 (at 20 °C)[6][7]
Purity (Typical) ≥99.0% (by HPLC)[2]

Synthesis and Quality Control

The industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that demands precise control to ensure high purity and minimize unwanted by-products[1][8][9]. The most common route involves three primary stages: condensation, hydrogenation, and salt formation[8][9].

General Synthesis Pathway

The synthesis begins with 2,4-dinitrochlorobenzene as the starting material.

  • Condensation: 2,4-dinitrochlorobenzene undergoes a Williamson ether synthesis with ethylene glycol under alkaline conditions (e.g., using sodium hydroxide or sodium carbonate) to form β-2,4-Dinitrophenoxyethanol (2,4-DNPE)[1][8][10].

  • Hydrogenation: The nitro groups of the resulting 2,4-DNPE are then reduced to amino groups. This is typically achieved through catalytic hydrogenation under pressure using a catalyst such as Palladium-Iron (Pd-Fe) or others[8][10].

  • Salt Formation: The resulting 2,4-diaminophenoxyethanol base is reacted with hydrochloric acid to form the stable and water-soluble dihydrochloride salt, which is then isolated and purified[1][8].

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation A 2,4-Dinitrochlorobenzene C β-2,4-Dinitrophenoxyethanol A->C Alkaline Conditions (e.g., NaOH) B Ethylene Glycol B->C Alkaline Conditions (e.g., NaOH) D 2,4-Diaminophenoxyethanol (Base) C->D Catalytic Hydrogenation (e.g., Pd-Fe, H₂) F 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (Final Product) D->F E Hydrochloric Acid (HCl) E->F

Caption: Synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Example Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative example adapted from publicly available patent documents[8][9]. Caution: This protocol should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

  • Condensation:

    • Charge a reactor with ethylene glycol (approx. 2.5 parts by weight relative to the starting material).

    • Add pre-melted 2,4-dinitrochlorobenzene (1 part by weight) under stirring.

    • Add an additional portion of ethylene glycol (approx. 1.25 parts by weight) while maintaining the temperature around 60-70°C.

    • Introduce sodium carbonate (approx. 0.28 parts by weight) and apply a vacuum.

    • Heat the mixture to 100-120°C and stir for 4-5 hours, maintaining a pH of ~7.5.

    • Monitor reaction completion via TLC analysis.

    • Upon completion, add water (approx. 6.25 parts by weight), heat to ~90°C, and then cool to precipitate the intermediate product.

    • Filter and wash the precipitate until neutral.

  • Hydrogenation & Reduction:

    • Transfer the condensation product to a hydrogenation reactor with a suitable solvent (e.g., methanol).

    • Add a hydrogenation catalyst (e.g., Pd-Fe).

    • Pressurize the reactor with hydrogen gas (e.g., to 12 kg/cm ²) and heat to facilitate the reduction of the nitro groups.

    • Monitor the reaction until hydrogen uptake ceases.

    • Filter the reaction mixture to remove the catalyst.

  • Salt Formation & Precipitation:

    • To the resulting solution of the diamine base, slowly add concentrated hydrochloric acid until the pH is strongly acidic (e.g., pH 1) to form the dihydrochloride salt.

    • Cool the solution to induce crystallization of the final product.

    • Filter the crystals, wash with a suitable solvent (e.g., ethanol or an acidic aqueous solution), and dry under vacuum.

Quality Specifications and Impurities

High purity is essential for the safe use of this compound in cosmetics. Purity of commercial batches typically ranges from 98.7% to 99.4%[7][11]. Rigorous quality control is employed to monitor for potential impurities, which can include starting materials or by-products from the synthesis.

Commonly Monitored Impurities:

  • m-Phenylenediamine: < 100 ppm[7]

  • 2,4-Diaminoanisole: Not detected (detection limit = 100 ppm)[7]

  • Heavy Metals: Arsenic, antimony, mercury (< 5 ppm); Cadmium (< 10 ppm); Lead (< 20 ppm)[7][11]

Mechanism of Action in Oxidative Hair Dyes

In permanent hair coloring systems, color is not applied directly but is formed in situ within the hair shaft through a chemical reaction[12]. This process involves small, colorless molecules known as precursors and couplers. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride functions as an m-diamine coupler [7].

The process unfolds as follows:

  • Mixing & Application: The hair dye product, containing precursors and couplers like 2-(2,4-Diaminophenoxy)ethanol HCl, is mixed with a developer, which is typically a stabilized hydrogen peroxide (H₂O₂) solution[12][13][14].

  • Penetration: The small molecules in the alkaline mixture penetrate the hair cuticle and enter the cortex.

  • Oxidation & Coupling: The hydrogen peroxide oxidizes the precursor molecules (primary intermediates). These activated precursors then react with the coupler molecules (secondary intermediates)[7][12].

  • Color Formation: This coupling reaction forms large, complex chromophores (dye molecules). Due to their increased size, these newly formed dye molecules are trapped within the hair cortex, resulting in a long-lasting, or "permanent," color[12].

The final shade produced depends on the specific combination and concentration of precursors and couplers used in the formulation[12].

Hair_Dye_Mechanism cluster_hair Inside Hair Shaft (Cortex) Precursor_in Precursor (small, colorless) Activated_Precursor Activated Precursor Precursor_in->Activated_Precursor Oxidation Coupler_in Coupler (e.g., A42) (small, colorless) Large_Dye Large Dye Molecule (colored, trapped) Coupler_in->Large_Dye Coupling Reaction Activated_Precursor->Large_Dye Coupling Reaction H2O2 Hydrogen Peroxide (Developer) H2O2->Activated_Precursor

Caption: Mechanism of oxidative hair dyeing with precursors and couplers.

Toxicological and Safety Assessment

The safety of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been extensively evaluated by regulatory bodies, including the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US-based Cosmetic Ingredient Review (CIR) Expert Panel[13][15]. The consensus is that the compound is safe for its intended use in oxidative hair dyes under specific concentration limits, though it possesses a skin-sensitizing potential[14][16].

Toxicological EndpointResult/ObservationSource(s)
Acute Oral Toxicity (LD₅₀) ~1000 mg/kg bw (Rat); 1160 mg/kg bw (Mouse)[13][16]
Skin Irritation Not considered a skin irritant at relevant concentrations.[16]
Eye Irritation A 4% aqueous solution was found to be practically non-irritating to rabbit eyes.[13][16]
Skin Sensitization Considered a skin sensitizer. A dose-related increase in stimulation was observed in a Local Lymph Node Assay (LLNA), with a calculated EC3 value of 3.2%.[13][16]
Genotoxicity/Mutagenicity The majority of genotoxicity assays were negative; not found to be active in animal genotoxicity studies.[12]
Carcinogenicity Not considered to be carcinogenic in mice.[12][16]
Developmental Toxicity No adverse effects on development were observed. A No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg bw/day was established for maternal and developmental toxicity.[7][16]
Expert Insights on Safety

The primary toxicological concern for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is its potential to cause delayed contact hypersensitivity (skin sensitization)[13][16][17]. This is a known characteristic of many hair dye ingredients. The causality behind this effect lies in the molecule's ability to act as a hapten, binding to skin proteins and forming an immunogenic complex that can trigger an allergic reaction in susceptible individuals.

For this reason, regulatory bodies and product manufacturers mandate that hair dye products containing this ingredient carry a warning label and instructions for consumers to perform a patch test before each use[18]. This self-validating protocol is critical for identifying individuals who may have a sensitization reaction, allowing them to avoid exposure and prevent the development of allergic contact dermatitis[18].

Regulatory Landscape

The use of 2-(2,4-Diaminophenoxy)ethanol and its salts in cosmetics is regulated in major markets to ensure consumer safety.

  • European Union: The substance is regulated under Annex III of the Cosmetics Regulation (EC) No 1223/2009. It is permitted for use as an ingredient in oxidative hair coloring products at a maximum final (on-head) concentration of 2.0% (as free base), after mixing with hydrogen peroxide[12][13][14].

  • United States: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2,4-Diaminophenoxyethanol HCl and its sulfate salt are safe as hair dye ingredients in the current practices of use and concentration[7][15].

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a highly effective and well-characterized hair dye coupler, integral to the formulation of permanent oxidative hair colorants. Its synthesis is a well-established industrial process, and its mechanism of action is based on fundamental principles of oxidation and coupling chemistry. While it possesses a robust safety profile concerning systemic toxicity, its potential as a skin sensitizer is a critical factor that necessitates careful formulation, clear consumer labeling, and adherence to established regulatory limits. For researchers and developers, a thorough understanding of its chemical properties, reaction mechanisms, and toxicological profile is paramount for innovation and ensuring product safety in the cosmetics field.

References

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. [Link]

  • APIChem. (2023). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. [Link]

  • Cosmetics Info. 2,4-Diaminophenoxyethanol HCl. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]

  • PubChem. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCT (SCCP). (2006). Request for a scientific opinion: Hair dye 2,4-Diaminophenoxyethanol dihydrochloride. [Link]

  • Cosmetic Ingredient Review. (2024). CIR Report Data Sheet for 2,4-Diaminophenoxyethanol HCl. [Link]

  • ResearchGate. (2009). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. [Link]

  • COSMILE Europe. 2,4-DIAMINOPHENOXYETHANOL HCL – Ingredient. [Link]

  • Eureka | Patsnap. Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. [Link]

  • Google Patents. CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Google Patents. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2007). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate. [Link]

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The Unseen Architect of Hair Color: A Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Discovery, Synthesis, and Enduring Role in Oxidative Hair Dye Chemistry

Introduction: The Coupler That Colored a Generation

In the intricate world of cosmetic chemistry, few molecules have had as profound and lasting an impact as 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. While its name may be unfamiliar to the millions who rely on permanent hair color, this aromatic amine has been a cornerstone of oxidative hair dye formulations for decades.[1][2] Functioning as a "coupler," it reacts with a primary intermediate (a "developer") in the presence of an oxidizing agent to form the complex dye molecules that impart vibrant, long-lasting color to the hair shaft.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this pivotal cosmetic ingredient, tailored for researchers, scientists, and professionals in the fields of drug development and cosmetic science.

A Historical Perspective: From Aniline Precursors to a Refined Coupler

The journey to predictable and permanent hair color was a long and evolving one, moving from the plant-based dyes of antiquity to the synthetic organic chemistry breakthroughs of the 19th and 20th centuries. The discovery of para-phenylenediamine (PPD) in the 1860s laid the groundwork for modern oxidative hair dyes.[3] However, it was the introduction of "couplers" in the early 20th century that allowed for a broader and more nuanced palette of colors. These meta-substituted aromatic compounds, when combined with primary intermediates like PPD, could generate a wide spectrum of shades.

While the exact date of the first synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is not definitively documented in readily available scientific literature, its emergence as a key hair dye component can be traced through toxicological studies and regulatory evaluations. A significant early mention appears in a 1981 toxicological study, which refers to it as a "new hair dyeing ingredient". This suggests its development and initial application in cosmetic formulations likely occurred in the preceding years.

The formal safety assessment of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride for cosmetic use began in the late 1980s. The Scientific Committee on Cosmetology (SCC) in Europe first issued an opinion on its safety in 1993, concluding that its use in hair dyes did not pose a significant toxic risk to consumers. In the United States, the Cosmetic Ingredient Review (CIR) Expert Panel first published a safety assessment in 1991, deeming it safe for use in cosmetics under the prevailing practices and concentrations.[4] This initial assessment was later amended in 2007 to include its sulfate salt, reaffirming its safety for use in hair dye formulations.[5]

The Chemistry of Color: Synthesis and Mechanism of Action

The primary route for the industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves a multi-step process starting from 2,4-dinitrochlorobenzene.[6][7][8] This synthesis pathway highlights fundamental principles of organic chemistry, including nucleophilic aromatic substitution and catalytic hydrogenation.

Synthesis Pathway

The synthesis can be logically divided into three key stages: condensation, hydrogenation, and salt formation.

Synthesis_Pathway A 2,4-Dinitrochlorobenzene C Condensation (Williamson Ether Synthesis) A->C B Ethylene Glycol B->C D 2-(2,4-Dinitrophenoxy)ethanol C->D NaOH E Hydrogenation (Catalytic Reduction) D->E H2, Catalyst (e.g., Pd/C) F 2-(2,4-Diaminophenoxy)ethanol E->F H Salt Formation (Acid-Base Reaction) F->H G Hydrochloric Acid G->H I 2-(2,4-Diaminophenoxy)ethanol dihydrochloride H->I

Caption: Generalized synthesis pathway for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Experimental Protocol: A Consolidated Synthesis Method

The following protocol is a consolidated representation based on common methodologies described in various patents and scientific literature.[6][7][8]

Step 1: Condensation to form 2-(2,4-Dinitrophenoxy)ethanol

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge ethylene glycol and 2,4-dinitrochlorobenzene.

  • Under alkaline conditions, typically using sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), heat the mixture. The reaction temperature can range from 100°C to 140°C.

  • Maintain the reaction for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is typically quenched with water and cooled to precipitate the intermediate product, 2-(2,4-dinitrophenoxy)ethanol.

  • The solid intermediate is then isolated by filtration and washed to remove impurities.

Step 2: Catalytic Hydrogenation to 2-(2,4-Diaminophenoxy)ethanol

  • The dried 2-(2,4-dinitrophenoxy)ethanol is dissolved in a suitable solvent, such as ethanol or a mixture of solvents.

  • A hydrogenation catalyst, commonly Palladium on Carbon (Pd/C) or a Pd-Fe adsorptive resin, is added to the solution.[3][7]

  • The mixture is then subjected to hydrogenation under pressure with hydrogen gas. The pressure and temperature can be optimized depending on the catalyst and equipment used.

  • The reaction is monitored until the nitro groups are fully reduced to amino groups.

  • After the reaction is complete, the catalyst is removed by filtration.

Step 3: Salt Formation to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

  • The filtrate containing 2-(2,4-Diaminophenoxy)ethanol is acidified with hydrochloric acid (HCl).

  • The addition of HCl protonates the amino groups, leading to the formation of the dihydrochloride salt, which is less soluble in the organic solvent.

  • The precipitated 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is isolated by filtration, washed with a solvent to remove any remaining impurities, and dried.

Mechanism of Action in Hair Dyeing

As a coupler, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride itself is a colorless precursor. Its function is to react with an oxidized primary intermediate (developer), such as p-phenylenediamine (PPD) or p-aminophenol, to form a larger, colored molecule within the hair cortex.

Hair_Dye_Mechanism A Primary Intermediate (e.g., PPD) C Oxidation A->C B Hydrogen Peroxide (Oxidizing Agent) B->C D Oxidized Primary Intermediate C->D F Coupling Reaction D->F E 2-(2,4-Diaminophenoxy)ethanol (Coupler) E->F G Indo Dye Formation (Large, Colored Molecule) F->G H Hair Shaft G->H Trapped in Cortex

Caption: Simplified mechanism of oxidative hair dyeing.

This in-situ color formation is the key to the longevity of permanent hair dyes. The smaller precursor molecules can penetrate the hair cuticle, and once the larger, colored indo dye is formed, it is physically trapped within the hair's cortex, making it resistant to washing out.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is essential for its formulation and quality control.

PropertyValue
CAS Number 66422-95-5
Molecular Formula C₈H₁₄Cl₂N₂O₂
Molecular Weight 241.11 g/mol
Appearance Light grey to white crystalline powder
Melting Point 222-224 °C
Solubility Soluble in water

Analytical Methods

Ensuring the purity and quality of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is critical for its safe and effective use in cosmetic products. Several analytical techniques are employed for its characterization and quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound and quantifying any impurities. Reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is commonly used.

  • Thin-Layer Chromatography (TLC): TLC is a valuable technique for monitoring the progress of the synthesis reaction and for the qualitative detection of impurities.

  • Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to identify the structure of any unknown impurities.

Toxicology and Safety Assessment: A Well-Studied Profile

The safety of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been extensively evaluated by regulatory bodies worldwide. The primary toxicological endpoints of concern for hair dye ingredients are skin sensitization, genotoxicity, and carcinogenicity.

Numerous studies have been conducted to assess these endpoints. While some in vitro genotoxicity tests have shown equivocal or weakly positive results under specific conditions, the overall weight of evidence from a battery of in vitro and in vivo studies has led regulatory agencies to conclude that it is not a genotoxic or carcinogenic risk to consumers when used as directed in hair dye formulations.[9]

The main health concern associated with many hair dye components is skin sensitization. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been identified as a skin sensitizer, which is why hair dye products containing this ingredient carry warnings and recommend a patch test before use.

Regulatory bodies such as the European Union's Scientific Committee on Consumer Safety (SCCS) have established maximum concentration limits for its use in oxidative hair dye formulations to ensure consumer safety.

Conclusion: An Enduring Legacy in Cosmetic Science

From its likely origins in the latter half of the 20th century to its current ubiquitous use, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has proven to be a reliable and effective coupler in the formulation of oxidative hair dyes. Its synthesis, though involving multiple steps, is well-established and allows for the production of a high-purity ingredient. The extensive toxicological and safety evaluations it has undergone provide a strong foundation for its continued use in cosmetic products. For researchers and professionals in the field, a deep understanding of the history, chemistry, and safety profile of this molecule is essential for the development of innovative and safe hair color products for the future.

References

  • Personal Care Magazine. (2009, April 2). History of hair colouring reviewed. [Link]

  • European Commission. (2010, September 21). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). [Link]

  • Cosmetic Ingredient Review. (2024, September 6). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Link]

  • Yixing Xinyu Chemical Co., Ltd. (2019, November 15). Preparation method of 2,4-diaminophenoxyethanol hydrochloride. Eureka | Patsnap. [Link]

  • Yan-bai, Y. (n.d.). Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Semantic Scholar. [Link]

  • Jiangsu Xinyu Bio-Tech Co., Ltd. (2015, January 7). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Yin, Y. B. (2008). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. ResearchGate. [Link]

  • Yixing Xinyu Chemicals Co., Ltd. (2013, November 20). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Eureka | Patsnap. [Link]

  • Forensic Science Simplified. (n.d.). Trace Evidence: How It's Done. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. [Link]

  • Scientific Committee on Consumer Products. (2006, March 18). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. [Link]

  • Exploring 2-(2,4-Diaminophenoxy)
  • Kalopissis, G., et al. (1981). Experimental studies on a new hair dyeing ingredient 2-(2', 4'-diaminophenoxy) ethanol : lack of genotoxic properties. Toxicology European Research, 3(4), 191-5. [Link]

  • The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. [Link]

  • The Friendly Statistician. (2025, May 1). How Do We Collect Data On Hair Color? [Video]. YouTube. [Link]

  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. [Link]

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An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5), a significant aromatic amine salt. While primarily recognized for its application in the cosmetics industry as an oxidative hair dye intermediate, its unique chemical structure warrants exploration for broader applications in chemical synthesis and research.[1][2] This document details the compound's chemical identity, physicochemical properties, a representative synthesis protocol, analytical characterization methods, and critical safety information. The aim is to equip researchers and development professionals with the foundational knowledge required for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of any scientific investigation. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2,4-diaminophenoxy)ethanol;dihydrochloride .[3] It is also commonly referred to by synonyms such as 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride and 2,4-Diaminophenoxyethanol 2HCl.[3][4]

The compound is a dihydrochloride salt, which enhances its stability and water solubility.[2] Its physical form is typically a grey to pale pink-grey or off-white crystalline powder.[1][2][5] This solid form simplifies handling and integration into various manufacturing and experimental processes.[1]

Quantitative data and key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[3]
CAS Number 66422-95-5[5]
Molecular Formula C₈H₁₄Cl₂N₂O₂[3]
Molecular Weight 241.11 g/mol [3]
Appearance Grey to pale pink-grey powder[5]
Melting Point 222-224 °C[1]
Boiling Point 432.7 °C (Predicted)[1]
Solubility Highly soluble in water (425 g/L at 20°C)[6]
Purity (Typical) ≥99.0% (HPLC)[1]

Synthesis and Purification

The synthesis of 2-(2,4-diaminophenoxy)ethanol dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and industrially relevant route involves the initial condensation of 2,4-dinitrochlorobenzene with ethylene glycol, followed by a reduction of the nitro groups, and finally, salification with hydrochloric acid.[5][7]

General Synthetic Pathway

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation (Reduction) cluster_2 Step 3: Salification A 2,4-Dinitrochlorobenzene + Ethylene Glycol B NaOH (Alkaline Condition) A->B + C β-2,4-Dinitrophenoxyethanol (Intermediate) B->C Yields D Intermediate E Catalyst (e.g., Pd/C) + H₂ Gas D->E + F 2-(2,4-Diaminophenoxy)ethanol (Free Base) E->F Reduces G Free Base H Hydrochloric Acid (HCl) G->H + I 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (Final Product) H->I Forms Salt

General synthesis workflow diagram.
Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles.[7][8] Causality: The choice of a strong base (NaOH) in Step 1 is critical to deprotonate ethylene glycol, forming an alkoxide that acts as a potent nucleophile to displace the chlorine on the electron-deficient aromatic ring. The subsequent hydrogenation in Step 2 uses a catalyst like Palladium on Carbon (Pd/C) because it is highly efficient for reducing aromatic nitro groups to amines under moderate pressure and temperature, offering high selectivity and yield. The final acidification with HCl is necessary to convert the amine product into its more stable and water-soluble dihydrochloride salt, which also facilitates its purification by precipitation or crystallization.

Step 1: Condensation to form β-2,4-Dinitrophenoxyethanol

  • In a reaction vessel equipped with a stirrer and condenser, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

  • Under controlled temperature (e.g., 50-60°C), slowly add a solution of sodium hydroxide (NaOH) to the mixture. The alkaline condition facilitates the nucleophilic aromatic substitution.[8]

  • Maintain the reaction for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Upon completion, cool the mixture and precipitate the intermediate product, β-2,4-dinitrophenoxyethanol, by adding it to water.

  • Filter the solid, wash with water to remove excess glycol and salts, and dry under vacuum.

Step 2: Hydrogenation to form 2-(2,4-Diaminophenoxy)ethanol

  • Charge a hydrogenation reactor with the dried intermediate from Step 1 and a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas (H₂) to a specified pressure and heat to a moderate temperature (e.g., 50-60°C).

  • Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor, vent the excess hydrogen, and filter the mixture to remove the catalyst. The resulting solution contains the free amine base.

Step 3: Salification to form the Dihydrochloride Salt

  • To the filtrate from Step 2, slowly add a concentrated solution of hydrochloric acid (HCl).

  • The dihydrochloride salt will precipitate out of the solution. The addition of a co-solvent like isopropanol can aid in maximizing precipitation.[9]

  • Stir the resulting slurry at a reduced temperature to ensure complete precipitation.

  • Collect the final product by filtration, wash with a cold solvent (e.g., ethanol or isopropanol) to remove any residual impurities, and dry under vacuum at a controlled temperature.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity.[1]

HPLC Protocol for Purity Assessment

Causality: A reverse-phase (RP) HPLC method is chosen because the compound has sufficient polarity to be retained on a nonpolar stationary phase (like C18) while being eluted by a polar mobile phase. The use of an acidic modifier (phosphoric or formic acid) is crucial to protonate the amine groups, ensuring a single, well-defined peak shape and preventing tailing.[10] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.

Method Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water (e.g., 20:80 v/v) containing 0.1% Phosphoric Acid.[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99.0% is a common specification.[9]

Applications and Mechanism of Action

The principal application of 2-(2,4-diaminophenoxy)ethanol dihydrochloride is as an intermediate, specifically a "coupler," in the formulation of permanent (oxidative) hair dyes.[1][5][11]

Role in Oxidative Hair Dyeing

In this system, color is not applied directly but is formed in situ within the hair shaft through a chemical reaction.[12] The process involves two key components mixed immediately before application:

  • Dye Precursors: Small, colorless molecules that penetrate the hair shaft. These include "developers" (e.g., p-phenylenediamine) and "couplers" like 2-(2,4-diaminophenoxy)ethanol HCl.[9]

  • Oxidizing Agent: Typically hydrogen peroxide in an alkaline solution.

Mechanism: The hydrogen peroxide serves two functions: it lightens the natural hair pigment and oxidizes the developer molecules. These oxidized developers then react with the coupler molecules (nucleophiles) to form larger, complex dye molecules.[9] These newly formed, larger molecules are trapped within the hair structure, resulting in a long-lasting or "permanent" color.[12] The final shade depends on the specific combination and concentration of developers and couplers used.[12]

Hair_Dye_Mechanism cluster_0 Inside Hair Shaft A Developer (e.g., PPD) D Oxidized Developer (Reactive Intermediate) A->D Oxidizes B Coupler (2,4-Diaminophenoxyethanol) E Large, Colored Dye Molecule (Trapped in hair) C H₂O₂ (Oxidizing Agent) C->A D->E Reacts with

Mechanism of oxidative hair dyeing.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity.

Toxicological Summary

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is considered to have moderate acute oral toxicity.[13] The primary health concerns are skin sensitization and eye irritation.[13][14]

  • Acute Toxicity: Harmful if swallowed, with an oral LD50 in rats of approximately 1000 mg/kg body weight.[13]

  • Skin Sensitization: It is a known skin sensitizer and may cause an allergic skin reaction upon contact.[14] Regulatory bodies like the EU's Scientific Committee on Consumer Safety (SCCS) have concluded it is safe for use in oxidative hair dyes at a maximum on-head concentration of 2.0% (as hydrochloride), apart from its sensitizing potential.[1][15]

  • Eye Irritation: The compound is considered an eye irritant.[9][13]

  • Genotoxicity: Most genotoxicity assays have been negative, and the compound is not considered to be carcinogenic.[12]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[14]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved respirator.[14]

Storage

Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed to prevent moisture absorption. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-characterized compound with a clearly defined primary application in the cosmetics industry. Its synthesis is straightforward, and its properties are well-documented. For researchers and drug development professionals, understanding this compound's reactivity as an aromatic diamine and nucleophile provides a basis for its potential use as a building block in the synthesis of more complex molecules. Adherence to established safety protocols is essential for its handling, given its potential for skin sensitization and acute toxicity.

References

  • LookChem. Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate.[Link]

  • Cosmetic Ingredient Review. 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.[Link]

  • PubChem. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride.[Link]

  • ChemBK. 2-(2,4-diaminophenoxy)ethanol dihydrochloride.[Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment.[Link]

  • European Commission Scientific Committee on Consumer Safety. Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42).[Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics.[Link]

  • COSMILE Europe. 2,4-DIAMINOPHENOXYETHANOL HCL – Ingredient.[Link]

  • Patsnap.Preparation method of 2,4-diaminophenoxyethanol hydrochloride - CN104945112A.
  • European Commission Scientific Committee on Consumer Products. SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.[Link]

  • ResearchGate. Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.[Link]

  • The Good Scents Company. 2,4-diaminophenoxyethanol HCl.[Link]

  • Cosmetics Info. 2,4-Diaminophenoxyethanol HCl.[Link]

  • SIELC Technologies. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column.[Link]

  • Google Patents.CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • EWG Skin Deep®. What is 2,4-DIAMINOPHENOXYETHANOL HCL.[Link]

  • Google Patents.CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

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A Technical Guide to the Physical and Chemical Characterization of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Defining the Molecule

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is an aromatic organic compound recognized for its utility as a key intermediate and coupling agent, particularly in the formulation of oxidative hair dyes.[1][2] Beyond its role in the cosmetics industry, it serves as a biochemical for proteomics research and as a building block in the synthesis of pharmaceuticals.[2][3] Its chemical structure, featuring a diaminophenoxy group linked to an ethanol moiety, makes it a reactive component in various chemical processes. The dihydrochloride salt form is specifically utilized to enhance its stability and solubility in aqueous media, a critical factor for its practical applications.[4]

This guide provides an in-depth analysis of the physical and chemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, establishing a framework for its proper identification, handling, and quality assessment in a research and development setting.

Core Physical and Chemical Properties

The initial assessment of any chemical reagent begins with a thorough evaluation of its physical appearance. For 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, the expected physical state is a solid, crystalline powder.[4] However, the color can vary significantly between batches and suppliers, which can be an initial indicator of purity or the presence of minor impurities. Reported colors range from white and off-white to grey, pale pink-grey, or light yellow.[1][2][4][5][6] One source also notes that the compound may have a characteristic amine odor.[7]

A summary of its key identifying properties is presented below.

Table 1: Physicochemical Properties Summary
PropertyValueSource(s)
CAS Number 66422-95-5[1][3][8]
Molecular Formula C₈H₁₂N₂O₂·2HCl (or C₈H₁₄Cl₂N₂O₂)[3][5][9]
Molecular Weight 241.11 g/mol [5][10]
Synonyms 4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride; 2,4-Diaminophenoxyethanol 2HCl[3][5][6]
Physical Form Powder to Crystalline Solid[1][4][6]
Color White / Off-white / Grey / Pale pink-grey / Light yellow[1][4][5][6][11]
Melting Point 204 - 208 °C; 222 - 224 °C[2][5]
Solubility Highly soluble in water (425 g/L at 20°C); Slightly soluble in methanol and DMSO.[5]

Note: The melting point can vary based on purity and the specific crystalline form. The high water solubility is attributed to its dihydrochloride salt form, which is designed to readily dissolve in aqueous solutions.[4][5] One supplier reported insolubility in water, which is anomalous and likely incorrect for the salt form.[2]

Methodologies for Quality Verification

Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. The physical properties outlined above are the first line of verification. A deviation from the expected norms, such as a significant color difference or a broad, depressed melting point, can indicate degradation, contamination, or incorrect identity. The following protocols establish a self-validating system for researchers upon receiving a new batch of the compound.

Experimental Protocol: Melting Point Determination

The melting point is a robust indicator of purity. A pure crystalline solid will melt over a narrow, reproducible range.

Objective: To verify the purity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride by comparing its experimental melting range to the literature value.

Methodology:

  • Sample Preparation: Finely crush a small amount of the crystalline powder on a watch glass using a spatula to ensure uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the bottom. Tap the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~200 °C).

    • Once the temperature is within 20 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Analysis: A sharp melting range (e.g., within 1-2 °C) that falls within the literature values (e.g., 204-208 °C) suggests high purity. A broad or depressed range indicates the presence of impurities.[5]

Workflow for Physical Characterization

The logical flow for verifying a chemical reagent is crucial for reproducible science. The following diagram illustrates the decision-making process from receipt of the compound to its acceptance for experimental use.

G cluster_0 Phase 1: Initial Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision start Receive Compound doc Check Documentation (CoA, SDS) start->doc visual Visual Inspection (Color, Form) start->visual decision Compare Data to Specifications doc->decision visual->decision mp Melting Point Determination sol Solubility Test (Aqueous) mp->sol reject Reject / Quarantine mp->reject If impure accept Accept for Use sol->accept If data valid decision->mp If specs match decision->reject If specs differ caption Workflow for Chemical Reagent Qualification

Caption: Workflow for Chemical Reagent Qualification.

Handling, Storage, and Safety Considerations

Proper handling and storage are paramount to maintaining the integrity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[9][12] The container must be kept tightly closed to prevent moisture absorption and degradation.[12] Recommended long-term storage is often refrigerated at 2°C - 8°C.[13]

  • Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] If dust formation is likely, appropriate respiratory protection should be worn.[12] Engineering controls like an exhaust ventilation system are recommended.[9]

  • Safety: This chemical is classified as harmful if swallowed and may cause an allergic skin reaction (sensitization).[9] In case of contact, wash the affected area thoroughly with soap and water.[14] Due to its use in hair dyes, it is classified as a skin sensitizer.[15]

By adhering to these technical specifications and verification protocols, researchers can ensure the quality and consistency of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, leading to more reliable and reproducible experimental outcomes.

References

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS . BioCrick. [Link]

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride - Hazardous Agents . Haz-Map. [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet . Cosmetic Ingredient Review. (2024-10-02). [Link]

  • 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride . PubChem. [Link]

  • 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) . Jayvir Dye Chem. [Link]

  • 2-(2 4-Diaminophenoxy)ethanol dihydrochloride . Zhishang Bio. [Link]

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Methodological & Application

Application Notes and Protocols for 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, including its chemical and physical properties, a detailed laboratory-scale synthesis protocol, and purification and characterization methods. Primarily known for its application as an intermediate in oxidative hair dyes, this document explores its potential utility in a research context, specifically as a substrate for enzymatic studies involving oxidoreductases such as tyrosinase and peroxidase. A hypothetical experimental protocol for its use in enzymatic assays is presented, along with a proposed mechanism of action for its enzymatic oxidation. This guide is intended for researchers, scientists, and drug development professionals interested in the broader applications of this compound beyond the cosmetic industry.

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5) is an aromatic amine salt with the molecular formula C₈H₁₂N₂O₂·2HCl.[1] It is a gray to pale pink-gray powder that is highly soluble in water.[2][3] While its primary commercial application is as a precursor in oxidative hair dye formulations, its chemical structure, featuring vicinal amino groups and a hydroxyl moiety, suggests its potential as a substrate for various oxidoreductase enzymes.[2][3][4] This guide aims to provide detailed protocols and theoretical frameworks for leveraging this compound in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is presented in Table 1.

PropertyValueReference
CAS Number 66422-95-5[1]
Molecular Formula C₈H₁₂N₂O₂·2HCl[1]
Molecular Weight 241.12 g/mol [1]
Appearance Gray to pale pink-gray powder[2][3]
Melting Point 222-224 °C[4]
Solubility Highly soluble in water[2]
IUPAC Name 2-(2,4-diaminophenoxy)ethanol;dihydrochloride[5]

Laboratory-Scale Synthesis Protocol

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride can be achieved through a two-step process involving the condensation of 2,4-dinitrochlorobenzene with ethylene glycol, followed by catalytic hydrogenation and salification with hydrochloric acid.[4][6][7]

Synthesis Workflow

cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation & Salification A 2,4-Dinitrochlorobenzene + Ethylene Glycol B Reaction under alkaline conditions A->B C Formation of 2-(2,4-dinitrophenoxy)ethanol B->C D 2-(2,4-dinitrophenoxy)ethanol E Catalytic Hydrogenation (e.g., Pd/C) D->E F Formation of 2-(2,4-diaminophenoxy)ethanol E->F G Salification with HCl F->G H 2-(2,4-Diaminophenoxy)ethanol dihydrochloride G->H

Caption: Workflow for the synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Step-by-Step Protocol

Step 1: Synthesis of 2-(2,4-dinitrophenoxy)ethanol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in an excess of ethylene glycol.

  • Slowly add a base, such as sodium hydroxide or sodium carbonate, to the mixture while stirring.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

  • In a hydrogenation vessel, dissolve the 2-(2,4-dinitrophenoxy)ethanol intermediate in a suitable solvent, such as ethanol or dichloromethane.[2]

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature (50-60°C) for 4-5 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • To the filtrate, add a concentrated solution of hydrochloric acid in water or ethanol to precipitate the dihydrochloride salt.[2]

  • Filter the precipitate, wash it with a small amount of cold ethanol, and dry it under vacuum to yield 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Enzymatic Assays: A Hypothetical Protocol

Based on the literature on the enzymatic oxidation of aromatic amines and aminophenols, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a potential substrate for enzymes like tyrosinase and peroxidase.[2][3][8][9][10] The following is a hypothetical protocol for an in vitro enzymatic assay.

Enzymatic Assay Workflow

A Prepare Reagents: - Enzyme solution (Tyrosinase/Peroxidase) - Substrate solution (Compound) - Buffer solution B Incubate enzyme and buffer A->B C Initiate reaction by adding substrate B->C D Monitor absorbance change over time C->D E Data Analysis: - Calculate initial reaction rate - Determine kinetic parameters (Km, Vmax) D->E

Caption: Workflow for a typical enzymatic assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase or horseradish peroxidase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

    • Substrate Stock Solution: Prepare a stock solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in the same buffer.

    • Buffer Solution: Prepare a sufficient quantity of the working buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer solution to each well.

    • Add the enzyme solution to each well and incubate for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a microplate reader and monitor the change in absorbance at a predetermined wavelength (e.g., in the visible range, as the product is likely colored) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Perform the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Proposed Mechanism of Action and Investigatory Workflow

The enzymatic oxidation of 2-(2,4-Diaminophenoxy)ethanol likely proceeds through the formation of a quinone-imine intermediate, which can then undergo further reactions.[10]

Proposed Enzymatic Oxidation Pathway

A 2-(2,4-Diaminophenoxy)ethanol B Enzyme (Tyrosinase/Peroxidase) + O2/H2O2 C Quinone-imine intermediate A->C Oxidation B->C D Polymerization/Further Reactions C->D Non-enzymatic

Caption: Proposed pathway for the enzymatic oxidation of the compound.

Workflow for Mechanism Investigation

To elucidate the mechanism of action, a series of experiments can be conducted as outlined in the workflow below.

A Kinetic Analysis: Determine Km and Vmax D Elucidation of the detailed reaction mechanism A->D B Product Identification: LC-MS and NMR analysis of reaction products B->D C Inhibitor Studies: Use specific enzyme inhibitors to confirm the role of the enzyme C->D

Caption: Workflow for investigating the mechanism of enzymatic oxidation.

Safety Precautions

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is classified as harmful if swallowed and may cause an allergic skin reaction.[10] It is essential to handle this compound in accordance with good industrial hygiene and safety practices.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[8] In case of contact with skin or eyes, flush immediately with plenty of water.[8][9]

References

  • 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride | C8H14Cl2N2O2 | CID 47932 - PubChem. (n.d.). Retrieved from [Link]

  • Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic oxidation of o-aminophenols and aromatic amines by mushroom tyrosinase. (2011). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(4), 545-552.
  • Activation of peroxidase-catalyzed oxidation of aromatic amines with 2-aminothiazole and melamine. (2003). Biochemistry (Moscow), 68(1), 54-62.
  • The oxidation of N-substituted aromatic amines by horseradish peroxidase. (1989). Journal of Biological Chemistry, 264(33), 19633-19641.
  • Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1361-1365.
  • Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase. (1987). Biochemistry, 26(26), 8567-8571.
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. (2013). CN103396327A.

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Applications of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(2,4-diaminophenoxy)ethanol dihydrochloride in organic synthesis. This versatile aromatic diamine serves as a valuable building block in the creation of a diverse range of molecular architectures, from high-performance polymers to potentially bioactive heterocyclic compounds. This document will delve into the fundamental properties of this compound, provide detailed protocols for its synthesis, and explore its utility in various synthetic transformations, supported by mechanistic insights and established experimental procedures.

Introduction to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with the CAS number 66422-95-5, is a light grey to white crystalline powder.[1] Its molecular structure features a phenylenediamine core substituted with a hydroxyethoxy group, offering multiple reactive sites for chemical modification. The presence of two primary amine groups and a hydroxyl functionality makes it a trifunctional building block, enabling its participation in a variety of chemical reactions.

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

PropertyValueReference
CAS Number 66422-95-5[1][2]
Molecular Formula C₈H₁₄Cl₂N₂O₂[1]
Molecular Weight 241.11 g/mol [1]
Melting Point 222-224 °C[1][2]
Boiling Point 432.7 °C[1]
Flash Point 215.5 °C[1]
Appearance Light grey to white crystalline powder[1]
Solubility Soluble in ethanol, acetone, and chloroform; Insoluble in water[2]
Purity (by HPLC) ≥98.5%[2]

The primary industrial application of this compound is as a coupler in oxidative hair dye formulations, where it reacts with a developer to form stable colorants within the hair shaft.[1][2] However, its utility extends into more specialized areas of organic synthesis, including its role as a monomer in polymerization, a precursor for heterocyclic systems, and a derivatization agent in analytical chemistry.[3]

Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

The synthesis of 2-(2,4-diaminophenoxy)ethanol dihydrochloride is typically achieved through a two-step process commencing with 2,4-dinitrochlorobenzene. The first step involves a nucleophilic aromatic substitution reaction with ethylene glycol to form the intermediate, 2-(2,4-dinitrophenoxy)ethanol. This is followed by the catalytic hydrogenation of the dinitro compound to the corresponding diamine, which is then converted to its dihydrochloride salt.

Synthesis_Workflow A 2,4-Dinitrochlorobenzene C Step 1: Nucleophilic Aromatic Substitution A->C B Ethylene Glycol B->C D 2-(2,4-Dinitrophenoxy)ethanol C->D Base (e.g., NaOH) E Step 2: Catalytic Hydrogenation D->E F 2-(2,4-Diaminophenoxy)ethanol E->F H2, Catalyst (e.g., Pd/C) H Step 3: Salt Formation F->H G HCl G->H I 2-(2,4-Diaminophenoxy)ethanol dihydrochloride H->I

Caption: General synthetic workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Protocol 1: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

This protocol is a representative procedure based on established methods.[4]

Part A: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge ethylene glycol.

  • Heat the ethylene glycol to approximately 70-80°C with stirring.

  • Slowly add 2,4-dinitrochlorobenzene to the heated ethylene glycol.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 80-90°C.

  • After the addition is complete, continue stirring at 90-100°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Filter the solid product and wash thoroughly with cold water to remove unreacted ethylene glycol and salts.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2,4-dinitrophenoxy)ethanol.

Part B: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Materials:

  • 2-(2,4-Dinitrophenoxy)ethanol

  • Ethanol

  • Palladium on carbon (10% Pd/C) catalyst

  • Concentrated hydrochloric acid (HCl)

  • Hydrogen gas source

Procedure:

  • In a hydrogenation apparatus, dissolve 2-(2,4-dinitrophenoxy)ethanol in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the apparatus and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or TLC analysis. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • To the filtrate, slowly add concentrated hydrochloric acid with stirring. The dihydrochloride salt will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-(2,4-diaminophenoxy)ethanol dihydrochloride.

Applications in Polymer Chemistry: Synthesis of Polyimides

Aromatic diamines are fundamental monomers in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. 2-(2,4-Diaminophenoxy)ethanol, with its two primary amine functionalities, can undergo polycondensation with various dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to the final polyimide. The presence of the flexible hydroxyethoxy side chain can potentially enhance the solubility and processability of the resulting polyimides.

Polyimide_Synthesis A 2-(2,4-Diaminophenoxy)ethanol C Polycondensation A->C B Aromatic Dianhydride (e.g., PMDA) B->C D Poly(amic acid) C->D E Cyclization (Thermal or Chemical) D->E -2H₂O F Polyimide E->F

Caption: General scheme for the synthesis of polyimides from a diamine and a dianhydride.

Protocol 2: General Procedure for the Synthesis of Polyimides

This is a general protocol for the two-step polycondensation of a diamine with a dianhydride to form a polyimide. This procedure can be adapted for 2-(2,4-diaminophenoxy)ethanol and a suitable dianhydride like pyromellitic dianhydride (PMDA).

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (the free base, generated from the dihydrochloride salt by neutralization)

  • Pyromellitic dianhydride (PMDA)

  • N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 2-(2,4-diaminophenoxy)ethanol in anhydrous DMAc or NMP. b. To this stirred solution, add an equimolar amount of PMDA in several portions at room temperature under a nitrogen atmosphere. c. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: a. To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. b. Stir the mixture at room temperature for 1 hour and then at 100°C for 3 hours. c. After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol. d. Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 80-100°C.

  • Thermal Imidization (Alternative): a. Cast the poly(amic acid) solution onto a glass plate. b. Heat the film in an oven with a controlled temperature program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect complete cyclization.

Synthesis of Heterocyclic Compounds

The 1,2- and 1,4-diamine arrangement on the phenyl ring of 2-(2,4-diaminophenoxy)ethanol makes it a valuable precursor for the synthesis of various heterocyclic systems. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline derivatives, while reaction with 1,3-dicarbonyl compounds can yield diazepine derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.

Protocol 3: Representative Synthesis of a Quinoxaline Derivative

This protocol provides a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be adapted for 2-(2,4-diaminophenoxy)ethanol.

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol (free base)

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol or acetic acid

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 2-(2,4-diaminophenoxy)ethanol and benzil in ethanol or acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired quinoxaline derivative.

Application in Analytical Chemistry: Derivatization of Carbonyl Compounds

Primary aromatic amines can react with aldehydes and ketones to form Schiff bases (imines). This reaction can be utilized in analytical chemistry to derivatize carbonyl compounds, which may otherwise be difficult to detect or separate by techniques like HPLC. The resulting Schiff base often possesses a chromophore, facilitating UV detection.

Protocol 4: General Procedure for Schiff Base Formation for Analytical Derivatization

This is a general procedure for the derivatization of a carbonyl compound with an aromatic amine.

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

  • Aldehyde or ketone sample

  • Methanol or ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve a known amount of the aldehyde or ketone sample in methanol or ethanol.

  • Add a slight excess of 2-(2,4-diaminophenoxy)ethanol dihydrochloride to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction at room temperature or gently heat for 30-60 minutes.

  • The resulting solution containing the derivatized analyte can be directly analyzed by HPLC-UV or other suitable analytical techniques.

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a versatile and accessible building block with significant potential in various fields of organic synthesis beyond its primary use in the cosmetics industry. Its trifunctional nature allows for the construction of complex molecular architectures, including high-performance polyimides and diverse heterocyclic systems. The protocols provided in this guide serve as a foundation for researchers to explore and expand the synthetic utility of this valuable compound. Further investigation into its applications in medicinal chemistry and materials science is warranted and expected to yield novel and impactful discoveries.

References

  • Exploring 2-(2,4-Diaminophenoxy)
  • 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) - Jayvir Dye Chem. (URL: )
  • 2-(2 4-Diaminophenoxy)ethanol dihydrochloride - Zhishang Bio. (URL: )
  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5 - ChemicalBook. (URL: )
  • Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst - ResearchG

Sources

Using 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a derivatization agent

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Method Development Guide: Investigating 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride as a Novel Derivatization Agent for Sensitive Analytical Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Application for a Known Compound

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (DAPE), CAS Number 66422-95-5, is a compound recognized primarily for its application as an oxidative hair dye intermediate.[1][2] Its chemical structure, featuring two primary amine groups on a phenoxy ethanol backbone, imparts the reactivity necessary for dye formation.[3] However, these same structural motifs—nucleophilic amino groups and an aromatic ring—are hallmarks of effective derivatization agents used in analytical chemistry.

This guide moves beyond the established use of DAPE to explore its potential as a novel derivatization agent. We propose its application for the sensitive quantification of two critical classes of analytes: carbonyl compounds (aldehydes and ketones) and sialic acids . The derivatization reaction aims to attach the DAPE "tag" to these analytes, rendering them readily detectable by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.

The protocols outlined herein are designed as a robust starting point for method development. They are built upon the established principles of analogous, widely-used derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4][5] By explaining the chemical causality behind each proposed step, this document provides the foundational logic required for researchers to adapt, optimize, and validate these methods for their specific applications.

Part 1: Quantification of Carbonyl Compounds via HPLC-UV

Scientific Principle & Rationale

The detection of aldehydes and ketones is crucial in environmental monitoring, food science, and toxicology, as many are hazardous air pollutants.[4] Direct analysis is often hampered by their volatility and poor chromophores. Derivatization with an agent like DAPE addresses this by converting the carbonyl group into a stable, non-volatile, and UV-active derivative.

The proposed reaction mechanism is a classic nucleophilic addition-elimination, analogous to the formation of hydrazones from DNPH.[6][7] One of the electron-rich amino groups on the DAPE molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable Schiff base (imine) derivative. This reaction is typically catalyzed by a mild acid. The resulting derivative incorporates the DAPE aromatic ring, which is expected to have a strong UV absorbance, enabling sensitive detection.

Experimental Workflow for Carbonyl Derivatization

G cluster_prep 1. Preparation cluster_rxn 2. Derivatization Reaction cluster_cleanup 3. Sample Cleanup cluster_analysis 4. Analysis Sample Aqueous or Gaseous Sample (e.g., Air impinged in water) Mix Mix Sample, DAPE Reagent, and Acid Catalyst (e.g., HCl) Sample->Mix Reagent Prepare DAPE Reagent: 1 mg/mL in Acetonitrile Reagent->Mix React Incubate Reaction (e.g., 60°C for 30 min) Mix->React Formation of Schiff Base SPE_Load Load Reaction Mixture onto C18 SPE Cartridge React->SPE_Load SPE_Wash Wash Cartridge (e.g., Water/Acetonitrile) SPE_Load->SPE_Wash Remove excess reagent & polar interferences SPE_Elute Elute DAPE-Derivatives with Acetonitrile SPE_Wash->SPE_Elute HPLC Inject Eluate into HPLC-UV System SPE_Elute->HPLC Separation of Derivatives Quant Quantify using Calibration Curve HPLC->Quant

Caption: Proposed workflow for carbonyl derivatization and analysis.

Detailed Protocol: Carbonyls

1. Reagent Preparation:

  • DAPE Derivatization Reagent (1 mg/mL): Accurately weigh 10 mg of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and dissolve in 10 mL of HPLC-grade acetonitrile. This solution should be prepared fresh daily and stored protected from light.
  • Acid Catalyst (2N HCl): Prepare by diluting concentrated hydrochloric acid.

2. Derivatization Procedure:

  • For aqueous samples, transfer 5 mL of the sample into a 15 mL screw-cap vial.
  • Add 50 µL of 2N HCl to acidify the sample to a pH of approximately 2-3. The acidic environment catalyzes the nucleophilic attack on the carbonyl carbon.[8]
  • Add 1 mL of the DAPE Derivatization Reagent.
  • Cap the vial tightly, vortex for 30 seconds, and incubate in a water bath or heating block at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.
  • After incubation, allow the vial to cool to room temperature.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Rationale: An SPE step is critical to remove unreacted DAPE and other matrix interferences, which can co-elute and obscure the analyte peaks during HPLC analysis.
  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of deionized water.
  • Load the entire 6 mL reaction mixture onto the conditioned cartridge.
  • Wash the cartridge with 5 mL of a 40:60 (v/v) acetonitrile:water solution to remove polar impurities and excess reagent.
  • Dry the cartridge under vacuum or nitrogen for 5 minutes.
  • Elute the DAPE-carbonyl derivatives with 2 mL of pure acetonitrile into a clean collection vial.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of acetonitrile for HPLC analysis.

4. HPLC-UV Analysis:

  • Inject the reconstituted sample into an HPLC system equipped with a UV detector. The analytical parameters in the table below serve as a starting point for method development.

Part 2: Quantification of Sialic Acids via HPLC-Fluorescence

Scientific Principle & Rationale

Sialic acids are terminal monosaccharides on many glycoproteins and are critical biomarkers in drug development and disease research.[9][10] Their quantification is essential for assessing the quality and consistency of biopharmaceutical products.[5]

This protocol proposes a fluorogenic labeling strategy. First, sialic acids are released from the glycoprotein backbone via mild acid hydrolysis. The released sialic acids are then derivatized with DAPE. The diamine structure of DAPE is analogous to DMB, a reagent that reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.[5] This reaction allows for subsequent detection by an HPLC system with a fluorescence detector (FLD), offering significantly higher sensitivity and selectivity compared to UV detection.

Experimental Workflow for Sialic Acid Analysis

G cluster_prep 1. Sample Preparation cluster_rxn 2. Fluorogenic Labeling cluster_analysis 3. Analysis Glycoprotein Glycoprotein Sample (50-100 µg) Hydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Glycoprotein->Hydrolysis Release of Sialic Acids Label Add Labeling Solution to Hydrolysate Hydrolysis->Label Reagent DAPE Labeling Solution (in Acetic Acid with reducing agent) Reagent->Label React Incubate Reaction (e.g., 50°C for 2.5h) Label->React Formation of Fluorescent Derivative HPLC Inject Reaction Mixture Directly into HPLC-FLD System React->HPLC Separation of Labeled Sialic Acids Quant Quantify Neu5Ac, Neu5Gc, etc. using Standards HPLC->Quant

Caption: Proposed workflow for sialic acid release, labeling, and analysis.

Detailed Protocol: Sialic Acids

1. Sialic Acid Release (Acid Hydrolysis):

  • To an aliquot of glycoprotein sample (containing 50-100 µg of protein), add 2M acetic acid to a final volume of 100 µL in a microcentrifuge tube.
  • Cap the tube tightly and incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release terminal sialic acids.[11]
  • Centrifuge the sample to pellet any precipitate and use the supernatant for labeling.

2. Fluorogenic Labeling with DAPE:

  • DAPE Labeling Reagent: Prepare a solution containing:
  • 7 mM 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
  • 0.75 M 2-Mercaptoethanol (acts as a reducing agent/antioxidant)
  • 18 mM Sodium hydrosulfite (antioxidant)
  • Dissolve in a solution of 1.2 M acetic acid. Prepare fresh before use and keep on ice, protected from light. The composition is adapted from standard DMB labeling protocols.[11]
  • To 50 µL of the sialic acid-containing supernatant, add 50 µL of the DAPE Labeling Reagent.
  • Vortex briefly and incubate at 50°C for 2.5 hours in the dark.

3. HPLC-FLD Analysis:

  • Following incubation, the sample can typically be injected directly into the HPLC system without further cleanup. If necessary, centrifuge to pellet any precipitate before transferring to an autosampler vial.
  • Inject onto an HPLC system equipped with a fluorescence detector. The parameters in the table below provide a recommended starting point.

Data Presentation & Method Validation

The successful development of these methods requires systematic optimization. The following table summarizes the proposed starting parameters for instrumentation.

ParameterCarbonyls (HPLC-UV) Sialic Acids (HPLC-FLD)
HPLC Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[12]C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 100% B over 20 min, hold 5 min8% B to 25% B over 30 min, hold 5 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength UV-Vis: Scan 200-400 nm to find λmax (start at ~254 nm)Fluorescence: Ex: ~370 nm, Em: ~450 nm (scan to optimize)
Injection Volume 10-20 µL20-50 µL
A Self-Validating System: The Path to a Reliable Method

The protocols described must be considered a framework for development. A trustworthy and authoritative method requires rigorous validation. The following steps are essential:

  • Specificity: Demonstrate that the signal is from the DAPE-analyte derivative and not from interfering compounds in the matrix or from reagent artifacts. Analyze blank and spiked matrix samples.

  • Linearity and Range: Prepare a series of calibration standards by derivatizing known concentrations of the target analytes (e.g., a mix of standard aldehydes/ketones or pure Neu5Ac/Neu5Gc). Plot the peak area versus concentration and determine the linear range using a regression coefficient (R²) of >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

  • Accuracy: Analyze samples with known added amounts of the analyte (spiked samples) and calculate the percent recovery.

  • Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by performing multiple analyses of the same sample. Results should be expressed as the relative standard deviation (%RSD).

By systematically performing these validation experiments, a researcher can establish the performance characteristics of the method and ensure that the data generated is accurate, reliable, and fit for purpose.

References

  • Vertex AI Search. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC.
  • The Analytical Scientist. (n.d.). Determination of Carbonyl Compounds in Workplace Air.
  • BOC Sciences. (n.d.). CAS 66422-95-5 2-(2,4-diaminophenoxy)ethanol dihydrochloride.
  • PubMed - NIH. (n.d.). A sensitive fluorometric assay for reducing sugars.
  • Thermo Fisher Scientific. (n.d.). Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography.
  • PubMed. (1989). A fluorescence assay for enzymes that cleave glycosidic linkages to produce reducing sugars. Anal Biochem.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • NCBI - NIH. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • Scientific Committee on Consumer Safety. (n.d.). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42).
  • CentAUR. (n.d.). Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives.
  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • SpringerLink. (2022). Clinical and Diagnostic Significance of Sialic Acids Determination in Biological Material.
  • Ludger Ltd. (n.d.). Quantitative Sialic Acid Analysis.

Sources

Navigating the Proteomic Landscape: A Guide to Amine-Reactive Cross-Linking, Clarifying the Role of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide to a fundamental technique in proteomics: the study of protein-protein interactions using chemical cross-linking. It aims to provide both foundational knowledge and actionable protocols for laboratory application.

A critical point of clarification must be addressed at the outset. The compound 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5) , the initial subject of this guide, has no established or documented application in the field of proteomics research based on a comprehensive review of scientific literature and established methodologies. Its primary and well-documented use is as a coupler component in oxidative hair dye formulations[1][2]. While a small number of chemical suppliers list it as a "biochemical for proteomics research," this classification appears to be generic and is not substantiated by application data, peer-reviewed publications, or established protocols[3][4][5].

To provide a valuable and scientifically rigorous resource, this guide will instead focus on the principles and protocols of a proteomics application for which a molecule with similar chemical features—specifically, primary amines—is relevant: amine-reactive chemical cross-linking. This technique is a cornerstone for elucidating protein structure, function, and interaction networks[6][7].

Part 1: The Rationale for Chemical Cross-Linking in Proteomics

Proteins within a cell function in complex, dynamic networks, often forming transient or stable complexes to carry out their biological roles.[7] Understanding these interactions is fundamental to deciphering cellular pathways in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to "capture" these interactions.[8]

The core principle involves introducing a covalent bond between amino acid residues of interacting proteins that are in close proximity. This process effectively freezes the interaction, allowing for the isolation and identification of the protein partners and even providing distance constraints that can inform structural modeling.[7][8]

Why Target Primary Amines?

The molecule 2-(2,4-Diaminophenoxy)ethanol dihydrochloride possesses two primary amine groups. In the context of proteomics, primary amines (found on the N-terminus of proteins and the side chain of lysine residues) are the most common targets for cross-linking for several key reasons:

  • High Abundance and Surface Exposure: Lysine is a common amino acid, and its side chain is typically located on the protein surface, making it accessible to reagents without denaturing the protein.[9][10]

  • Favorable Reactivity: The nucleophilic nature of primary amines allows for efficient and predictable reactions with specific electrophilic groups under physiological or near-physiological pH conditions.[9][11]

  • Stable Bond Formation: The resulting amide bonds formed by common amine-reactive cross-linkers are highly stable, ensuring the integrity of the cross-linked complex throughout the analytical workflow.[9]

Part 2: The Tools of the Trade - Amine-Reactive Cross-linkers

A vast array of cross-linking reagents is available, each with distinct properties. Homobifunctional cross-linkers, which have identical reactive groups at each end of a spacer arm, are commonly used for their simplicity in one-step reactions.

The choice of cross-linker is a critical experimental parameter. Key considerations include:

  • Spacer Arm Length: This determines the maximum distance between the residues that can be linked.

  • Cleavability: Some cross-linkers contain a bond (e.g., a disulfide bond) that can be cleaved during mass spectrometry analysis, simplifying data interpretation.

  • Membrane Permeability: For in vivo cross-linking (capturing interactions within living cells), the reagent must be able to cross the cell membrane.[6][7]

Below is a summary of commonly used homobifunctional, amine-reactive N-hydroxysuccinimide (NHS)-ester cross-linkers:

Reagent NameSpacer Arm Length (Å)Cleavable?Membrane Permeable?Key Characteristics
DSS (Disuccinimidyl suberate) 11.4NoYesWater-insoluble; a classic reagent for intracellular cross-linking.[12]
BS3 (Bis(sulfosuccinimidyl) suberate) 11.4NoNoWater-soluble due to sulfo-NHS groups; ideal for cell surface or in vitro cross-linking.
DSG (Disuccinimidyl glutarate) 7.7NoYesShorter spacer arm for capturing very close-proximity interactions.
DSP (Dithiobis(succinimidyl propionate)) 12.0Yes (Thiol)YesContains a disulfide bond cleavable by reducing agents (e.g., DTT, BME).
DTSSP (3,3'-Dithiobis (sulfosuccinimidylpropionate)) 12.0Yes (Thiol)NoThe water-soluble, non-permeable version of DSP.

Part 3: Experimental Design & Protocols

Trustworthy proteomics data is built upon meticulously planned and executed experiments. The following protocol provides a generalized workflow for an in vitro cross-linking experiment using a non-cleavable, amine-reactive cross-linker like DSS or BS3.

Diagram: General XL-MS Workflow

XL_MS_Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Mass Spectrometry Analysis ProtA Protein A Interaction Protein Complex (in solution) ProtA->Interaction ProtB Protein B ProtB->Interaction XL_reagent Add Cross-Linker (e.g., DSS/BS3) Interaction->XL_reagent Incubate XL_complex Covalently Linked Complex XL_reagent->XL_complex Quench Quench Reaction (e.g., Tris buffer) XL_complex->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Prepare for MS LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Identify cross-linked peptides) LCMS->Data

Caption: Workflow for identifying protein-protein interactions using chemical cross-linking mass spectrometry.

Protocol: In Vitro Cross-Linking of Two Purified Proteins

This protocol is a starting point and must be optimized for each specific protein system.

1. Materials & Reagents:

  • Purified Proteins: Protein A and Protein B, each at a concentration of 1-5 mg/mL.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0. Crucially, this buffer must be free of primary amines (e.g., do not use Tris or glycine buffers, as they will compete with the proteins for the cross-linker).

  • Cross-linker Stock Solution: Prepare a fresh 10-25 mM stock solution of DSS (in DMSO) or BS3 (in reaction buffer) immediately before use. NHS-esters are moisture-sensitive and hydrolyze quickly.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE analysis reagents: Loading buffer, gels, running buffer, and protein stain (e.g., Coomassie Blue).

2. Experimental Procedure:

  • Step 1: Protein Interaction Incubation (Causality: Allow the protein complex to form)

    • Combine equimolar amounts of Protein A and Protein B in an amine-free reaction buffer.

    • Incubate under conditions known to promote their interaction (e.g., 30 minutes at room temperature or 4°C, depending on the stability of the complex). The total protein concentration should be in the range of 0.1-2 mg/mL.

  • Step 2: Cross-Linking Reaction (Causality: Covalently capture the interaction)

    • Add the cross-linker stock solution to the protein mixture to achieve a final concentration typically ranging from 25- to 500-fold molar excess over the total protein.

    • Optimization is critical. A low ratio may yield insufficient cross-linking, while a high ratio can lead to extensive, non-specific intra- and inter-molecular cross-links. It is recommended to perform a titration across a range of concentrations.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Step 3: Quenching (Causality: Terminate the reaction to prevent artifacts)

    • Add the Quenching Solution (1 M Tris-HCl) to a final concentration of 20-50 mM.

    • The primary amines in Tris will react with and consume any excess NHS-ester cross-linker, stopping the reaction.

    • Incubate for 15 minutes at room temperature.

  • Step 4: Analysis of Cross-Linking Efficiency (Causality: Validate the experiment)

    • Analyze the reaction products by SDS-PAGE.

    • Run un-cross-linked controls alongside the cross-linked samples.

    • Successful intermolecular cross-linking between Protein A and Protein B will result in the appearance of a new, higher molecular weight band corresponding to the A-B complex.

  • Step 5: Preparation for Mass Spectrometry (Causality: Generate peptides for analysis)

    • Excise the protein band corresponding to the cross-linked complex from the gel.

    • Perform in-gel digestion with a protease such as trypsin. This cleaves the proteins into smaller peptides. The covalent cross-link will keep the two interacting peptides linked together.

    • Extract the peptides for analysis by LC-MS/MS. Specialized software is then used to identify the sequences of the two peptides linked together, revealing the site of interaction.[8][13]

Part 4: Conclusion and Best Practices

While the chemical structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride contains reactive amine groups, its utility in proteomics is undocumented and unvalidated. Progress in proteomics research relies on the use of well-characterized tools and robust, reproducible methodologies. Researchers seeking to investigate protein-protein interactions should employ established cross-linking reagents with known reactivity and well-defined spacer arm lengths. The protocols and principles outlined in this guide provide a scientifically grounded framework for applying amine-reactive cross-linking to uncover the intricate web of protein interactions that govern cellular life.

References

  • Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2010). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. [Link]

  • PubMed. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. [Link]

  • CovalX. (2009). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. [Link]

  • Lam, K. S., & Ren, Z. (2006). Protein and Chemical Microarrays—Powerful Tools for Proteomics. Archives of Pathology & Laboratory Medicine. [Link]

  • RSC Publishing. (2024). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. [Link]

  • G-Biosciences. (2014). A Guide to Protein Cross Linkers. [Link]

  • NIH. (2018). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. [Link]

  • YouTube. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation by Edward Tate. [Link]

  • OHSU. Proteomics Tools. [Link]

  • ACS Publications. (2021). Advanced In Vivo Cross-Linking Mass Spectrometry Platform to Characterize Proteome-Wide Protein Interactions. [Link]

  • PubMed. (2014). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. [Link]

  • Delta. (2024). 新品上市. [Link]

  • Supplementary Material. Protein identification Proteins labeled with 2 were identified by mass spectrometry as described in Expe. [Link]

  • Alibaba. (2025). Cosmetic Ingredient 2,4-Diaminophenoxyethanol HCL CAS 66422-95-5. [Link]

  • G-Biosciences. Protein Cross-Linking. [Link]

  • BIOFOUNT. 4-(羟乙氧基)-1,3-苯二胺盐酸盐. [Link]

  • NIH. (2000). Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts. [Link]

  • NIH. (2018). Chemical isotope labeling for quantitative proteomics. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). Hemaprabha. E : Chemical Crosslinking of Proteins. [Link]

  • Mabion. (2024). Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • NIH. (2019). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. [Link]

  • ResearchGate. (2006). In Vivo Dual Cross-Linking for Identification of Indirect DNA-Associated Proteins by Chromatin Immunoprecipitation. [Link]

Sources

Application Note: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride as a Versatile Intermediate for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-diaminophenoxy)ethanol dihydrochloride, a versatile aromatic diamine, as a key intermediate in the synthesis of functional polymers. Primarily known for its application in the cosmetics industry as an oxidative hair dye component, its unique molecular architecture, featuring reactive amine functionalities and a hydrophilic ethanol moiety, makes it an attractive monomer for the development of advanced polymers such as polyamides and polyimides.[1][2] This document outlines detailed protocols for the synthesis of such polymers, discusses their characterization, and explores their potential applications in materials science and drug development.

Introduction: Unlocking the Potential of an Overlooked Monomer

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a grey to pale pink-grey powder that has been extensively used as a hair dye intermediate.[1] Its synthesis typically involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol, followed by hydrogenation and reaction with hydrochloric acid.[3][4] While its role in cosmetics is well-established, its potential as a building block for functional polymers remains largely unexplored in mainstream literature. The presence of two primary amine groups on the aromatic ring allows for classic polycondensation reactions, while the pendant hydroxyethoxy group can impart unique properties such as improved solubility, hydrophilicity, and potential for post-polymerization modification.

This application note serves as a detailed guide for researchers and scientists interested in leveraging the unique properties of 2-(2,4-diaminophenoxy)ethanol dihydrochloride for the creation of novel functional polymers. We will provide scientifically grounded, step-by-step protocols for the synthesis of both polyamides and polyimides derived from this monomer, along with methods for their comprehensive characterization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.

Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

PropertyValueReference
CAS Number 66422-95-5[1][2][5]
Molecular Formula C₈H₁₄Cl₂N₂O₂[2]
Molecular Weight 241.12 g/mol [2]
Appearance Grey to pale pink-grey powder[1]
Solubility Soluble in water. Soluble in ethanol, acetone & chloroform.[6]

Safety and Handling:

2-(2,4-Diaminophenoxy)ethanol dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7] It is harmful if swallowed and may cause an allergic skin reaction.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3][7][9]

Synthesis of Functional Polymers: Protocols and Rationale

The presence of two primary amine groups makes 2-(2,4-diaminophenoxy)ethanol a suitable monomer for step-growth polymerization. Below, we provide detailed protocols for the synthesis of polyamides and polyimides. These protocols are based on well-established methods for analogous aromatic diamines.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a robust method for producing high molecular weight polyamides at low temperatures. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing a diacid chloride.

Diagram 1: Workflow for Polyamide Synthesis

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification A Aqueous Phase: Dissolve 2-(2,4-diaminophenoxy)ethanol dihydrochloride and NaOH in water C Carefully layer the aqueous phase over the organic phase A->C B Organic Phase: Dissolve terephthaloyl chloride in dichloromethane B->C D Polymer film forms at the interface C->D E Continuously remove the polymer film D->E F Wash with water and methanol E->F G Dry under vacuum F->G

Caption: Interfacial polymerization workflow for polyamide synthesis.

Protocol 1: Synthesis of Poly(2-(2,4-diaminophenoxy)ethanol terephthalamide)

  • Preparation of the Aqueous Phase: In a 250 mL beaker, dissolve 2.41 g (0.01 mol) of 2-(2,4-diaminophenoxy)ethanol dihydrochloride and 0.80 g (0.02 mol) of sodium hydroxide in 100 mL of deionized water. The sodium hydroxide is crucial to neutralize the dihydrochloride salt and liberate the free diamine.

  • Preparation of the Organic Phase: In a separate 250 mL beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 100 mL of dichloromethane.

  • Polymerization: Carefully pour the aqueous solution onto the organic solution to create a distinct interface. A polymer film will form immediately at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker. A continuous rope of the polyamide can be drawn and wound onto a spool.

  • Washing and Purification: Wash the collected polymer thoroughly with deionized water to remove any unreacted monomers and salts, followed by a wash with methanol to remove residual organic solvent.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Polyimide Synthesis via a Two-Step Solution Polymerization

The synthesis of polyimides from aromatic diamines and dianhydrides is typically a two-step process. First, a soluble poly(amic acid) precursor is formed at low temperatures. This precursor is then converted to the final, insoluble polyimide by thermal or chemical imidization.[10]

Diagram 2: Two-Step Polyimide Synthesis Pathway

G Monomers 2-(2,4-diaminophenoxy)ethanol dihydrochloride + Pyromellitic dianhydride in NMP PAA Poly(amic acid) Solution (Low Temperature) Monomers->PAA Step 1 Imidization Thermal Imidization (High Temperature) PAA->Imidization Step 2 Polyimide Final Polyimide Film Imidization->Polyimide

Caption: Pathway for the two-step synthesis of polyimides.

Protocol 2: Synthesis of a Polyimide from 2-(2,4-Diaminophenoxy)ethanol and Pyromellitic Dianhydride

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.41 g (0.01 mol) of 2-(2,4-diaminophenoxy)ethanol dihydrochloride in 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Add 2.02 g (0.02 mol) of triethylamine to neutralize the hydrochloride and liberate the free diamine. Stir until a clear solution is obtained.

  • Poly(amic acid) Formation: Cool the solution to 0 °C in an ice bath. Slowly add 2.18 g (0.01 mol) of pyromellitic dianhydride (PMDA) in several small portions. Maintain the temperature below 5 °C during the addition. After the complete addition of PMDA, continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the glass plate in a programmable oven and subject it to the following thermal curing cycle: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 30 minutes. This stepwise heating process removes the solvent and facilitates the cyclodehydration to form the polyimide.

  • Film Recovery: After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.

  • Drying: Dry the recovered film in a vacuum oven at 80 °C for 12 hours.

Characterization of the Functional Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, thermal properties, and molecular weight.

Table 2: Key Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for Synthesized Polymers
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsPolyamide: Appearance of amide I (C=O stretch) around 1650 cm⁻¹ and amide II (N-H bend) around 1550 cm⁻¹. Disappearance of the acid chloride C=O stretch (around 1800 cm⁻¹). Polyimide: Appearance of characteristic imide carbonyl bands (asymmetric and symmetric stretching) around 1780 cm⁻¹ and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹. Disappearance of the amic acid carboxyl and amide bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure and Purity¹H NMR: Confirmation of the polymer repeat unit by the presence of aromatic and aliphatic protons with appropriate integrations. Disappearance of monomer end-group signals.
Thermogravimetric Analysis (TGA) Thermal StabilityDetermination of the decomposition temperature (Td), indicating the temperature at which the polymer starts to degrade. Aromatic polyamides and polyimides are expected to exhibit high thermal stability, with Td values often exceeding 400 °C.
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetermination of the glass transition temperature (Tg), which provides information about the polymer's amorphous or semi-crystalline nature and its service temperature range. Aromatic polyamides and polyimides typically have high Tg values.
Gel Permeation Chromatography (GPC) Molecular Weight and PolydispersityDetermination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This is crucial for understanding the success of the polymerization reaction.

Potential Applications: From Advanced Coatings to Biomedical Devices

The functional polymers derived from 2-(2,4-diaminophenoxy)ethanol dihydrochloride hold promise for a variety of applications, driven by their anticipated properties:

  • High-Performance Coatings and Films: The inherent thermal stability of aromatic polyamides and polyimides makes them suitable for protective coatings in demanding environments. The hydrophilic side chain may enhance adhesion to various substrates.

  • Membranes for Separations: The controlled introduction of the hydroxyethoxy group could be used to tune the polarity and free volume of polymer membranes for gas separation or water purification applications.

  • Biomaterials and Drug Delivery: The biocompatibility of the ethanol moiety, coupled with the robust polymer backbone, suggests potential applications in biomedical devices and as matrices for controlled drug release. The hydroxyl group can also serve as a handle for conjugating bioactive molecules.

  • Functional Additives: Low molecular weight oligomers could be used as functional additives to modify the properties of other polymers.

Conclusion

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a readily available chemical intermediate, presents a compelling opportunity for the development of novel functional polymers. By applying established polymerization techniques such as interfacial and solution polymerization, it is possible to synthesize high-performance polyamides and polyimides with unique properties imparted by the hydroxyethoxy side chain. The protocols and characterization methods detailed in this application note provide a solid foundation for researchers to explore the full potential of this versatile monomer in creating the next generation of advanced materials.

References

  • BioCrick. (2024, July 4). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS. Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • Haz-Map. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization and decomposition of terephthaloyl chloride and p-phenylenediamine at 500 °C. Retrieved from [Link]

  • Google Patents. (n.d.). US4182612A - Method for dyeing human hair with cationic polymeric dyes.
  • European Commission. (2009, January 21). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. Retrieved from [Link]

  • DeepDyve. (2003, January 20). Synthesis of poly(p‐diphenylmethylterephthalamide) from recycled monomers. Retrieved from [Link]

Sources

Protocol for detecting aldehydes with 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Colorimetric Determination of Aldehydes Using 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Introduction

Aldehydes are a class of highly reactive carbonyl compounds that are significant in diverse fields, from industrial chemistry and environmental monitoring to clinical diagnostics and drug development. Their roles as biomarkers for oxidative stress, metabolic disorders, and environmental pollutants necessitate sensitive and reliable detection methods.[1] Many existing aldehyde quantification methods rely on complex and time-consuming chromatographic techniques.[2] This application note describes a robust and straightforward colorimetric assay for the detection of aldehydes using 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (DAPE).

The DAPE reagent contains a substituted o-phenylenediamine moiety. Aromatic amines, particularly those with adjacent amino groups, are well-established reagents for reacting with carbonyl compounds to produce chromogenic or fluorescent products.[3][4] The reaction of DAPE with aldehydes is predicated on the nucleophilic attack of the amine groups on the electrophilic carbonyl carbon, leading to the formation of a colored product that can be quantified spectrophotometrically.[4][5][6] The dihydrochloride salt form of DAPE enhances its aqueous solubility, making it highly suitable for biological and aqueous sample analysis.

Principle of the Assay

The core of this assay is the chemical reaction between the two primary amine groups of the DAPE molecule and an aldehyde. The reaction proceeds via a condensation mechanism. Initially, one of the primary amino groups of the 2,4-diaminophenoxy moiety acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.[6][7] This is followed by dehydration to yield a Schiff base (imine). The presence of the second amino group in the ortho position facilitates a subsequent intramolecular cyclization and oxidation, yielding a stable, conjugated heterocyclic system, likely a benzimidazole derivative, which exhibits strong absorbance in the visible spectrum.[8][9][10]

The intensity of the color produced is directly proportional to the concentration of the aldehyde in the sample, allowing for quantitative measurement by comparing the absorbance to a standard curve generated with a known aldehyde, such as formaldehyde.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products DAPE 2-(2,4-Diaminophenoxy)ethanol (DAPE) step1 + Aldehyde Aldehyde (R-CHO) Product Colored Benzimidazole Derivative Water H₂O step1->Product Condensation & Cyclization

Caption: High-level workflow for the DAPE-based aldehyde detection assay.

Data Analysis & Validation

  • Blank Subtraction: Calculate the average absorbance of the blank replicates and subtract this value from the absorbance of all other wells. [1]2. Standard Curve Generation: Plot the blank-corrected absorbance values for the aldehyde standards (Y-axis) against their corresponding concentrations in µM (X-axis).

  • Linear Regression: Perform a linear regression analysis on the standard curve data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value > 0.99 indicates a good linear fit.

  • Quantification of Unknowns: Use the linear regression equation to calculate the aldehyde concentration in the unknown samples based on their blank-corrected absorbance values. Remember to account for any dilution factors used during sample preparation.

Self-Validating System & Trustworthiness
  • Linearity: The assay should demonstrate a linear response over the defined concentration range of the standards. Samples with absorbance values exceeding the highest standard should be diluted and re-assayed.

  • Specificity: While aromatic amines can react with ketones, the reaction rate is typically much slower. [5]The specificity for aldehydes over ketones can be enhanced by keeping the reaction time and temperature controlled. Cross-reactivity with other potential interfering substances in the sample matrix should be evaluated if necessary.

  • Sensitivity: The limit of detection (LOD) can be determined based on the standard deviation of the blank and the slope of the standard curve (LOD = 3.3 * σ/slope). Commercial colorimetric aldehyde kits can detect as low as 1 nmol of aldehyde per well. [1][2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal DAPE reagent has oxidized.Prepare the DAPE reagent solution fresh immediately before use and protect it from light.
Contaminated buffer or water.Use high-purity reagents and ultrapure water.
Low Signal / Poor Sensitivity Incorrect pH of reaction buffer.Verify the pH of the phosphate buffer is ~6.5.
Insufficient incubation time/temp.Ensure incubation is carried out for the full 30 minutes at 37°C.
Incorrect detection wavelength.Perform a wavelength scan to determine the absorbance maximum (λmax) for the colored product.
Poor Linearity (R² < 0.99) Pipetting errors.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous samples.
Standard dilution errors.Carefully prepare a new set of serial dilutions for the standard curve.
Reagent degradation.Prepare all reagents fresh.

References

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). SpringerLink.
  • Investigation of selective sensing of a diamine for aldehyde by experimental and simul
  • Aldehyde Assay Kit (Colorimetric) (ab112113). Abcam.
  • Video: Identification of Unknown Aldehydes and Ketones - Concept. (2020). JoVE.
  • Colorimetric Recognition of Aldehydes and Ketones. University of Illinois.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
  • Colorimetric Aldehyde Assay Kit (MAK139) - Technical Bulletin. Sigma-Aldrich.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2021).
  • Colorimetric Aldehyde Assay Kit. Sigma-Aldrich.
  • Reaction of o-phenylenediamine with aldehydes.
  • 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Jayvir Dye Chem.
  • Colorimetric Recognition of Aldehydes and Ketones.
  • A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews.
  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. (2022). MDPI.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023).
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.
  • 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. PubChem.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2025).
  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. ChemicalBook.
  • 2,4-Diaminophenoxyethanol 2HCl. Biosynth.
  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission.

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Catalytic hydrogenation process for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Hydrogenation Process for 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride via catalytic hydrogenation. This process involves the reduction of the two nitro groups of the precursor, 2-(2,4-dinitrophenoxy)ethanol, to their corresponding amines. Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency, clean reaction profile, and scalability.[1][2] The final product is a crucial intermediate in the manufacturing of pharmaceuticals and a common component in oxidative hair dye formulations.[3][4][5]

This guide emphasizes the underlying principles, catalyst selection rationale, detailed experimental protocols, and critical safety procedures to ensure a successful and safe synthesis.

Core Principles: The Chemistry of Nitro Group Reduction

The conversion of an aromatic dinitro compound to a diamine is a six-electron reduction per nitro group. The overall transformation is highly exothermic. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Overall Reaction Scheme: The synthesis begins with the precursor 2-(2,4-dinitrophenoxy)ethanol, which is catalytically hydrogenated and subsequently treated with hydrochloric acid to yield the stable dihydrochloride salt.[3][4]

cluster_0 Synthesis Pathway A 2-(2,4-dinitrophenoxy)ethanol (Starting Material) B 2-(2,4-diaminophenoxy)ethanol (Reduced Intermediate) A->B H₂ / Catalyst (e.g., Pd/C, Raney Ni) Solvent (e.g., Ethanol) C 2-(2,4-diaminophenoxy)ethanol dihydrochloride (Final Product) B->C 2 HCl (Acidification)

Caption: Overall synthesis pathway for 2-(2,4-diaminophenoxy)ethanol dihydrochloride.

The role of the heterogeneous catalyst (e.g., Palladium on Carbon or Raney Nickel) is paramount. The catalyst provides a high-surface-area metallic scaffold where molecular hydrogen (H₂) is adsorbed and dissociated into highly reactive atomic hydrogen. The organic substrate also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro groups, leading to their reduction.[2][6]

Catalyst Selection: An Expert's Perspective

The choice of catalyst is a critical decision that influences reaction efficiency, selectivity, and safety protocols. For the reduction of aromatic nitro groups, several catalysts are effective, but the most common choices in industrial and laboratory settings are Palladium on Carbon (Pd/C) and Raney Nickel.[1][7]

FeaturePalladium on Carbon (Pd/C)Raney Nickel
Activity High activity for nitro group reduction. Generally considered the method of choice.[1]Very high activity, can be more reactive than Pd/C for certain substrates.[8]
Selectivity Highly selective for nitro reduction. Can sometimes catalyze debenzylation or dehalogenation.[1][2]Less selective; can reduce other functional groups like carbonyls and alkenes.[8]
Handling Safety Pyrophoric, especially after use and when dry. Typically handled as a 50% water-wet paste to mitigate risk.[9][10]Extremely pyrophoric when dry and must be stored and handled under water or a solvent at all times.[8]
Filtration Fine black powder that can be difficult to filter. Often filtered through a bed of Celite.Sludge-like material that settles well but requires careful filtration under an inert, wet blanket.
Cost Higher cost due to the precious metal (Palladium).Lower cost compared to Palladium-based catalysts.

Causality for Selection: For the synthesis of 2-(2,4-diaminophenoxy)ethanol, Palladium on Carbon (10% Pd wt.) is often the preferred catalyst. The substrate lacks functional groups that are susceptible to hydrogenolysis under typical conditions (e.g., benzyl ethers, aromatic halogens), making the high selectivity of Pd/C a key advantage for achieving a clean product profile.[2] While Raney Nickel is also highly effective and more economical, its higher reactivity and more hazardous handling requirements (extreme pyrophoricity) make Pd/C a more controlled and often safer choice for this specific transformation, particularly in a research or drug development setting.[1][8]

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis using 10% Pd/C as the catalyst in a high-pressure hydrogenation reactor.

cluster_workflow Experimental Workflow A 1. Reactor Preparation (Clean, Inspect, Leak Test) B 2. Charge Substrate & Solvent (2-(2,4-dinitrophenoxy)ethanol in Ethanol) A->B C 3. Add Catalyst (10% Pd/C, wet, under N₂ stream) B->C D 4. Seal & Purge (Seal reactor, purge 3x with N₂) C->D E 5. Introduce Hydrogen (Pressurize to target pressure) D->E F 6. Reaction (Heat & Stir, Monitor H₂ uptake) E->F G 7. Cooldown & Depressurize (Cool to RT, Vent H₂, Purge 3x with N₂) F->G H 8. Catalyst Filtration (Filter through Celite, keep wet) G->H I 9. Product Isolation (Acidify filtrate with HCl) H->I J 10. Crystallization & Drying (Cool to precipitate, filter, dry) I->J

Caption: Step-by-step experimental workflow for the catalytic hydrogenation process.

Protocol: Synthesis using 10% Palladium on Carbon (Pd/C)

Materials & Equipment:

  • Reactants: 2-(2,4-dinitrophenoxy)ethanol, 10% Palladium on Carbon (50% wet paste), Hydrogen gas (high purity), Nitrogen gas (high purity), Ethanol (anhydrous), Hydrochloric Acid (concentrated or as a solution in isopropanol), Celite® 545.

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker apparatus) equipped with a stirrer, pressure gauge, gas inlet/outlet, and temperature control.[11] Glassware, Buchner funnel, filter flask, vacuum pump, pH paper/meter.

  • PPE: Safety glasses, flame-retardant lab coat, appropriate chemical-resistant gloves.[12]

Procedure:

  • Reactor Preparation and Safety Checks:

    • Thoroughly clean and dry the reactor vessel. Inspect all fittings, gauges, and the rupture disc to ensure they are in good condition.[11]

    • Place the reactor in a certified, well-ventilated fume hood designated for hydrogenation.[9]

    • Perform a leak test by pressurizing the sealed reactor with nitrogen to slightly above the intended reaction pressure. The pressure should hold steady for at least 30 minutes.[11]

  • Charging the Reactor:

    • Vent the nitrogen from the leak test.

    • Charge the reactor vessel with 2-(2,4-dinitrophenoxy)ethanol (1.0 eq) and anhydrous ethanol. A typical concentration is 5-10 mL of solvent per gram of substrate.

    • In a separate beaker, weigh the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Add a small amount of the reaction solvent (ethanol) to create a slurry. Crucially, never handle dry Pd/C in the open air .[9]

    • With stirring initiated in the reactor, carefully add the catalyst slurry under a gentle stream of nitrogen to prevent air from entering the vessel.

  • Initiating the Reaction:

    • Securely seal the reactor. Ensure all connections are tight.[11]

    • Purge the system to remove all oxygen, which forms an explosive mixture with hydrogen.[9] Pressurize the reactor with nitrogen to ~50 psi, then slowly vent the gas. Repeat this cycle a minimum of three times.[11][13]

    • After the final nitrogen purge, evacuate the reactor to a slight vacuum.

    • Introduce hydrogen gas, pressurizing the reactor to the target pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50°C). The reaction is exothermic; ensure a cooling system is available to manage any temperature spikes.[13]

  • Reaction Monitoring:

    • The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

    • To confirm completion via TLC or HPLC, stop the stirring, cool the reactor to room temperature, vent the hydrogen, and purge three times with nitrogen before safely taking an aliquot.[11]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the reactor to ambient temperature.

    • Carefully vent the excess hydrogen to a safe exhaust line. Do not vent into the lab .

    • Purge the reactor three times with nitrogen to remove all residual hydrogen.[11]

    • Prepare a Buchner funnel with a pad of Celite®. Pre-wet the Celite pad with ethanol.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethanol. The filter cake must be kept wet with solvent (water or ethanol) at all times to prevent ignition .

    • Transfer the spent, wet catalyst into a clearly labeled waste container for proper disposal. Do not allow it to dry out.

    • Transfer the combined filtrate to a clean flask. While stirring, slowly add concentrated hydrochloric acid or a solution of HCl in isopropanol until the pH is ~1.

    • The 2-(2,4-diaminophenoxy)ethanol dihydrochloride product will precipitate as a solid. The mixture can be cooled in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to a constant weight.

Critical Safety Considerations: A Mandate for Trustworthiness

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.

  • Hydrogen Gas Hazards: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range (4-75% in air). All operations must be conducted in a certified fume hood, away from ignition sources.[9] Use hydrogen detectors and ensure proper grounding of equipment to prevent static discharge.[13]

  • Pyrophoric Catalyst Handling: Both fresh and, especially, spent catalysts can ignite spontaneously in air.[9] Spent catalyst contains adsorbed hydrogen and is highly reactive.[9]

    • NEVER allow the catalyst to dry. Keep it wetted with solvent during transfers and filtration.[9][13]

    • NEVER add dry catalyst to a flammable solvent. Add the solvent to the catalyst or use a pre-wetted catalyst.[9]

    • Quench spent catalyst by slowly adding it to a large volume of water. Dispose of it in accordance with institutional safety guidelines.

  • High-Pressure Operations: Only trained personnel should operate high-pressure reactors. Always operate below the maximum rated pressure and temperature of the vessel.[11] Ensure the rupture disc is correctly rated and installed.[13]

  • Product Hazards: The final product, 2-(2,4-diaminophenoxy)ethanol dihydrochloride, is harmful if swallowed and may cause skin sensitization or allergic reactions.[14][15] Handle with appropriate PPE, including gloves and eye protection.[12][16] Avoid creating dust.[12]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search Result.
  • Hydrogen
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Hazards associated with laboratory scale hydrogen
  • 2-(2,4-Diaminophenoxy)
  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • FEDIOL Guide to good practice on safe operation of Hydrogen
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. ChemicalBook.
  • Preparation method of 2,4-diaminophenoxyethanol hydrochloride.
  • 2,4-Diaminophenoxyethanol dihydrochloride SDS. Echemi.
  • Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst.
  • 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. TCI Chemicals.
  • Raney Nickel C
  • 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, 5G. Labscoop.
  • Safety Data Sheet - 2,4-Diaminophenoxyethanol 2HCl. Biosynth.
  • Palladium on carbon. Wikipedia.
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Palladium on Carbon (Pd/C).
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • 2-(2,4-Dinitrophenoxy)ethanol. Biosynth.
  • Production of high-purity 2,4-dinitrophenoxy alcohol derivatives.
  • Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane.
  • Purchase Description - 2(2,4-Dinitrophenoxy) Ethanol. DTIC.
  • 2,4-Diaminophenoxyethanol HCl - CIR Report D
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • What Is Palladium Carbon Hydrogenation Reaction?.
  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • 2, 4-dinitrophenoxyethanol synthesizing method.
  • 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Jayvir Dye Chem.
  • 2-(2 4-Diaminophenoxy)ethanol dihydrochloride. Zhishang Bio.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission.
  • 2-(2,4-Dinitrophenoxy)ethanol. PubChem.

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Application Notes and Protocols: In Vitro Genotoxicity Assessment of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Understanding the Compound and the Imperative for Genotoxicity Testing

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine derivative primarily used as an intermediate in the manufacturing of hair dyes.[1] Its chemical structure, featuring a substituted benzene ring, places it in a class of compounds that warrants careful toxicological evaluation. Aromatic amines are known to be metabolically activated to reactive electrophilic species that can form adducts with DNA, a critical initiating event in chemical carcinogenesis.[2][3] Therefore, a thorough assessment of the genotoxic potential of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a cornerstone of its safety evaluation for both regulatory purposes and responsible product development.

This guide provides a comprehensive framework for the in vitro genotoxicity assessment of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). We will delve into the scientific rationale behind the selection of a standard battery of tests, provide detailed, field-proven protocols, and offer insights into the interpretation of results. The protocols described herein are designed to be self-validating systems, incorporating necessary controls to ensure the scientific integrity of the data generated.

Chemical and Physical Properties

A foundational understanding of the test article's properties is crucial for appropriate handling and experimental design.

PropertyValueReference
CAS Number 66422-95-5[1][4][5]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[4][5]
Molecular Weight 241.12 g/mol [4][5]
Appearance Grey to pale pink-grey powder[1]
Solubility Soluble in water[6]

Note: The dihydrochloride salt form enhances water solubility.[6]

The Significance of Metabolic Activation

A critical aspect of in vitro genotoxicity testing for many chemical classes, including aromatic amines, is the simulation of mammalian metabolism. Many compounds are not directly genotoxic but are converted to reactive metabolites by enzymes primarily located in the liver.[7] To mimic this, an exogenous metabolic activation system, typically a post-mitochondrial supernatant fraction (S9) from the liver of induced rodents (e.g., rats), is incorporated into the assays.[7][8] For aromatic amines, N-hydroxylation is a key activation step, which can be followed by further enzymatic reactions to form highly reactive nitrenium ions that readily damage DNA.[3][9] Interestingly, studies have shown that human-derived S9 can exhibit higher activation potency for aromatic amines compared to rodent S9, a factor to consider in tiered testing strategies.[8][10]

A Tiered Approach to In Vitro Genotoxicity Testing

A standard battery of in vitro tests is employed to assess different genotoxic endpoints, providing a comprehensive evaluation of a compound's potential to damage genetic material. The recommended assays for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride include:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations (point mutations and frameshifts).

  • In Vitro Mammalian Cell Micronucleus Test: To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.[11][12]

  • In Vitro Mammalian Chromosomal Aberration Test: To visualize structural damage to chromosomes.[13][14]

This tiered approach is in line with global regulatory guidelines and provides a robust dataset for hazard identification.[15][16]

Visualization of the Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Tier1 Tier 1: Initial Screening cluster_Tier2 Tier 2: Follow-up & Mechanistic Insight cluster_Data Data Analysis & Interpretation TestArticle 2-(2,4-Diaminophenoxy)ethanol dihydrochloride Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) TestArticle->Ames -S9 / +S9 Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) TestArticle->Micronucleus -S9 / +S9 Analysis Statistical Analysis Evaluation against Controls Regulatory Submission Ames->Analysis ChromAb In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Micronucleus->ChromAb If positive or equivocal Micronucleus->Analysis ChromAb->Analysis

Caption: A typical workflow for in vitro genotoxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is based on the OECD Test Guideline 471 and is a widely used initial screen for mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

Principle of the Assay

The core principle is the detection of reverse mutations in amino acid-requiring bacterial strains when exposed to a test chemical. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a solvent control. The inclusion of an S9 metabolic activation mix is crucial, as many mutagens, particularly aromatic amines, require metabolic activation to exert their genotoxic effects.

Experimental Protocol

1. Strain Selection:

  • Utilize a minimum of five strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102. This combination detects both base-pair substitution and frameshift mutagens.

2. Dose Range Finding (Preliminary Assay):

  • Perform a preliminary assay to determine the appropriate concentration range of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.
  • Test a wide range of concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ) with and without S9 activation.
  • The highest concentration should be 5000 µ g/plate or the maximum soluble concentration, unless limited by cytotoxicity.
  • Cytotoxicity is evidenced by a significant reduction in the number of revertant colonies or a clearing of the background bacterial lawn.

3. Main Experiment (Plate Incorporation Method):

  • Based on the dose-range finding results, select at least five appropriate concentrations for the main experiment.
  • Prepare triplicate plates for each concentration, for both with and without S9 activation.
  • For each plate:
  • Add 2 mL of molten top agar (at 45°C) to a sterile tube.
  • Add 0.1 mL of the appropriate bacterial culture.
  • Add 0.1 mL of the test article solution (or solvent control).
  • For assays with metabolic activation, add 0.5 mL of S9 mix. For assays without, add 0.5 mL of a buffer solution.
  • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
  • Allow the top agar to solidify.
  • Controls:
  • Negative (Solvent) Control: The solvent used to dissolve the test article.
  • Positive Controls (with and without S9): Known mutagens to ensure the responsiveness of each bacterial strain and the activity of the S9 mix. Examples include:
  • Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98).
  • With S9: 2-aminoanthracene (for all strains).

4. Incubation and Scoring:

  • Invert the plates and incubate at 37°C for 48-72 hours.
  • Count the number of revertant colonies on each plate.
Data Analysis and Interpretation

A positive response is characterized by a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration. A common criterion for a positive result is a two-fold or greater increase in revertant colonies over the solvent control.[17]

Protocol: In Vitro Mammalian Cell Micronucleus Test

This assay, conducted according to OECD Test Guideline 487, is a robust method for detecting both clastogens and aneugens.[11][18] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.[11]

Principle of the Assay

Cultured mammalian cells are exposed to the test article, and the frequency of micronucleated cells is determined. To ensure that only cells that have undergone mitosis are scored, a cytokinesis blocker such as cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[12] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Experimental Protocol

1. Cell Culture:

  • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, TK6, or human peripheral blood lymphocytes.[18] Maintain cells in appropriate culture medium and conditions.

2. Dose Selection:

  • Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The top concentration should induce approximately 50-60% cytotoxicity.
  • Cytotoxicity can be measured by assessing the reduction in cell proliferation, for example, by calculating the Cytokinesis-Block Proliferation Index (CBPI).

3. Treatment:

  • Seed cells at an appropriate density.
  • Expose duplicate or triplicate cultures to at least three analyzable concentrations of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, along with negative and positive controls.
  • Treatment schedules:
  • Short-term treatment (3-6 hours): With and without S9 metabolic activation. After exposure, wash the cells and add fresh medium.
  • Long-term treatment (1.5-2 normal cell cycle lengths): Without S9 activation.[18]
  • Add cytochalasin B at a concentration sufficient to block cytokinesis.

4. Harvesting and Slide Preparation:

  • Harvest cells at a time equivalent to 1.5-2 normal cell cycle lengths after the beginning of treatment.
  • Use a hypotonic treatment to swell the cells.
  • Fix the cells and drop them onto clean microscope slides.
  • Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

5. Scoring and Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]
  • Calculate the frequency of micronucleated cells for each concentration and control.
  • Determine the CBPI for each culture to assess cytotoxicity.
Data Analysis and Interpretation

A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells. The result should also be outside the range of the historical negative control data.

Protocol: In Vitro Mammalian Chromosomal Aberration Test

This assay, following OECD Test Guideline 473, is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[13][19]

Principle of the Assay

Cultured mammalian cells are exposed to the test substance, and then treated with a metaphase-arresting agent (e.g., colcemid).[13] Cells are harvested, and chromosomes are prepared and stained. Metaphase cells are then analyzed microscopically for structural chromosomal abnormalities.[20]

Visualization of the Chromosomal Aberration Mechanism

Chromosomal_Aberration cluster_Exposure Cellular Exposure cluster_Damage DNA Damage & Aberration Formation cluster_Detection Microscopic Detection TestArticle 2-(2,4-Diaminophenoxy)ethanol dihydrochloride Cell Mammalian Cell in Culture TestArticle->Cell DNA_Damage Direct or Metabolically-Activated DNA Damage Cell->DNA_Damage Replication DNA Replication (S-phase) DNA_Damage->Replication Aberration Formation of Structural Chromosomal Aberrations (Breaks, Gaps, Exchanges) Replication->Aberration Metaphase Metaphase Arrest (e.g., Colcemid) Aberration->Metaphase Microscopy Microscopic Analysis of Metaphase Spreads Metaphase->Microscopy

Caption: Mechanism of chemically induced chromosomal aberrations.

Experimental Protocol

1. Cell Culture and Treatment:

  • Similar to the micronucleus test, use a suitable mammalian cell line (e.g., CHO, human lymphocytes).[20]
  • Expose cultures to at least three concentrations of the test article, with and without S9 metabolic activation, following a similar treatment schedule as the micronucleus assay.[13]

2. Cell Harvest and Chromosome Preparation:

  • Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the last 2-3 hours of incubation.
  • Harvest the cells by trypsinization (for adherent cells) or centrifugation.
  • Treat with a hypotonic solution to swell the cells and spread the chromosomes.
  • Fix the cells using a methanol:acetic acid fixative.
  • Drop the cell suspension onto clean, cold, wet microscope slides and air-dry.

3. Staining and Analysis:

  • Stain the slides with a suitable stain, such as Giemsa.
  • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (both chromosome- and chromatid-type).[21]
  • Classify aberrations into categories such as gaps, breaks, and exchanges.
Data Analysis and Interpretation

A test article is considered to induce chromosomal aberrations if it produces a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations. The results should be compared to both concurrent and historical negative controls.

Concluding Remarks and Path Forward

The in vitro genotoxicity testing of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride requires a systematic and rigorous approach. The battery of tests described in these application notes—the Ames test, the in vitro micronucleus test, and the chromosomal aberration test—provides a comprehensive evaluation of its potential to induce gene mutations and chromosomal damage. Adherence to OECD guidelines, proper execution of protocols, and careful interpretation of data are paramount for an accurate safety assessment.

Positive results in any of these assays would indicate a genotoxic potential and would likely trigger further investigation, potentially including in vivo studies, to understand the relevance of the in vitro findings to a whole organism. Conversely, a consistently negative profile across this battery of tests provides strong evidence for the lack of genotoxic activity under the tested conditions.

References

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available from: [Link]

  • The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice. PubMed. Available from: [Link]

  • The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available from: [Link]

  • OECD 473: Chromosome aberration test (in vitro mammalian). In Vitro Toxicology, Genetic. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis | Oxford Academic. Available from: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available from: [Link]

  • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. Available from: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis | Oxford Academic. Available from: [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. Available from: [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PubMed Central. Available from: [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. PubMed. Available from: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. ResearchGate. Available from: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Available from: [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

  • From OECD guidelines to innovation: the future of genotoxicity testing. Gene-Evolution. Available from: [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Cosmetic Ingredient Review. Available from: [Link]

  • 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. PubChem. Available from: [Link]

  • In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. Available from: [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. Available from: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available from: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

  • Oced 473 chromosomal aberration. Slideshare. Available from: [Link]

  • Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. NIH. Available from: [Link]

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS. BioCrick. Available from: [Link]

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Haz-Map. Available from: [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available from: [Link]

  • Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available from: [Link]

  • 2,4-diaminophenoxyethanol HCl. The Good Scents Company. Available from: [Link]

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Application Note: Quantitative Analysis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5), a key intermediate in the cosmetic and pharmaceutical industries.[1][2] Primarily utilized as an oxidative hair dye coupler, its precise measurement in raw materials and final formulations is critical for ensuring product quality, safety, and regulatory compliance.[2][3] This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a primary quantitative technique, and complementary methods including UV-Vis Spectrophotometry and Mass Spectrometry for identification and confirmation. The methodologies are grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines and are suitable for implementation in a regulated environment.[4][5][6][7]

Introduction to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of approximately 241.12 g/mol .[8][9] It typically appears as a grey to pale pink-grey crystalline powder.[1][10] The compound is highly soluble in water and soluble in organic solvents like methanol and ethanol.[10][11] Its chemical structure, featuring amino and hydroxyl functional groups, makes it reactive in oxidative processes, which is fundamental to its application in permanent hair coloring systems.[2]

The purity and concentration of this intermediate directly impact the final product's color fidelity, stability, and toxicological profile. Therefore, robust and validated analytical methods are indispensable for quality control throughout the manufacturing process.

Core Principles of Analytical Method Validation

The reliability of any quantitative data hinges on the validation of the analytical method. This guide adheres to the principles outlined in the ICH Q2(R2) guidelines, ensuring that the described protocols are fit for their intended purpose.[4][5][7] The validation of an analytical procedure is a demonstration that the method is suitable for its intended use.[12] Key validation parameters addressed in the following protocols include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[13]

  • Accuracy: The closeness of the test results to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[4][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

For cosmetic products, adherence to standards such as ISO 22176, which aligns with the principles of ICH Q2, is also recommended to ensure good manufacturing and laboratory practices.[15]

Primary Quantification Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC coupled with a UV detector is the most widely adopted and robust method for the quantification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This technique offers excellent separation and sensitivity. A validated HPLC method can be used for both assay determination and impurity profiling.[16][17]

Rationale for Method Selection

The choice of reverse-phase HPLC is based on the analyte's polarity. The C18 stationary phase provides a non-polar environment, allowing for good retention and separation of the moderately polar analyte from both more polar and less polar impurities using an appropriate aqueous-organic mobile phase. UV detection is selected due to the presence of a chromophore in the aromatic ring structure of the molecule, which exhibits strong absorbance in the UV region.[3][18]

Experimental Protocol

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD) or a variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid (for MS-compatible methods).[19]

  • Reference Standard: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (>99% purity).

Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric AcidProvides good resolution and peak shape. Acid suppresses ionization of silanol groups on the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 286 nmCorresponds to a UV absorption maximum (λmax) for the analyte, ensuring high sensitivity.[3][18]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good signal-to-noise ratio.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-(2,4-Diaminophenoxy)ethanol dihydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).[17]

Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in the sample solutions from the calibration curve.

Data Presentation and Interpretation

A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999, indicating a strong linear relationship between concentration and response. The concentration in the sample is calculated using the equation of the line obtained from the calibration curve.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interfering peaks at the retention time of the analyte.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acq Data Acquisition Injection->Data_Acq Cal_Curve Calibration Curve Construction Data_Acq->Cal_Curve Quant Quantification Cal_Curve->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV quantification.

Complementary Analytical Methods

While HPLC-UV is the primary method for quantification, other techniques can be used for confirmation of identity and for simpler, high-throughput screening.

UV-Vis Spectrophotometry

This method is a rapid and cost-effective way to estimate the concentration of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Protocol:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Use the same solvent for both the blank and the samples (e.g., deionized water or a suitable buffer).

  • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm using a standard solution to confirm the absorption maxima (λmax) at approximately 238 nm and 286 nm.[3][18] Use the λmax at 286 nm for quantification to minimize potential interference.

  • Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at 286 nm. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at 286 nm.

  • Quantification: Determine the concentration of the analyte in the sample using the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte. It is an invaluable tool for structural confirmation and for analyzing complex mixtures.

Protocol:

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this compound due to the presence of basic nitrogen atoms that are readily protonated.

  • Mass Analysis: In full scan mode, the protonated molecule [M+H]⁺ should be observed. For 2-(2,4-Diaminophenoxy)ethanol (the free base), the expected m/z would be approximately 169.1. For the dihydrochloride salt, fragmentation patterns can also be analyzed.

  • LC-MS Method: The HPLC conditions described in Section 3.2 can be adapted for LC-MS by replacing the non-volatile buffer (phosphoric acid) with a volatile buffer like formic acid.[19]

Method Selection Logic

Method_Selection Start Analytical Need Quant Routine Quantification? Start->Quant Identity Identity Confirmation? Quant->Identity No HPLC HPLC-UV Quant->HPLC Yes Screening High-Throughput Screening? Identity->Screening No LCMS LC-MS Identity->LCMS Yes UVVis UV-Vis Spectrophotometry Screening->UVVis Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. This guide is structured as a series of troubleshooting questions and answers, reflecting the practical issues encountered in a laboratory setting.

I. Introduction: The Synthetic Challenge

The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key intermediate used in various applications including as a coupler in oxidative hair dyes, typically proceeds via a Williamson ether synthesis.[1] This involves the O-alkylation of 2,4-diaminophenol with a 2-haloethanol reagent, followed by conversion to the dihydrochloride salt. While conceptually straightforward, the reaction is fraught with potential pitfalls due to the trifunctional nature of the starting material and its sensitivity to oxidation.[2][3]

The primary challenges that can drastically reduce yield and purity are:

  • Oxidative Degradation: The electron-rich diaminophenol ring is highly susceptible to oxidation, especially under the basic conditions required for the ether synthesis, leading to highly colored impurities.[2]

  • Competing N-Alkylation: The two primary amino groups are potent nucleophiles and can compete with the desired O-alkylation, resulting in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[3]

  • Purification Difficulties: The basicity of the amino groups in the product can make purification by standard silica gel chromatography challenging.[4]

  • Salt Formation & Stability: Inconsistent salt formation can lead to products with incorrect stoichiometry, poor crystallinity, and high hygroscopicity.[5]

This guide provides field-proven insights and solutions to address these specific issues head-on.

II. Experimental Workflow Overview

The general synthetic pathway is summarized below. Each stage presents unique challenges that are addressed in the subsequent troubleshooting section.

Synthesis_Workflow cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Work-up & Purification cluster_2 Stage 3: Salt Formation A 2,4-Diaminophenol D Reaction Mixture A->D B Base (e.g., K2CO3, NaH) B->D C 2-Haloethanol (e.g., 2-Chloroethanol) C->D E Crude Free Base D->E Aqueous Work-up F Purified Free Base E->F Extraction / Chromatography H Final Product: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride F->H G HCl Solution G->H Precipitation

Caption: General workflow for the synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

III. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, evidence-based answers.

Part A: The Ether Synthesis Reaction

Question 1: My reaction mixture turns dark brown or black immediately after adding the base. What is happening and how can I prevent it?

Answer: This is a classic sign of rapid oxidation of your 2,4-diaminophenol starting material.[2] The phenoxide anion, formed upon deprotonation by the base, is extremely electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is accelerated by high pH, elevated temperatures, and trace metal ions.[2] The resulting products are often quinone-imines which can polymerize into dark, complex mixtures, severely impacting your yield and making purification difficult.

Troubleshooting Steps:

  • Rigorous Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Ensure your reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. This involves using oven-dried glassware and employing techniques like Schlenk lines.[2]

  • Solvent Deoxygenation: Before use, thoroughly deoxygenate your reaction solvent. This can be achieved by sparging with argon or nitrogen for 15-30 minutes.[2]

  • Use of Antioxidants: Consider adding a small amount of an antioxidant to the reaction mixture. Ascorbic acid (to a final concentration of 0.1% w/v) is a common and effective choice for stabilizing aminophenol solutions.[2]

  • Temperature Control: Add the base slowly at a lower temperature (e.g., 0 °C) to control any initial exotherm before gently warming to the required reaction temperature.

Question 2: My yield is very low, and I've isolated several side products. How can I improve the selectivity for O-alkylation over N-alkylation?

Answer: This is a common problem stemming from the competing nucleophilicity of the two amino groups and the hydroxyl group. While the phenoxide is a softer nucleophile, favoring O-alkylation, the primary amines are also reactive. Direct alkylation without protecting groups often leads to a mixture of products that are difficult to separate.[3]

Recommended Strategy: N-Protection

The most reliable method to ensure selective O-alkylation is to temporarily protect the amino groups.[3][6] A simple and effective method is the formation of a Schiff base (imine) with benzaldehyde, which can be easily removed later.[6]

StepReagent & ConditionsPurpose
1. Protection 2,4-Diaminophenol + Benzaldehyde (2 equiv.), Methanol, stir at RT.Forms N,N'-dibenzylidene-1,3-diamino-4-hydroxybenzene, protecting both amino groups.[3]
2. O-Alkylation Add K₂CO₃ and 2-chloroethanol to the protected intermediate. Reflux.The only remaining nucleophilic site is the hydroxyl group, forcing selective O-alkylation.[3]
3. Deprotection After reaction completion, add aqueous HCl.The imines are readily hydrolyzed back to the primary amines under acidic conditions, which also facilitates the final salt formation.[6]

This protection-alkylation-deprotection sequence significantly improves selectivity and yield by eliminating the possibility of N-alkylation side reactions.

Question 3: Which base and solvent combination is best for this Williamson ether synthesis?

Answer: The choice of base and solvent is critical for reaction success. A common mistake is using a strong, sterically hindered base with a protic solvent, which can lead to poor reactivity or side reactions.

  • Solvent: Polar aprotic solvents are generally preferred for Williamson ether synthesis because they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive.[7]

    • Recommended: Acetone, Dimethylformamide (DMF)

    • Avoid: Ethanol, Methanol. Using an alcohol as a solvent can lead to an equilibrium where the corresponding alkoxide is formed, which can compete in the reaction.[7]

  • Base: The base should be strong enough to deprotonate the phenol (pKa ~10) but not so strong that it causes degradation.

    • Good Choices: Potassium carbonate (K₂CO₃) is a mild, effective, and commonly used base for phenol alkylation.[3] Sodium hydride (NaH) can also be used for complete deprotonation but requires strictly anhydrous conditions and an inert atmosphere.[8][9]

    • Caution: Avoid strong, bulky bases like potassium tert-butoxide if using a secondary alkyl halide, as this would favor the E2 elimination side reaction.[10][11] For this synthesis with a primary halide (2-chloroethanol), it is less of a concern but K₂CO₃ is often sufficient and safer.

Part B: Work-up and Purification

Question 4: I'm having trouble purifying the free base of my product using silica gel chromatography. The compound streaks badly or doesn't elute.

Answer: This is a very common issue when purifying basic compounds like amines on standard, slightly acidic silica gel.[4] The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and irreversible adsorption.

Purification Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol/TEA).[4] The competing base will occupy the acidic sites on the silica, allowing your product to elute properly.

  • Use of Treated Silica: Use an amine-functionalized or "deactivated" silica gel. These stationary phases have the acidic silanol groups masked, which minimizes the strong acid-base interactions and provides much better separation for basic compounds.[4]

  • Acid-Base Extraction (Purification without Chromatography): If the main impurities are non-basic, you can purify the product by extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous HCl (e.g., 1M HCl). Your amine product will become protonated (forming the hydrochloride salt) and move into the aqueous layer.[12]

    • Wash the organic layer to remove impurities.

    • Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., NaOH, NaHCO₃) to deprotonate your amine, causing the free base to precipitate or be extracted back into a fresh organic layer.

Part C: Salt Formation and Final Product Handling

Question 5: My final dihydrochloride salt is a sticky, oily solid and seems to be absorbing water from the air. What went wrong?

Answer: This indicates either an impure product or issues with the salt formation and crystallization process, leading to a hygroscopic or amorphous solid. Amine hydrochloride salts are known to be potentially hygroscopic.[13][14]

Strategies for a Crystalline, Non-Hygroscopic Salt:

  • Ensure Purity of the Free Base: Before forming the salt, ensure the free base is as pure as possible. Impurities can inhibit proper crystal lattice formation.

  • Use a Non-Aqueous Solvent: Precipitate the salt from a non-aqueous solvent system. A common method is to dissolve the purified free base in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. This often yields a more crystalline solid than precipitation from water.

  • Control Stoichiometry: Carefully add exactly two equivalents of HCl. Adding excess HCl can sometimes complicate crystallization.

  • Consider Solvent in the Crystal Lattice: Sometimes, forming a solvate (e.g., a hydrochloride salt that incorporates a solvent molecule into its crystal structure) can surprisingly reduce hygroscopicity by satisfying the hydrogen bonding capabilities of the chloride ions.[5] Experimenting with different crystallization solvents may yield a more stable solid form.

  • Thorough Drying: Dry the final product thoroughly under high vacuum to remove all traces of solvent and water.

IV. Optimized Protocol Example

This protocol incorporates the troubleshooting advice for a robust and high-yield synthesis.

Step 1: Inert Atmosphere Preparation

  • Assemble all glassware (three-neck flask, condenser, dropping funnel) and dry in an oven (>120°C) overnight.

  • Assemble the apparatus while hot under a positive flow of argon or nitrogen.

  • Maintain a positive inert gas pressure throughout the reaction (e.g., using a gas bubbler).[2]

Step 2: Reaction

  • To the reaction flask, add 2,4-diaminophenol (1.0 equiv.) and deoxygenated acetone (approx. 10 mL per gram of aminophenol).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Stir the suspension under argon.

  • Slowly add 2-chloroethanol (1.1 equiv.) via the dropping funnel.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane with 1% TEA).

Step 3: Work-up and Purification of Free Base

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Purify the free base using column chromatography on silica gel with a mobile phase of Dichloromethane/Methanol/Triethylamine (e.g., starting from 98:1:1 and increasing methanol polarity).[4]

Step 4: Dihydrochloride Salt Formation

  • Dissolve the purified free base in anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2.0 equivalents of HCl in isopropanol (or bubble dry HCl gas).

  • Stir the mixture at 0°C for 1-2 hours to allow for complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the final product under high vacuum at 40-50°C to a constant weight.

V. Visualization of Troubleshooting Logic

This decision tree can help diagnose common issues during the synthesis.

Troubleshooting_Tree A Low Yield or Complex Mixture? B Reaction turned dark? A->B C Yes B->C Yes D No B->D No E Implement Strict Inert Atmosphere & Deoxygenate Solvents C->E F Multiple spots on TLC? D->F G Yes F->G Yes H No F->H No I Indicates N-alkylation. Use N-protection strategy (e.g., Schiff base) G->I J Check reaction conditions: - Use polar aprotic solvent (Acetone/DMF) - Ensure sufficient reaction time/temp - Confirm reagent quality H->J K Purification or Final Product Issue? L Streaking on Silica Column? K->L M Yes L->M Yes N No L->N No O Add TEA to eluent or use amine-functionalized silica M->O P Final salt is oily or hygroscopic? N->P Q Yes P->Q Yes R No P->R No S Re-precipitate from anhydrous solvent (e.g., IPA/HCl). Ensure free base purity Q->S T Synthesis Successful R->T

Caption: A decision tree for troubleshooting common synthesis problems.

VI. References

  • Wan, K. W., Malgesini, B., Verpilio, I., Ferruti, P., Griffiths, P. C., Paul, A., Hann, A. C., & Duncan, R. (2004). Poly(amidoamine) salt form: effect on pH-dependent membrane activity and polymer conformation in solution. Biomacromolecules, 5(4), 1102–1109. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. ResearchGate. [Link]

  • LookChem. (n.d.). 2,4-Diaminophenol dihydrochloride 137-09-7 wiki. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. State Key Laboratory of Chemical Resource Engineering, and Department of Organic Chemistry, Faculty of Science, Beijing University of Chemical Technology. [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction?[Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). [Link]

  • National Institutes of Health (NIH). (2021, October 30). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.

  • Reddit. (2023, February 5). Progress on N-alkylation of o-aminophenol. [Link]

  • Reddit. (2015, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • Wikipedia. (n.d.). Histamine. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Reddit. (2013, June 26). Williamson ether synthesis trouble, 2.0. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). [Link]

Sources

Technical Support Center: Purification of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your compound.

Understanding the Compound: Why Purification Matters

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt primarily used as a key intermediate or coupler in the formulation of oxidative hair dyes.[1][2][3] In research and development, its purity is paramount, as contaminants can lead to inconsistent experimental results, undesirable side reactions, or invalid toxicological assessments.

The typical synthesis involves the condensation of a dinitro-aromatic precursor with ethylene glycol, followed by a reduction of the nitro groups and subsequent salt formation with hydrochloric acid.[2][4][5] Impurities often stem from this process, including unreacted starting materials, partially reduced intermediates, or byproducts of side reactions. Purity levels for commercial grades are typically high, often ranging from 98.7% to over 99.5% as determined by HPLC.[1][6]

Key Physical and Chemical Properties

Understanding the compound's properties is the first step to designing a logical purification strategy.

PropertyValueSource
Appearance Light grey to pale pink-grey crystalline powder[3][7]
Molecular Formula C₈H₁₂N₂O₂·2HCl[8]
Molecular Weight 241.12 g/mol [8]
Melting Point 222-224°C / 242.5°C (Values vary across sources)[1][9]
Solubility Highly soluble in water (425 g/L at 20°C); Soluble in ethanol; Slightly soluble in DMSO.[3][7]
Stability Aromatic amines can be sensitive to air and light. Solutions are stable for several hours to days when protected from light and stored under an inert atmosphere at cool temperatures.[9][10]

Troubleshooting Common Purification Issues

This section is structured as a series of common problems encountered in the lab. Each answer explains the underlying cause and provides a logical, step-by-step solution.

Recrystallization Issues

Recrystallization is the most common and cost-effective method for purifying this compound. However, its high polarity and water solubility can present challenges.

Q1: My recrystallization yield is extremely low. What am I doing wrong?

Answer: A low yield is typically due to using an excessive amount of solvent or an improper solvent system. Given the compound's high water solubility (425 g/L), it is very easy to add too much water, keeping the product dissolved even after cooling.

  • Causality: The principle of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. If the compound remains highly soluble even when cold, it will not precipitate effectively.

  • Troubleshooting Steps:

    • Use a Mixed-Solvent System: An ethanol/water or isopropanol/water system is often more effective than water alone. The alcohol acts as a good solvent when hot but as a poorer solvent (anti-solvent) when cold, promoting precipitation.

    • Minimize Solvent Volume: Heat your chosen solvent (e.g., 9:1 ethanol/water) and add it portion-wise to the crude material (also heated) until it just dissolves. Using the absolute minimum volume of hot solvent is critical.

    • Slow Cooling is Key: After dissolution, allow the solution to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) can trap impurities and lead to the formation of small, impure crystals. Once at room temperature, cooling further in an ice bath can maximize precipitation.

    • Consider an Anti-Solvent: If the compound is dissolved in a minimal amount of a good solvent (like water or methanol), you can slowly add a miscible anti-solvent (like isopropanol or acetone) at room temperature until the solution becomes cloudy, then cool to induce crystallization.

Q2: After recrystallization, my product is still colored (pink, brown, or grey). How can I get a purer, off-white powder?

Answer: The color is likely due to trace amounts of oxidized aromatic amine impurities or other colored byproducts. While the compound itself can have a pale grey or pink hue, darker colors indicate significant impurities.

  • Causality: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored quinone-like species. These are often present in very small quantities but have strong chromophores.

  • Troubleshooting Protocol: Activated Charcoal Treatment

    • Dissolve the crude, colored compound in a minimal amount of hot recrystallization solvent as described above.

    • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture and gently reheat to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

    • Proceed with the slow cooling and crystallization of the clear, colorless filtrate.

Workflow for Recrystallization with Charcoal Treatment

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization cluster_crystallization Step 3: Crystallization cluster_drying Step 4: Drying A Crude Colored Product B Add Minimum Hot Solvent A->B C Add Activated Charcoal B->C D Hot Filtration to Remove Charcoal C->D E Slowly Cool Filtrate D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure, Off-White Product H->I

Caption: General workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q: How can I accurately assess the purity of my final product?

A: The industry standard is High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18).[1][11]

  • Methodology: A reverse-phase HPLC method is suitable.[11] A mobile phase consisting of an organic solvent like acetonitrile or methanol, water, and an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[11]

  • Other Methods:

    • Melting Point: A sharp melting point range close to the literature value (e.g., 222-224°C) is a good indicator of purity.[1] Impurities will typically broaden and depress the melting range.

    • NMR Spectroscopy (¹H NMR): Confirms the chemical structure and can reveal the presence of proton-bearing impurities.

Q: My compound degrades when I try to run it on a silica gel column. Is chromatography not an option?

A: Standard silica gel chromatography is generally not recommended for highly polar, basic compounds like this dihydrochloride salt.

  • Causality: The amine functional groups can interact irreversibly with the acidic silanol groups on the silica surface, leading to significant streaking and poor recovery.

  • Alternative: If chromatography is necessary, use reverse-phase chromatography (either flash or preparative HPLC) with a C18-functionalized stationary phase. This separates compounds based on hydrophobicity and avoids the issues seen with normal-phase silica.

Q: What are the ideal storage conditions to maintain the purity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride?

A: To prevent degradation, particularly oxidation and photodegradation, proper storage is essential.

  • Protocol: Store the solid compound in a tightly sealed, opaque container (e.g., an amber glass vial).[1][12] For enhanced stability, consider flushing the container with an inert gas like argon or nitrogen before sealing. Store in a cool, dry, and well-ventilated area.[1][12]

Q: I suspect my sample is contaminated with unreacted 2,4-dinitro starting material. How would my purification strategy change?

A: The dinitro intermediate is significantly less polar and less basic than the final diamino product. This difference in physicochemical properties is key to its removal.

  • Strategy:

    • Recrystallization: The dinitro compound will have very different solubility profiles. During recrystallization from a polar solvent system (like ethanol/water), the non-polar dinitro impurity is likely to remain in the mother liquor while the more polar dihydrochloride salt crystallizes out.

    • Liquid-Liquid Extraction (Workup Stage): Before the final HCl salt formation, an extraction can be performed. The free-base form of the product can be extracted into an organic solvent, leaving behind more polar impurities. Conversely, an acidic wash could remove the basic product from an organic solution, leaving non-basic impurities like the dinitro starting material behind.

Troubleshooting Logic Diagram

G start Problem with Purified Product problem1 Low Yield Too much solvent? Cooled too fast? Wrong solvent system? start->problem1 problem2 Product is Colored Oxidized impurities? Trapped mother liquor? start->problem2 problem3 Purity is Low (HPLC) Incomplete reaction? Ineffective recrystallization? start->problem3 sol1 Solution: Use min. solvent | Try mixed-solvent system (EtOH/H2O) | Slow cooling problem1->sol1 sol2 Solution: Use activated charcoal | Re-crystallize carefully | Wash crystals with cold solvent problem2->sol2 sol3 Solution: Re-run reaction | Perform a second recrystallization | Consider chromatography problem3->sol3

Caption: A logical guide to troubleshooting common purification outcomes.

References

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet . (2024). Cosmetic Ingredient Review. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts . (2006). European Commission. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42) . (2010). European Commission. [Link]

  • Preparation method of 2,4-diaminophenoxyethanol hydrochloride . (2018). Patsnap. [Link]

  • Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst . (2006). ResearchGate. [Link]

  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate . (2007). Cosmetic Ingredient Review. [Link]

  • Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column . (Date not available). SIELC Technologies. [Link]

  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. (2013).
  • Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics . (2024). Cosmetic Ingredient Review. [Link]

  • EWG Skin Deep® | What is 2,4-DIAMINOPHENOXYETHANOL HCL . Environmental Working Group. [Link]

  • 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) . Jayvir Dye Chem. [Link]

Sources

2-(2,4-Diaminophenoxy)ethanol dihydrochloride stability in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated resource for researchers and scientists utilizing 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5) in dimethyl sulfoxide (DMSO) solutions. As an aromatic amine, this compound's inherent reactivity presents unique stability challenges that can impact experimental reproducibility and data integrity. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the consistent and effective use of this reagent in your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in a DMSO stock solution?

A: The stability is very limited. According to data from the Scientific Committee on Consumer Safety (SCCS), solutions of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in DMSO at concentrations of 5, 50, and 100 mg/mL are stable for a maximum of 4 hours at room temperature.[1][2] This stability is contingent on the solution being protected from light and held under an inert gas atmosphere (e.g., argon or nitrogen).[1][2] Given its "Air Sensitive" classification, exposure to atmospheric oxygen will accelerate degradation.[3][4]

Q2: My DMSO solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is turning yellow/brown. What is happening?

A: This color change is a visual indicator of degradation, specifically oxidation. Aromatic amines, such as this compound, are highly susceptible to oxidation, which converts them into colored quinone-like derivatives.[5] This process is accelerated by exposure to air (oxygen) and light. The appearance of color signifies a loss of the parent compound and the formation of impurities, which can compromise your experiments.

Q3: What are the optimal storage conditions for the solid compound and its DMSO solutions?

A:

  • Solid Compound: The solid dihydrochloride salt should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] For long-term stability, storage at 2°C - 8°C or under an inert atmosphere is recommended.[7][8]

  • DMSO Solutions: Due to their limited stability, long-term storage of DMSO solutions is not recommended . Solutions should be prepared fresh for each experiment and used within 4 hours.[1][2] If temporary storage is absolutely necessary, it should be in a tightly sealed vial, with the headspace flushed with inert gas, protected from light, and kept at 2°C - 8°C. Do not store for more than a few hours.

Q4: Is 2-(2,4-Diaminophenoxy)ethanol dihydrochloride soluble in other common lab solvents?

A: Solubility can be limited. It is reported to be highly soluble in water (425 g/L at 20°C) and slightly soluble in methanol and DMSO.[5][8][9][10] It is generally insoluble in less polar organic solvents like acetone.[10] For cell-based assays where DMSO is common, careful preparation is key to achieving the desired concentration without precipitation.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical flow to diagnose and resolve common problems.

Problem: I am observing inconsistent or lower-than-expected activity in my biological assays.

This is the most common issue arising from compound instability. The troubleshooting logic below can help isolate the cause.

Start Inconsistent/Low Activity Observed CheckSolution Was the DMSO solution prepared fresh and used within 4 hours? Start->CheckSolution CheckColor Did the solution appear colorless at the time of use? CheckSolution->CheckColor  Yes Degradation Probable Cause: Compound Degradation CheckSolution->Degradation  No CheckStorage Was the solid compound stored correctly (cool, dry, sealed)? CheckColor->CheckStorage  Yes CheckColor->Degradation  No (Colored) PurityIssue Probable Cause: Poor quality of starting material CheckStorage->PurityIssue  No SolubilityIssue Probable Cause: Precipitation or incomplete dissolution CheckStorage->SolubilityIssue  Yes Solution1 SOLUTION: Implement Protocol 3.1. Use inert gas, protect from light, and discard solution after 4 hours. Degradation->Solution1 Solution3 SOLUTION: Verify Certificate of Analysis (CoA). Consider purity analysis via HPLC. PurityIssue->Solution3 Solution2 SOLUTION: Visually inspect solution for particulates. Warm slightly (to 37°C) or sonicate to ensure full dissolution before use. SolubilityIssue->Solution2

Caption: Troubleshooting Logic for Inconsistent Results.

Problem: The compound will not fully dissolve in DMSO at my desired concentration.
  • Probable Cause: You may be exceeding the compound's solubility limit in DMSO, which is described as "slight".[4][8] While some sources report solubility up to 10% w/w (100 mg/mL), this may require assistance.[2][10]

  • Solution & Causality:

    • Gentle Warming: Warm the solution briefly to 30-37°C. Increased temperature often improves solubility. Do not overheat, as this can accelerate degradation.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The mechanical energy helps break up solid aggregates and facilitates dissolution.

    • Prepare a More Dilute Stock: If the above methods fail, your target concentration may be too high. Prepare a more dilute stock solution and adjust the volumes added to your experimental system accordingly.

Problem: My DMSO solution freezes or becomes viscous when stored in the refrigerator/freezer.
  • Probable Cause: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[11][12] Storing it at standard refrigerator (4°C) or freezer (-20°C) temperatures will cause it to solidify.

  • Solution & Causality: This is normal physical behavior for the solvent. Thaw the solution completely at room temperature and vortex thoroughly before use to ensure homogeneity. However, because of the compound's poor stability in solution, freeze-thaw cycles are strongly discouraged . The best practice remains to prepare solutions fresh before each experiment.

Section 3: Best Practices and Validated Protocols

Adherence to standardized protocols is critical for mitigating stability issues.

Protocol 3.1: Recommended Procedure for Preparing Stock Solutions

This protocol is designed to minimize oxidative degradation during solution preparation.

cluster_prep Preparation Phase cluster_solv Solubilization Phase cluster_use Usage Phase start 1. Equilibrate Compound weigh 2. Weigh Solid start->weigh vial 3. Add to Vial weigh->vial gas1 4. Flush with Inert Gas vial->gas1 solvent 5. Add Anhydrous DMSO gas1->solvent mix 6. Mix (Vortex/Sonicate) solvent->mix gas2 7. Flush Headspace Again mix->gas2 store 8. Protect from Light gas2->store use 9. Use Immediately (<4h) store->use end 10. Discard Unused Solution use->end

Caption: Recommended Workflow for Stock Solution Preparation.

Step-by-Step Methodology:

  • Equilibrate: Allow the container of solid 2-(2,4-Diaminophenoxy)ethanol dihydrochloride to come to room temperature before opening to prevent water condensation on the cold powder.

  • Weigh: Quickly weigh the desired amount of solid in a low-humidity environment if possible.

  • Transfer: Transfer the solid to an appropriate amber glass vial.

  • Inert Atmosphere: Gently flush the vial containing the powder with an inert gas (argon or nitrogen) for 15-30 seconds to displace air.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex until the solid is fully dissolved. Use a brief sonication or gentle warming if necessary, as described in the troubleshooting section.

  • Final Flush: Once dissolved, briefly flush the headspace of the vial with inert gas again before sealing.

  • Protect from Light: Wrap the vial in aluminum foil or store it in a dark location.

  • Use Promptly: Use the solution immediately, and certainly within 4 hours of preparation.

  • Discard: Do not store the solution for reuse. Dispose of any unused portion according to your institution's safety guidelines.[6]

Protocol 3.2: Short-Term Stability Assessment by HPLC

This self-validating protocol allows you to confirm the stability of your solution under your specific laboratory conditions.

  • Objective: To quantify the percentage of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride remaining in a DMSO solution over a 4-hour period at room temperature.

  • Materials:

    • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

    • Anhydrous DMSO

    • HPLC system with UV detector

    • HPLC column (e.g., C18 reverse-phase)

    • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid), as suggested by established methods.[13]

  • Procedure:

    • Prepare a ~1 mg/mL solution of the compound in DMSO following Protocol 3.1. This is your Stock Solution .

    • Immediately after preparation (T=0), dilute a small aliquot of the Stock Solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Inject this T=0 sample onto the HPLC system. Record the peak area of the parent compound. This is your Reference Peak Area .

    • Store the Stock Solution on the benchtop, protected from light.

    • At T=2 hours and T=4 hours, repeat step 2 (dilution) and step 3 (injection) using the aged Stock Solution.

  • Data Analysis & Acceptance Criteria:

    • Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Reference Peak Area at T=0) * 100

    • Acceptance Criterion (Trustworthiness): The solution is considered stable if the % Remaining is ≥98%. A loss of more than 2% indicates significant degradation, and the 4-hour stability window may not be applicable under your conditions.

Section 4: Technical Summary and Data

Key Stability Parameters

The stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in DMSO is influenced by several factors, with oxidation being the primary degradation pathway.

ParameterConditionStability OutcomeSource
Solvent Dimethyl Sulfoxide (DMSO)Stable for up to 4 hours[1][2]
Temperature Room TemperatureStable for up to 4 hours[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Required for stability[1][2]
Atmosphere Ambient Air (Oxygen)Prone to rapid oxidative degradation[3][4]
Light Protected from LightRequired for stability[1][2]
Light Ambient LightCan accelerate degradation[14]
Primary Degradation Pathway: Oxidation

The di-amino substituted phenyl ring is an electron-rich system, making it highly susceptible to oxidation. Oxygen from the air can react with the amine groups, leading to the formation of a cascade of colored impurities, including quinone-imines. This not only reduces the concentration of the active compound but can also introduce confounding variables into biological experiments. The use of an inert atmosphere is the most effective countermeasure.

References

  • ChemBK. (2024, April 9). 2-(2,4-diaminophenoxy)ethanol dihydrochloride - Physico-chemical Properties. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. Retrieved from [Link]

  • Grice, H. C. (2024, October 2). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]

  • Li, Z., et al. (2014). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. RSC Advances, 4(100), 57074-57077. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioCrick. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS. Retrieved from [Link]

  • Reid, D. L., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Gaylord Chemical. (2025, November 2). DMSO: The Versatile Solvent for Chemical Synthesis and Industrial Applications. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • Andersen, F. A. (Ed.). (2007). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate. International Journal of Toxicology, 26(Suppl. 3), 49-77. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Połczyńska, P., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1676-1688. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-251. Retrieved from [Link]

  • Molbase. (n.d.). 66422-95-5(2-(2,4-Diaminophenoxy)ethanol dihydrochloride) Product Description. Retrieved from [Link]

  • Zhishang Bio. (n.d.). 2-(2 4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • Lin, S. H., et al. (2013). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Journal of Hazardous Materials, 263 Pt 2, 436-442. Retrieved from [Link]

  • OSAVITA. (n.d.). OSAVITA® CDL 2K + DMSO set (2x 250 ml). Retrieved from [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

Sources

Technical Support Center: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective dissolution and handling of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.

Introduction to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a substituted aromatic amine salt.[1] It is widely used as an intermediate in the formulation of oxidative hair dyes and as a building block in the chemical synthesis of pharmaceuticals.[2][3][4] Its physical form is typically a light grey to pale pink-grey crystalline powder.[3][5] Understanding the chemical nature of this compound as a dihydrochloride salt of an amine is fundamental to comprehending its solubility characteristics. The two hydrochloride moieties significantly influence its behavior in solution, particularly its pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: I've seen conflicting information about the water solubility of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Is it soluble in water?

This is a common point of confusion. The solubility of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in water is highly dependent on the pH of the solution. Some sources report high solubility, such as 425 g/L at 20°C, while others describe it as slightly soluble or even insoluble.[2][3][5] This discrepancy arises because, as a dihydrochloride salt of a diamine, its solubility is significantly enhanced in acidic conditions where the amine groups are protonated. In neutral or alkaline solutions, the free base form is less soluble. Therefore, for optimal dissolution in aqueous media, acidification may be necessary.

Q2: What is the recommended solvent for this compound?

The choice of solvent depends on the intended application.

  • For high concentrations, Dimethyl Sulfoxide (DMSO) is effective. Concentrations of up to 10% (w/v) in DMSO have been reported.[6][7]

  • For applications where water is preferred, acidic aqueous solutions are recommended. The compound's solubility is significantly higher at a low pH.[2]

  • Other organic solvents such as ethanol, methanol, and acetone can also be used, with some sources indicating good solubility.[2][3][5] However, it is reported to be insoluble in propylene glycol.[1]

Q3: How should I store the solid compound and its solutions?

  • Solid: The compound should be stored in a cool, dry, and well-ventilated place, away from light and air, as it is known to be air-sensitive.[8]

  • Solutions: Aqueous solutions are stable for up to 6 hours at room temperature and for up to 9 days at 4°C when protected from light and under an inert gas atmosphere.[6][9] DMSO solutions are stable for up to 4 hours at room temperature under similar protective conditions.[6][9] To avoid degradation, it is advisable to prepare fresh solutions for each experiment or, if necessary, to store aliquots at -20°C for longer-term storage.

Q4: Can I use heat or sonication to aid dissolution?

Yes, gentle heating or sonication can be employed to assist in dissolving the compound, particularly when preparing concentrated stock solutions.[7][10] However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. When using sonication, it is important to be aware that prolonged exposure can potentially alter the properties of the compound.[11][12]

Dissolution Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride powder

  • High-purity water (e.g., deionized, distilled)

  • Hydrochloric acid (HCl), 1N solution

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride powder.

  • Transfer the powder to a volumetric flask.

  • Add a portion of high-purity water (approximately 70-80% of the final volume).

  • Begin stirring the solution.

  • If the compound does not fully dissolve, slowly add 1N HCl dropwise while monitoring the dissolution. The amine groups will be protonated in the acidic environment, increasing solubility.[13][14]

  • Once the solid is completely dissolved, add high-purity water to reach the final desired volume.

  • For sterile applications, the solution can be passed through a 0.22 µm filter.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is ideal for preparing a high-concentration stock solution for in vitro assays.

Materials:

  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride powder into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the solution vigorously until the powder is dissolved. If necessary, use a bath sonicator for a short period.

  • For sterile applications, the DMSO stock solution can be filtered through a DMSO-compatible 0.2 µm syringe filter.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in water. The pH of the water is too high (neutral or alkaline), leading to the formation of the less soluble free base.1. Acidify the solution: Add a dilute solution of hydrochloric acid (e.g., 0.1N or 1N HCl) dropwise while stirring until the solid dissolves. As an amine salt, its solubility is greatly enhanced in an acidic environment.[13][14]
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. The compound is "crashing out" of the solution due to the lower solubility of the free base in the higher pH of the aqueous buffer.1. Increase the acidity of the buffer: If experimentally permissible, lower the pH of the aqueous buffer before adding the DMSO stock. 2. Use a lower concentration stock: Prepare a more dilute DMSO stock solution to reduce the final concentration of the compound in the aqueous buffer. 3. Increase the percentage of DMSO: If the experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility.
Solution appears cloudy or has particulates after dissolution. The compound may not be fully dissolved, or there may be insoluble impurities.1. Continue stirring/sonication: Allow more time for dissolution with continued agitation. 2. Gentle warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. 3. Filtration: If insolubles persist, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved material.
Solution color changes over time. The compound may be degrading due to exposure to light, air, or inappropriate pH.1. Protect from light: Store solutions in amber vials or wrap containers in foil. 2. Use an inert atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon. 3. Prepare fresh solutions: Due to limited stability, it is best to prepare solutions fresh before use.[6][9]

Visualizing the Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_aqueous Aqueous Dissolution cluster_organic Organic Solvent Dissolution cluster_final Final Steps weigh Weigh Compound choose_solvent Choose Solvent weigh->choose_solvent add_water Add Water choose_solvent->add_water Water add_dmso Add DMSO/Ethanol choose_solvent->add_dmso DMSO/Ethanol stir Stir add_water->stir check_sol Fully Dissolved? stir->check_sol add_hcl Add Dilute HCl check_sol->add_hcl No final_vol Adjust to Final Volume check_sol->final_vol Yes add_hcl->stir agitate Vortex / Sonicate add_dmso->agitate agitate->final_vol filter Sterile Filter (Optional) final_vol->filter store Store Appropriately filter->store

Caption: A generalized workflow for dissolving 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Summary of Solubility Data

Solvent Solubility Notes References
WaterHighly variable; pH-dependentHigh solubility (up to 425 g/L) in acidic conditions.[2][5]
Dimethyl Sulfoxide (DMSO)SolubleUp to 10% (w/v) or 100 g/L.[1][6][7]
EthanolSoluble[2][3][5]
MethanolSlightly Soluble[5]
AcetoneSoluble[2][3]
ChloroformSoluble[2]
Propylene GlycolInsoluble[1]

References

  • ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Maritime Beauty. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

  • European Commission. (2006). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?. Retrieved from [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug?. Retrieved from [Link]

  • Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

  • CIR Reports. (2007). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate. Retrieved from [Link]

  • Chromatography Online. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Retrieved from [Link]

  • NIH. (n.d.). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits. Retrieved from [Link]

Sources

2-(2,4-Diaminophenoxy)ethanol dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (CAS No. 66422-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for its use in experimental settings.

Introduction to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine salt widely used as a coupler in oxidative hair dyes and as an intermediate in the synthesis of pharmaceuticals.[1][2] Its chemical structure, containing two amine groups and a phenoxyethanol moiety, makes it a versatile yet sometimes challenging compound to work with, particularly concerning its solubility.[3] This guide will address the most common issues encountered during its handling and use, providing scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride?

A1: Here is a summary of the key properties:

PropertyValueReference(s)
CAS Number 66422-95-5[4]
Molecular Formula C₈H₁₂N₂O₂ · 2HCl[4]
Molecular Weight 241.12 g/mol [4]
Appearance Grey to pale pink-grey crystalline powder[5]
Melting Point 222-224°C[2]
Q2: What is the solubility of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in water and common organic solvents?

A2: The solubility can be a source of confusion. Here is a clarified summary:

SolventSolubilityReference(s)
Water 425 ± 7 g/L at 20°C (The dihydrochloride salt is highly water-soluble)[6]
Ethanol ≤ 1 g/100 ml[6]
DMSO ≥ 10 g/100 ml[6]
Methanol Slightly soluble[7]
Acetone Soluble[2]
Chloroform Soluble[2]

Note: Some sources may incorrectly state that it is insoluble in water, which may refer to the free base form of the compound, not the dihydrochloride salt.

Q3: How should I prepare a stock solution of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride?

A3: For most research applications, preparing a stock solution in water or DMSO is recommended.

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride powder in a suitable container.

  • Solvent Addition: Add the required volume of high-purity water (e.g., deionized or distilled).

  • Dissolution:

    • Mix by vortexing or stirring.

    • If dissolution is slow, gently warm the solution to 37°C.[8]

    • For difficult-to-dissolve batches, sonication in an ultrasonic bath for short intervals can be beneficial.[8]

  • Sterilization (if required): For cell culture applications, sterilize the solution by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C for long-term use (up to several months) or at 4°C for short-term use (up to 9 days).[8][9] Always protect the solution from light.[9]

Q4: How stable is 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in solution?

A4: The stability is dependent on the solvent and storage conditions.

  • Aqueous solutions (0.1 and 200 mg/ml): Stable for up to 6 hours at room temperature and for up to 9 days at 4°C when protected from light and under an inert gas atmosphere.[9]

  • DMSO solutions (5, 50, and 100 mg/ml): Stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere.[9]

For optimal results, it is always recommended to prepare solutions fresh on the day of use.[8]

Troubleshooting Guide

Issue 1: The compound is not dissolving in water, or the solution is cloudy.

This is a common issue that can arise from several factors. The following workflow can help you troubleshoot the problem.

G cluster_0 Troubleshooting Insolubility start Compound not dissolving in water check_salt Verify you are using the dihydrochloride salt form. start->check_salt check_purity Check the purity of the compound. Impurities can affect solubility. check_salt->check_purity Correct salt form check_temp Is the water at room temperature or cold? check_purity->check_temp High purity warm_solution Gently warm the solution to 37°C. Use a water bath for even heating. check_temp->warm_solution Yes sonicate Use an ultrasonic bath for short intervals to aid dissolution. warm_solution->sonicate check_ph Measure the pH of the solution. It should be weakly acidic. sonicate->check_ph adjust_ph If the pH is neutral or basic, add a small amount of dilute HCl. check_ph->adjust_ph Neutral/Basic dissolved Compound Dissolved check_ph->dissolved Weakly acidic adjust_ph->check_ph G compound {2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | (R-NH₃⁺)₂ 2Cl⁻} reaction Incompatibility Reaction compound->reaction pbs {Phosphate-Buffered Saline (PBS) | Contains HPO₄²⁻} pbs->reaction precipitate {Formation of Insoluble Phosphate Salt | (R-NH₃⁺)₃(PO₄³⁻) or R-NH₂ (free amine)} reaction->precipitate

Caption: Incompatibility of amine hydrochlorides with phosphate buffers.

Explanation of the Incompatibility:

Phosphate-buffered saline (PBS) is typically buffered around pH 7.4. [7]At this pH, the phosphate buffer exists predominantly as the dibasic phosphate ion (HPO₄²⁻). Amine hydrochlorides can react with phosphate ions to form insoluble phosphate salts, leading to precipitation. [10]Additionally, the slightly basic nature of PBS can deprotonate the amine hydrochloride to its less soluble free amine form, causing it to precipitate out of solution.

Solutions:

  • Use an Alternative Buffer: For applications where the presence of phosphate is not critical, switch to a non-phosphate buffer system. Good alternatives include:

    • Tris (Tris(hydroxymethyl)aminomethane) buffer: Often used in molecular biology and is generally compatible with amine hydrochlorides. [6][11] * HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: Commonly used in cell culture for maintaining physiological pH. [6] * Citrate buffer: Can be a suitable alternative, but its compatibility should be tested as it can also interact with some compounds. [11]

  • Lower the pH of the Final Solution: If you must use a phosphate-containing buffer, lowering the pH of the final solution (e.g., to pH 6.0-6.5) can help maintain the protonated, more soluble form of the amine. However, this may not be suitable for all biological applications.

  • Use a Co-solvent System: For non-biological applications, or if tolerated by the experimental system, using a co-solvent like DMSO can help maintain solubility even in the presence of phosphate buffers.

Issue 3: I am seeing variable results in my experiments (e.g., inconsistent HPLC retention times, variable biological activity).

This can be due to several factors related to solution stability and handling.

Troubleshooting Steps:

  • Solution Age and Storage: As noted, aqueous and DMSO solutions have limited stability. [9]Always use freshly prepared solutions or solutions that have been stored correctly and are within their stability window. Degradation of the compound will lead to inconsistent results.

  • pH of the Medium: If your experimental medium has a neutral or slightly basic pH, the compound may be slowly precipitating or degrading over the course of the experiment. Visually inspect your solutions for any signs of precipitation.

  • Light Exposure: Protect all solutions containing the compound from light to prevent photodegradation. [9]4. Incompatible Reagents: Be aware of other components in your experimental setup. Strong oxidizing agents can degrade the compound.

Safety and Handling

  • Hazards: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is harmful if swallowed and may cause an allergic skin reaction. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling the powder and its solutions. [4]* Handling: Avoid creating dust. Handle in a well-ventilated area. [4]* Storage: Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place. [4]

References

  • Gervasi, V. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review.
  • CIR (Cosmetic Ingredient Review). (2024).
  • Guidechem. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride Factory Supply CAS NO.66422-95-5.
  • Lebar, B., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica.
  • Miyamoto, Y., et al. (2017). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Amine buffers for pH control.
  • BenchChem. (2025). Incompatible buffers to avoid in NHS ester reactions (e.g., Tris, glycine).
  • Zhishang Bio. (n.d.). 2-(2 4-Diaminophenoxy)ethanol dihydrochloride.
  • AAT Bioquest. (2025). PBS (Phosphate Buffered Saline) (1X, pH 7.4)
  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts.
  • Controlled Fluidics. (n.d.).
  • BenchChem. (2025).
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • ChemicalBook. (n.d.). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5.
  • Jay Organics. (n.d.). 2-(2,4-Diaminophenoxy)
  • Wikipedia. (n.d.).
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  • Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH.
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Technical Support Center: Stabilizing 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This resource is designed to provide in-depth, field-proven insights and troubleshooting assistance to help you prevent its degradation in aqueous solutions, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a valuable aromatic amine intermediate. However, its structure, containing both phenolic hydroxyl and amino groups, renders it highly susceptible to oxidative degradation in aqueous environments.[1] This degradation is often visually indicated by a color change in the solution, progressing from colorless to yellow, brown, or even purple, which signifies the formation of quinone-imine species and subsequent polymeric products.[1][2] The primary factors accelerating this degradation are exposure to atmospheric oxygen, light, elevated temperatures, and alkaline pH.[1] This guide will provide a structured approach to mitigate these factors and maintain the stability of your solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride solutions.

Q1: My freshly prepared aqueous solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is turning yellow/brown. What is happening?

A1: The discoloration is a classic sign of oxidation.[1] The diaminophenol moiety is readily oxidized by dissolved oxygen in your solvent, a process that can be accelerated by exposure to ambient light and room temperature. This leads to the formation of highly colored quinone-imine intermediates, which can further react to form polymeric structures, intensifying the color.

Q2: What is the expected shelf-life of a simple aqueous solution of this compound?

A2: The stability is highly dependent on the storage conditions. Studies have shown that an aqueous solution of 2,4-Diaminophenoxyethanol HCl can be stable for up to 6 hours at room temperature and for 9 days at 4°C, provided it is protected from light and stored under an inert gas atmosphere.[3][4] Without these precautions, degradation can be observed much more rapidly.

Q3: Can I still use a solution that has started to change color?

A3: It is strongly advised against. The color change indicates that a portion of the active compound has degraded. Using a discolored solution will lead to inaccurate concentration calculations, introduce impurities into your experiments, and can result in non-reproducible data.

Q4: Is degradation solely an aesthetic issue, or does it affect the compound's function?

A4: Degradation is a chemical change that fundamentally alters the molecule. The formation of oxidation products means the parent compound is being consumed, reducing its effective concentration. Furthermore, the degradation products themselves may interfere with your assay or exhibit different biological or chemical activities.

Q5: Besides discoloration, are there other signs of degradation?

A5: While color change is the most obvious indicator, other signs can include the formation of a precipitate as polymeric degradation products may be less soluble. A more precise way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can quantify the loss of the parent compound and the emergence of degradation product peaks.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, cause-and-effect analysis of common problems encountered during experiments, along with actionable solutions.

Issue 1: Rapid Discoloration of Stock Solutions
  • Root Cause Analysis:

    • Oxygen Exposure: The primary culprit is dissolved atmospheric oxygen in the aqueous solvent. The process of dissolution itself introduces a significant amount of oxygen.

    • pH Environment: Aminophenols are significantly more susceptible to oxidation at neutral to alkaline pH.[5] The unprotonated amino groups and phenolate ions are more easily oxidized.

    • Light Exposure: UV and ambient light can provide the activation energy needed to initiate and propagate oxidative chain reactions.

    • Trace Metal Contamination: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) in your water or reagents can act as catalysts, dramatically accelerating the rate of oxidation.[6][7]

  • Solutions & Scientific Rationale:

    • Solvent Preparation (Deoxygenation):

      • Action: Before dissolving the compound, deoxygenate your purified water by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

      • Rationale: This physically removes dissolved oxygen, a key reactant in the oxidation pathway. Storing the deoxygenated water under an inert gas blanket maintains its low oxygen state.

    • pH Adjustment:

      • Action: Prepare your stock solution in a slightly acidic buffer (e.g., pH 4-5). Using the dihydrochloride salt already provides an acidic environment upon dissolution, but for dilute solutions or longer-term storage, a buffer is recommended.

      • Rationale: At a lower pH, the amino groups are protonated. This positive charge makes the aromatic ring less electron-rich and therefore less susceptible to oxidation.[8]

    • Use of Antioxidants:

      • Action: Add a suitable antioxidant to your solution.

      • Rationale: Antioxidants are reducing agents that are preferentially oxidized over the target compound. They act as "sacrificial" protectors.

        • Sodium Metabisulfite: A strong reducing agent that effectively scavenges oxygen.[9][10][11][12]

        • Ascorbic Acid (Vitamin C): A common and effective antioxidant that can regenerate other antioxidants and directly scavenge free radicals.[13][14][15][16][17]

    • Addition of Chelating Agents:

      • Action: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) into your buffer.

      • Rationale: EDTA sequesters trace metal ions, preventing them from participating in the catalytic oxidation cycles (Fenton-like reactions) that generate highly reactive hydroxyl radicals.[6][7][18][19]

    • Light Protection and Temperature Control:

      • Action: Prepare and store solutions in amber glass vials or vials wrapped in aluminum foil. Store solutions at 2-8°C when not in use.

      • Rationale: This minimizes exposure to light energy and slows down the kinetic rate of all chemical reactions, including degradation.[3][4]

ParameterStandard ProcedureOptimized (Stabilized) Procedure Scientific Rationale
Solvent Purified WaterPurified Water, deoxygenated by N₂/Ar sparging for 15-20 min.Removes dissolved O₂, a key reactant in oxidation.
pH UncontrolledBuffered to pH 4.0 - 5.5 (e.g., with an acetate buffer).Protonates the amine groups, reducing susceptibility to oxidation.[8]
Additives NoneSodium Metabisulfite (0.05-0.1% w/v) OR Ascorbic Acid (0.1% w/v) AND Disodium EDTA (0.01-0.05% w/v).Antioxidants sacrificially scavenge oxygen; chelating agents inactivate catalytic metal ions.[9][14][18]
Container Clear Glass/PlasticAmber glass vials or foil-wrapped containers.Prevents photo-initiation of oxidative reactions.
Storage Temp. Room Temperature2-8°C Reduces the kinetic rate of degradation reactions.[3][4]
Issue 2: Appearance of New Peaks in HPLC Chromatogram During Analysis
  • Root Cause Analysis:

    • On-Instrument Degradation: If the autosampler is not temperature-controlled, solutions can sit at room temperature for extended periods, leading to degradation in the vial before injection.

    • In-situ Degradation in Mobile Phase: A neutral or basic mobile phase can promote on-column degradation, especially if the run time is long.

    • Incomplete Method Specificity: The analytical method may not be adequately resolving the parent peak from closely eluting degradation products.

  • Solutions & Scientific Rationale:

    • Control Autosampler Environment:

      • Action: Use a refrigerated autosampler set to 4-10°C. If one is not available, limit the number of samples per run and prepare fresh solutions for each sequence.

      • Rationale: Low temperature minimizes degradation in the vial while samples are awaiting injection.

    • Optimize Mobile Phase:

      • Action: Ensure the mobile phase is acidic (pH 2.5-4.0). A common choice is a mixture of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or formate buffer).[6]

      • Rationale: An acidic mobile phase maintains the protonated, more stable form of the analyte as it travels through the column.

    • Develop a Stability-Indicating Method:

      • Action: Perform a forced degradation study to intentionally generate degradation products. Use these stressed samples to develop an HPLC method that can resolve the parent peak from all major degradation products and impurities.

      • Rationale: A validated stability-indicating method is crucial for accurately quantifying the compound and ensuring that measurements are not skewed by co-eluting species.[20][21][22]

Key Degradation Pathways

Understanding the likely chemical transformations is critical for troubleshooting and developing appropriate control strategies. The primary degradation pathways for 2-(2,4-Diaminophenoxy)ethanol are oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation Pathway

This is the most common and rapid degradation route in the presence of oxygen. The process is a multi-step radical reaction.

G cluster_0 Initiation & Propagation cluster_1 Termination A 2-(2,4-Diaminophenoxy)ethanol (Reduced Form) B Phenoxy Radical Intermediate A->B O₂ / Light / Metal Ions C Quinone-imine (Colored Species) B->C Further Oxidation D Polymeric Products (Insoluble, Colored) C->D Polymerization G A 2-(2,4-Diaminophenoxy)ethanol B 2-Amino-hydroquinone / 2-Amino-p-benzoquinone A->B H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation pathway.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing stable solutions and for assessing the stability of your compound.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol incorporates best practices to minimize degradation during preparation and for short-term storage.

  • Solvent Preparation:

    • Dispense the required volume of HPLC-grade water into a suitable glass container.

    • Sparge the water with high-purity nitrogen or argon gas for 15-20 minutes. A fritted glass bubbler is recommended for efficient gas dispersion.

    • Immediately cap the container, maintaining a positive pressure of the inert gas if possible.

  • Buffer and Additive Preparation:

    • Prepare a 0.1 M acetate buffer stock solution and adjust the pH to 4.5 with acetic acid or sodium hydroxide.

    • Prepare a 1% (w/v) stock solution of Disodium EDTA in deoxygenated water.

    • Prepare a 1% (w/v) stock solution of sodium metabisulfite in deoxygenated water. Note: Prepare this solution fresh immediately before use, as it is also susceptible to oxidation.

  • Final Solution Formulation:

    • In an amber volumetric flask, add the deoxygenated water to approximately 80% of the final volume.

    • Add the acetate buffer stock to achieve a final concentration of 10 mM.

    • Add the EDTA stock solution to achieve a final concentration of 0.05% (w/v).

    • Add the freshly prepared sodium metabisulfite stock solution to achieve a final concentration of 0.1% (w/v).

    • Accurately weigh the required amount of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and carefully transfer it to the volumetric flask.

    • Mix gently by swirling until the solid is completely dissolved. Avoid vigorous shaking, which can re-introduce oxygen.

    • Bring the solution to the final volume with deoxygenated water.

  • Storage:

    • Cap the flask tightly. For longer-term storage, flush the headspace of the flask with inert gas before sealing.

    • Store the solution in a refrigerator at 2-8°C.

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient. [20][21]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Prep Prepare 1 mg/mL Solution in 50:50 ACN:H₂O Stress Expose Aliquots to Stress Conditions Prep->Stress Neutralize Neutralize/Quench Reactions (if applicable) Stress->Neutralize Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Stress->Acid Base Base Hydrolysis (0.1N NaOH, RT, 4h) Stress->Base Oxidative Oxidation (3% H₂O₂, RT, 6h) Stress->Oxidative Thermal Thermal (80°C in solution, 48h) Stress->Thermal Photo Photolytic (ICH Q1B conditions) Stress->Photo Analyze Analyze All Samples by HPLC-UV/MS Neutralize->Analyze Develop Develop/Validate Stability-Indicating Method Analyze->Develop

Caption: Workflow for a forced degradation study.

  • Sample Preparation: Prepare a stock solution of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (e.g., 1 mg/mL) in a mixture of acetonitrile and water (50:50 v/v).

  • Stress Conditions (run in parallel with an unstressed control):

    • Acid Hydrolysis: Mix one part stock solution with one part 0.2 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix one part stock solution with one part 0.2 N NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix one part stock solution with one part 6% H₂O₂. Keep at room temperature for 6 hours, protected from light.

    • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [23]A control sample should be wrapped in foil and stored under the same temperature conditions.

  • Sample Quenching:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples (including the unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) to aid in peak purity assessment and identification of degradation products. [24][25]

References

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  • Wikipedia. (n.d.). Antioxidant. Available at: [Link]

  • El-Ghenymy, H. E., et al. (2015). Catalytic Degradation of Phenol Using Different Chelating Agents at Near Neutral pH in Modified-Fenton process. ResearchGate. Available at: [Link]

  • Guedes, A., et al. (2004). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Available at: [Link]

  • Cosmetic Ingredient Review. (2007). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate. CIR Reports. Available at: [Link]

  • Min, S., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Available at: [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. Available at: [Link]

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  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]

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  • Environment Protection Engineering. (2014). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review. Available at: [Link]

  • XRD Chemicals. (n.d.). How Breweries Use Sodium Metabisulfite To Prevent Oxidation In Beer. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • Vinipul Chemicals Pvt. Ltd. (2025). The Role of Sodium Metabisulphite in Food Preservation. Available at: [Link]

  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Available at: [Link]

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  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Available at: [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Available at: [Link]

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  • Google Patents. (n.d.). KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography.
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  • Semantic Scholar. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Available at: [Link]

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Optimizing reaction conditions for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (CAS: 66422-95-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can confidently navigate the complexities of this synthesis.

Overview of Synthetic Strategy

The most common and industrially relevant synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that begins with 2,4-dinitrochlorobenzene.[1][2][3] The general pathway involves two key transformations:

  • Condensation (Etherification): 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in an alkaline environment to form the intermediate, β-2,4-dinitrophenoxyethanol.[4]

  • Reduction: The dinitro intermediate is then reduced to the corresponding diamine. Catalytic hydrogenation is a frequently employed method.[4][5]

  • Salt Formation: The resulting 2-(2,4-diaminophenoxy)ethanol free base is treated with hydrochloric acid to precipitate the stable dihydrochloride salt.[1][2][3]

This guide will focus on optimizing the conditions for these critical steps to maximize yield and purity.

Synthetic Pathway Overview

G A 2,4-Dinitrochlorobenzene + Ethylene Glycol B Condensation Intermediate (β-2,4-Dinitrophenoxyethanol) A->B Alkaline conditions (e.g., NaOH, Na2CO3) C Reduction (e.g., Catalytic Hydrogenation) B->C D 2-(2,4-Diaminophenoxy)ethanol (Free Base) C->D E Salt Formation (HCl) D->E F 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Final Product) E->F

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Question: My yield of the condensation intermediate (β-2,4-dinitrophenoxyethanol) is low. What are the likely causes and solutions?

Answer: Low yield in the initial condensation step is a frequent challenge. The root cause often lies in suboptimal reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Base or Incorrect pH: The etherification reaction requires an alkaline environment to deprotonate ethylene glycol, making it a more effective nucleophile.[1][2]

    • Troubleshooting: Ensure the correct stoichiometry of the base (e.g., sodium carbonate or sodium hydroxide). The pH of the reaction mixture should be maintained between 7.5 and 8.0 for optimal results.[1][2] Monitor the pH throughout the reaction and adjust as necessary.

  • Reaction Temperature Too Low or Too High: Temperature control is critical.

    • Troubleshooting: Patents and literature suggest a temperature range of 100°C to 140°C for this step.[1][2] A lower temperature will result in a slow or incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition of starting materials. Start with a temperature around 120°C and optimize based on in-process monitoring (e.g., TLC or HPLC).[2]

  • Poor Quality of Reactants: Impurities in 2,4-dinitrochlorobenzene or ethylene glycol can interfere with the reaction.

    • Troubleshooting: Use reagents of high purity. Consider purifying starting materials if their quality is questionable. Ensure ethylene glycol is anhydrous, as water can compete with the nucleophilic attack.

  • Inefficient Mixing: In a heterogeneous mixture, poor agitation can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting: Employ robust mechanical stirring to ensure the reaction mixture is homogeneous.

ParameterSuboptimal ConditionRecommended Action
pH < 7.5 or > 8.0Maintain pH at 7.5-8.0 using a base like Na₂CO₃.[1][2]
Temperature < 100°C or > 140°COptimize within the 100-140°C range; start at 120°C.[2]
Reaction Time < 4 hoursMonitor reaction completion by TLC; typical times are 4-6 hours.[1][2]
Reagent Purity Low Purity/WetUse high-purity, anhydrous reagents.
Question: The hydrogenation (reduction) step is slow or incomplete. How can I improve it?

Answer: An inefficient reduction of the dinitro intermediate is often related to the catalyst, hydrogen pressure, or presence of impurities.

Possible Causes & Solutions:

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Pd-Fe resin) may be deactivated or used in insufficient quantity.[4][5]

    • Troubleshooting:

      • Catalyst Choice: Raney Nickel is a common choice for this reduction.[5] Palladium-based catalysts, such as Pd-Fe on an adsorptive resin, have also been shown to be effective under low pressure.[4]

      • Handling: Ensure the catalyst is handled under appropriate conditions to prevent deactivation (e.g., exposure to air).

      • Loading: Use an adequate catalyst loading. The optimal amount will depend on the specific catalyst and reaction scale.

  • Hydrogen Pressure: Insufficient hydrogen pressure will slow down the reaction rate.

    • Troubleshooting: While some methods are developed for low-pressure hydrogenation, industrial processes may use pressures up to 12 kg/cm ².[1][6] Ensure your system can safely handle the required pressure and that there are no leaks.

  • Presence of Catalyst Poisons: Trace impurities from the previous step can poison the hydrogenation catalyst.

    • Troubleshooting: Purify the dinitro intermediate before the reduction step. Recrystallization is an effective method to remove potential catalyst poisons.

Question: The final product has a poor color or contains impurities after salt formation. What went wrong?

Answer: Impurities in the final product often arise from incomplete reactions, side reactions (like oxidation), or inefficient purification. The product should be a white to off-white crystalline powder.[7][8]

Possible Causes & Solutions:

  • Oxidation of the Diamine: The 2-(2,4-diaminophenoxy)ethanol free base is susceptible to air oxidation, which can lead to colored impurities.[5]

    • Troubleshooting: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Proceed to the salt formation step promptly after the reduction is complete to convert the sensitive amine to its more stable hydrochloride salt.

  • Incomplete Reduction: The presence of partially reduced nitro-amino intermediates can lead to impurities.

    • Troubleshooting: Ensure the reduction step goes to completion by monitoring with TLC or HPLC. If necessary, increase reaction time, catalyst loading, or hydrogen pressure.

  • Ineffective Purification: The final precipitation and washing may not be sufficient to remove all impurities.

    • Troubleshooting:

      • Recrystallization: Recrystallize the final dihydrochloride salt from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity (≥99%).[5][8]

      • Washing: After filtration, wash the filter cake with fresh, cold solvent to remove residual mother liquor. A final rinse with a non-polar solvent like diethyl ether can help to dry the product.

Troubleshooting Workflow

G start Low Yield or Impure Product q1 Which step is problematic? start->q1 cond Condensation q1->cond Low Intermediate Yield reduc Reduction q1->reduc Incomplete Reduction isol Isolation/Purification q1->isol Final Product Impure sol_cond Check pH (7.5-8.0) Verify Temp (100-140°C) Use Anhydrous Reagents cond->sol_cond sol_reduc Check Catalyst Activity Increase H2 Pressure Purify Intermediate reduc->sol_reduc sol_isol Work under Inert Gas Recrystallize Product Ensure Thorough Washing isol->sol_isol

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride?

A1: Its main use is as an intermediate or coupler in the formulation of oxidative hair dyes.[3][7][8] In these systems, it reacts with a developer in the presence of an oxidizing agent (like hydrogen peroxide) to form larger colorant molecules within the hair shaft, resulting in long-lasting color.[8]

Q2: What analytical techniques are recommended for monitoring the reaction and ensuring final product purity?

A2: A combination of techniques is essential for robust quality control.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress to determine the consumption of starting materials and the formation of products.[1][2][5]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. Purity levels of ≥99.5% are often reported for this compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation of the intermediate and final product.[9]

  • Infrared Spectroscopy (IR): Can confirm the presence of key functional groups and is used for chemical identification.[9]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several hazards are associated with the reagents and intermediates.

  • 2,4-Dinitrochlorobenzene: This starting material is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure. It must be performed in a designated area with specialized equipment (e.g., a Parr shaker or a hydrogenation reactor) and by personnel trained in high-pressure reactions. Ensure the system is properly purged with an inert gas before and after the reaction to avoid creating an explosive mixture of hydrogen and air.

  • Diamino Compounds: Aromatic amines can be sensitizers and are often toxic. Handle the 2-(2,4-diaminophenoxy)ethanol free base and its dihydrochloride salt with appropriate PPE.

Q4: Can other reducing agents be used instead of catalytic hydrogenation?

A4: While catalytic hydrogenation with catalysts like Raney Nickel is common for its efficiency and cleaner reaction profile, other reduction methods for aromatic nitro groups exist, such as using metal/acid combinations (e.g., Sn/HCl or Fe/HCl). However, these methods often require more complex workups to remove metal salts and may not be as clean or high-yielding as catalytic hydrogenation for this specific transformation. For industrial-scale production, catalytic hydrogenation is generally preferred.

Optimized Protocol: Two-Step Synthesis

This protocol is a synthesis of best practices derived from patent literature.[1][2]

Step 1: Condensation to form β-2,4-Dinitrophenoxyethanol
  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reagents: Under vacuum, charge the reactor with ethylene glycol (approx. 3.75 parts relative to DNCB). Begin stirring and add 2,4-dinitrochlorobenzene (DNCB) (1 part).

  • Heating: Heat the mixture to 60-70°C to ensure the DNCB is fully dissolved.

  • Base Addition: Add sodium carbonate (approx. 0.28 parts) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C. The pH should be maintained around 7.5. Stir vigorously for 4-5 hours.

  • Monitoring: Monitor the reaction by TLC until the DNCB spot is no longer visible.

  • Workup: After completion, add water (approx. 6.25 parts) and heat to 90-95°C with stirring for 1 hour. Allow the mixture to stand, then cool the supernatant liquid to 10-20°C to precipitate the intermediate product.

  • Isolation: Filter the solid product and wash the filter cake with deionized water until the rinsing is neutral (pH ~7.0-7.5).[1] Centrifuge or dry the intermediate product under vacuum.

Step 2: Hydrogenation and Salt Formation
  • Setup: Charge a high-pressure hydrogenation reactor with the dried β-2,4-dinitrophenoxyethanol intermediate, a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Raney Nickel).

  • Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3-5 bar) and heat to the target temperature (e.g., 90-95°C).[5] Maintain vigorous stirring.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Filtration: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the catalyst.

  • Salt Formation: To the filtrate, add a calculated amount of concentrated hydrochloric acid to precipitate the 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

  • Purification: Cool the mixture to complete precipitation. Filter the white to off-white solid, wash with cold ethanol, and dry under vacuum. For highest purity, recrystallize from an ethanol/water mixture.[5]

References

  • Google Patents. (2015). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Guo, W., et al. (2012). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. ResearchGate. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - CN103396327A. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-diaminophenoxyethanol hydrochloride - CN107383180A. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

  • Google Patents. (2013). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during its purification.

I. Understanding the Compound and Its Common Impurities

Question: What is 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and what are its typical applications?

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5) is an aromatic amine salt.[1] It is a crucial intermediate in the synthesis of various organic molecules and is prominently used as a coupler in oxidative hair dye formulations.[2] In these formulations, it reacts with a developer in the presence of an oxidizing agent to form stable colorant molecules within the hair shaft.[2]

Question: What are the common impurities I should expect in my crude 2-(2,4-Diaminophenoxy)ethanol dihydrochloride?

The impurity profile of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is largely dependent on its synthetic route. A prevalent method of synthesis involves the reduction of a dinitro precursor, β-2,4-dinitrophenoxyethanol.[3]

Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dinitrochlorobenzene.

  • Intermediates: For instance, β-2,4-dinitrophenoxyethanol.

  • By-products of Reduction: Incomplete reduction can lead to the presence of nitro-amino intermediates.

  • Related Substances: While often not detected, structurally similar compounds like 1,3-diaminobenzene, 2,4-diamino-1-methoxybenzene, and 2,4-diamino-1-ethoxybenzene are potential process-related impurities.[4]

It is crucial to characterize your crude material to identify the specific impurities present before selecting a purification strategy.

II. Troubleshooting Purification Challenges

Question: I am observing a persistent discoloration (e.g., pink, grey) in my purified product. What could be the cause and how can I resolve it?

Discoloration in aromatic amines like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is often due to the formation of colored oxidation products. Aromatic amines, especially di- and polyamines, are susceptible to air oxidation, which can be accelerated by light and the presence of trace metal impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps involving heating.

  • Solvent Purity: Ensure that all solvents used are of high purity and deoxygenated. Peroxides in solvents like THF or ethers can promote oxidation.

  • Chelating Agents: The addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that catalyze oxidation.

  • Storage: Store the purified compound in a tightly sealed container, protected from light, and at a recommended temperature of 2°C - 8°C.[3]

Question: My compound shows poor solubility in common recrystallization solvents. What should I do?

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is highly soluble in water (425 g/L at 20°C) and also soluble in methanol, ethanol, and DMSO.[1][5] If you are experiencing solubility issues, consider the following:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities.

  • Mixed Solvent Systems: A mixed solvent system can be highly effective. For this compound, an ethanol/water mixture is recommended for recrystallization.[1] In this system, the compound is dissolved in a minimal amount of the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added to induce crystallization upon cooling.

  • pH Adjustment: As a dihydrochloride salt, the compound's solubility is pH-dependent. Ensure the pH of your solution is appropriate to maintain the salt form.

Question: During column chromatography on silica gel, my compound either streaks badly or does not elute. Why is this happening and what is the alternative?

This is a classic issue encountered when purifying amines on silica gel. The acidic nature of silica gel leads to strong interactions with basic amino groups, causing irreversible adsorption or significant tailing of the compound on the column.

Solution:

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a suitable alternative to silica gel for the purification of amines.[6] A neutral or basic grade of alumina will minimize the strong acid-base interactions.

    • Amine-functionalized Silica Gel: This is a specialty stationary phase designed specifically for the purification of basic compounds.

  • Modify the Mobile Phase (if using silica is unavoidable):

    • Add a Competing Amine: Incorporating a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), into the mobile phase can help to "neutralize" the acidic sites on the silica gel and improve the elution of your compound.

III. Detailed Experimental Protocols

A. Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is designed for the purification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride from impurities with different solubility profiles.

Principle: The compound is dissolved in a minimum amount of hot ethanol, in which it is soluble. Water, an anti-solvent, is then added to the hot solution to decrease the compound's solubility and induce crystallization as the solution cools. Impurities that are more soluble in the ethanol/water mixture will remain in the mother liquor.

Workflow Diagram:

G cluster_0 Recrystallization Workflow dissolve Dissolve crude product in minimal hot ethanol add_water Add hot water dropwise until slight turbidity persists dissolve->add_water redissolve Add a few drops of hot ethanol to redissolve the turbidity add_water->redissolve cool_slowly Allow to cool slowly to room temperature redissolve->cool_slowly cool_ice Cool in an ice bath cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold ethanol/water mixture filter->wash dry Dry the purified crystals under vacuum wash->dry

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling to dissolve the solid. Add more ethanol in small portions until the solid is fully dissolved.

  • Inducing Saturation: While the ethanol solution is boiling, add hot water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the mixture to just redissolve the turbidity, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for determining the purity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

Principle: The sample is injected into a liquid chromatograph and separated on a reverse-phase column. The components are detected by a UV detector, and the purity is determined by comparing the peak area of the main component to the total area of all peaks.

Instrumentation and Conditions:

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for your specific column and system to achieve good separation. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh and dissolve a reference standard of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in the mobile phase or a suitable solvent to a known concentration.

    • Sample: Prepare a solution of your purified compound in the same solvent and at a similar concentration to the standard.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and response. Subsequently, inject the sample solution.

  • Data Interpretation: Calculate the purity of your sample by dividing the peak area of the 2-(2,4-Diaminophenoxy)ethanol dihydrochloride by the total peak area of all components in the chromatogram.

C. Purification by Column Chromatography on Alumina

This protocol provides a general framework for the purification of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride using alumina as the stationary phase.

Principle: The crude sample is loaded onto a column packed with neutral or basic alumina. A solvent system of increasing polarity is used to elute the components. Due to the polar nature of the dihydrochloride salt, a polar solvent system will be required. Impurities will have different affinities for the alumina and will elute at different rates, allowing for separation.

Workflow Diagram:

G cluster_1 Alumina Column Chromatography Workflow prepare_column Prepare a slurry of alumina in the initial eluent and pack the column load_sample Load the crude sample onto the column prepare_column->load_sample elute Elute with a solvent gradient of increasing polarity load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC or HPLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent to obtain the purified product combine_pure->evaporate

Caption: Workflow for purification by alumina column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC) on alumina plates. A good starting point for polar compounds like this is a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar co-solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Prepare a slurry of neutral or basic alumina in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the packed alumina.

  • Sample Loading: Dissolve the crude 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in a minimal amount of the eluent or a suitable polar solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

IV. Frequently Asked Questions (FAQs)

Q1: What is the stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in solution? Aqueous solutions (0.1 and 200 mg/mL) have been shown to be stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light and under an inert atmosphere.[7] Solutions in DMSO (5, 50, and 100 mg/mL) are stable for up to 4 hours at room temperature under similar protective conditions.[7]

Q2: Can I use this guide for the sulfate salt of 2-(2,4-diaminophenoxy)ethanol? Since the dihydrochloride and sulfate salts are synthesized by the same route, they are expected to have similar impurity profiles.[7] Therefore, the purification principles outlined in this guide should be largely applicable to the sulfate salt as well.

Q3: What safety precautions should I take when handling this compound? 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is classified as harmful if swallowed and may cause an allergic skin reaction. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

V. References

  • Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Dyes: A Comparative Analysis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and 2,4-Diaminoanisole for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cosmetic science, particularly in the formulation of oxidative hair colorants, the selection of dye intermediates is a critical decision governed by a delicate balance of performance, stability, and, most importantly, safety. This guide provides an in-depth, objective comparison of two historically significant aromatic amines: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and 2,4-Diaminoanisole. While both have been utilized in hair dye formulations, their toxicological profiles have set them on divergent paths within the industry. This analysis will delve into their chemical properties, performance characteristics, and the pivotal experimental data that has defined their suitability for use in consumer products.

Chemical Identity and Structural Overview

At first glance, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and 2,4-Diaminoanisole share a common structural motif: a 1,2,4-trisubstituted benzene ring with two amino groups, a feature that makes them effective couplers in oxidative hair dyeing. However, a subtle difference in their alkoxy substituent has profound implications for their metabolic fate and toxicological endpoints.

2,4-Diaminoanisole , also known as 4-methoxy-m-phenylenediamine, possesses a simple methoxy group (-OCH₃) at the 4-position.[1][2] Its dihydrochloride and sulfate salts have also been used.[3]

2-(2,4-Diaminophenoxy)ethanol dihydrochloride , on the other hand, features a 2-hydroxyethoxy group (-OCH₂CH₂OH) at the 4-position.[4][5] This modification significantly alters the molecule's polarity and metabolic pathways.

Below is a visual representation of their chemical structures.

G cluster_0 2,4-Diaminoanisole cluster_1 2-(2,4-Diaminophenoxy)ethanol 2,4-Diaminoanisole_img 2-(2,4-Diaminophenoxy)ethanol_img

Caption: Chemical structures of 2,4-Diaminoanisole and 2-(2,4-Diaminophenoxy)ethanol.

Application in Oxidative Hair Dyes: A Functional Comparison

Both compounds function as "couplers" or "secondary intermediates" in permanent hair dye formulations. In the presence of an oxidizing agent, typically hydrogen peroxide, and a "primary intermediate" (e.g., p-phenylenediamine), they undergo a series of chemical reactions to form larger, colored molecules that are trapped within the hair shaft, resulting in a long-lasting color.[6][7]

Feature2-(2,4-Diaminophenoxy)ethanol dihydrochloride2,4-Diaminoanisole
Function Hair dye coupler[4][6]Hair dye coupler[1]
Appearance Light grey to white crystalline powder[4]Off-white to violet powder[8]
Historical Use Widely used in modern oxidative hair dyes[9][10]Voluntarily removed from hair dyes in the late 1970s/early 1980s[8][11][12]
Other Uses Intermediate in pharmaceutical synthesis[6]Intermediate for C.I. Basic Brown 2, corrosion inhibitor for steel[3][13]

The primary application for both has been in creating various shades in permanent hair color products.[1][4] However, the discovery of significant adverse health effects associated with 2,4-Diaminoanisole led to its discontinuation in hair dye formulations in many regions.[8][11]

The Decisive Factor: A Head-to-Head on Toxicological Profiles

The core of this comparison lies in the starkly different safety profiles of these two molecules. While both are skin sensitizers, their potential for systemic toxicity and carcinogenicity diverges dramatically.

Carcinogenicity: A Clear Distinction

2,4-Diaminoanisole: Extensive studies have demonstrated that 2,4-Diaminoanisole is a carcinogen in laboratory animals.[11][14][15] It is reasonably anticipated to be a human carcinogen.[8][11]

  • Experimental Evidence: Dietary administration of 2,4-diaminoanisole sulfate in Fischer 344 rats resulted in increased incidences of malignant tumors of the skin and thyroid in both sexes.[14] In mice, it led to an increased incidence of thyroid tumors.[8][11] The U.S. National Cancer Institute conducted a bioassay confirming its carcinogenicity in both rats and mice.[14]

  • Regulatory Response: As a result of these findings, the U.S. Food and Drug Administration (FDA) required a warning label on hair dyes containing this ingredient.[8][11] This led to its voluntary removal from hair dye products by manufacturers in the late 1970s and early 1980s.[8][11][12]

2-(2,4-Diaminophenoxy)ethanol dihydrochloride: In contrast, studies on 2-(2,4-Diaminophenoxy)ethanol have not shown evidence of carcinogenicity.[7]

  • Regulatory Standing: It is currently used in permanent hair dye preparations in numerous countries, although some have restrictions on its maximum concentration.[9] The Scientific Committee on Consumer Safety (SCCS) in Europe has also deemed its use in oxidative hair dye formulations at a maximum final concentration of 2% to be safe for consumers, apart from its sensitizing potential.[16]

Acute and Dermal Toxicity
Toxicological Endpoint2-(2,4-Diaminophenoxy)ethanol dihydrochloride2,4-Diaminoanisole
Acute Oral Toxicity Moderate, with an LD50 of approximately 1000-1160 mg/kg bw in rodents.Moderately toxic by ingestion.[15] The oral LD50 of the sulfate salt in rats was >4000 mg/kg bw.[3]
Skin Sensitization Moderate skin sensitizer. May cause an allergic skin reaction.[17]Skin irritant.[15][18]
Eye Irritation Considered an eye irritant. A 4% solution was found to be practically non-irritating to rabbit eyes.Potential for eye irritation.
Genotoxicity Most genotoxicity assays in bacteria were negative, and it was not active in genotoxicity studies in animals.[7] Suspected of causing genetic defects.Human mutation data reported.[15]

Experimental Protocols: A Glimpse into Safety Assessment

The determination of the safety profiles of these compounds relies on a battery of standardized toxicological tests. Below are outlines of the key experimental workflows that would be employed in a comparative assessment.

Carcinogenicity Bioassay (Based on NTP TR-84 for 2,4-Diaminoanisole Sulfate)

This long-term study is the gold standard for assessing the carcinogenic potential of a chemical.

G cluster_0 Carcinogenicity Bioassay Workflow cluster_1 Carcinogenicity Bioassay Workflow A Animal Selection (e.g., Fischer 344 rats, B6C3F1 mice) B Dose Range Finding Studies (Subchronic exposure to determine MTD) A->B C Chronic Exposure (Test compound mixed in feed for ~2 years) B->C D In-life Observations (Clinical signs, body weight, food consumption) C->D E Terminal Necropsy (Gross examination of all organs) D->E F Histopathology (Microscopic examination of tissues) E->F G Statistical Analysis (Comparison of tumor incidence between dosed and control groups) F->G H Conclusion on Carcinogenicity G->H

Caption: Workflow for a typical carcinogenicity bioassay.

The causality behind this experimental design is to mimic long-term, low-level exposure to a substance to evaluate its potential to induce cancer over a significant portion of an animal's lifespan. The inclusion of both sexes and multiple species enhances the robustness of the findings.

Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is a validated in vivo method for identifying chemicals that have the potential to cause skin sensitization.

G cluster_0 Local Lymph Node Assay (LLNA) Workflow A Topical Application (Test substance applied to the dorsum of the ears of mice for 3 consecutive days) B Cell Proliferation Measurement (Injection of radiolabeled thymidine or BrdU on day 5) A->B C Lymph Node Excision (Auricular lymph nodes are excised on day 6) B->C D Quantification of Proliferation (Measurement of incorporated radioactivity or BrdU) C->D E Stimulation Index (SI) Calculation (Ratio of proliferation in treated vs. control animals) D->E F Classification (SI ≥ 3 indicates a sensitizer) E->F

Caption: Workflow for the Local Lymph Node Assay (LLNA).

This protocol is self-validating through the use of a concurrent vehicle control group, against which the stimulation index is calculated. A positive result in this assay is a strong indicator of a substance's potential to cause allergic contact dermatitis in humans.

Conclusion: A Clear Choice for Safety

The comparison between 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and 2,4-Diaminoanisole offers a stark illustration of the importance of thorough toxicological evaluation in the development of cosmetic ingredients. While both may offer similar functional benefits as hair dye couplers, the established carcinogenicity of 2,4-Diaminoanisole renders it unsuitable for use in consumer products.

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, having been extensively studied and not found to be carcinogenic, stands as a viable and safer alternative. The addition of the 2-hydroxyethoxy group, in place of the methoxy group in 2,4-Diaminoanisole, is a prime example of how subtle molecular modifications can lead to significantly different toxicological outcomes. For researchers, scientists, and drug development professionals, this case study underscores the principle that a comprehensive understanding of a molecule's biological activity is paramount to ensuring product safety and regulatory compliance.

References

  • National Toxicology Program. (n.d.). 15th Report on Carcinogens: 2,4-Diaminoanisole Sulfate. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • National Toxicology Program. (2009, March 19). RoC Profile: 2,4-Diaminoanisole Sulfate. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4-DIAMINOANISOLE SULFATE. NJ.gov. Retrieved from [Link]

  • National Cancer Institute. (1978). Bioassay of 2,4-diaminoanisole sulfate for possible carcinogenicity. PubMed. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Merck Index. (n.d.). 2,4-Diaminoanisole. Royal Society of Chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Diaminoanisole Sulfate in Dye Manufacturing and Chemical Innovation. Retrieved from [Link]

  • Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]

  • International Agency for Research on Cancer. (2001). 2,4-DIAMINOANISOLE AND ITS SALTS. IARC Publications. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. Retrieved from [Link]

  • Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025, February 14). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1992, April 1). 2,4-Diaminoanisole. OEHHA. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment. (1988, January 1). 2,4-Diaminoanisole Sulfate. OEHHA. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, September 25). Hair Dyes. Retrieved from [Link]

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A Comparative Guide to Alternatives for 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Hair Color Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic science and dermatological research, the quest for safer, more effective hair coloring agents is perpetual. A key component in many oxidative hair dye formulations is 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a "coupler" that reacts with a developer to form the desired hair color. While effective, concerns over its potential for skin sensitization have driven research into viable alternatives. This guide provides an in-depth comparison of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and its emerging alternatives, supported by experimental data and protocols to aid researchers in this evolving field.

Understanding the Role and Challenges of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an aromatic amine that functions as a coupler in permanent hair dye formulations.[1] In the presence of an oxidizing agent, typically hydrogen peroxide, and a primary intermediate (developer), such as p-phenylenediamine (PPD), it undergoes a chemical reaction to form larger color molecules within the hair shaft.[2] This process results in a permanent hair color that is resistant to washing.[1]

The primary challenge associated with 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, and indeed many oxidative hair dye components, is the risk of allergic contact dermatitis.[3] Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) have established maximum safe concentrations for its use in hair dye formulations, highlighting the need for careful risk assessment and the exploration of less sensitizing alternatives.[4]

Emerging Alternatives to Traditional Hair Dye Components

Research into safer hair dye formulations has led to the development of several alternatives, not only to couplers like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride but also to the highly sensitizing primary intermediates like PPD. These alternatives are often structurally modified to reduce their allergenic potential while maintaining their coloring efficacy.

Key Alternatives and Their Mechanisms
  • 2-Methoxymethyl-p-phenylenediamine (ME-PPD): A modification of the PPD molecule, ME-PPD has a methoxymethyl side chain that is thought to reduce its skin-sensitizing properties.[5][6] It is designed to be a less potent allergen while still providing excellent hair coloring performance.[5]

  • p-Toluenediamine Sulfate (PTDS): Another alternative to PPD, PTDS has been shown to be tolerated by a significant percentage of individuals allergic to PPD.[4][7] It is now used in many permanent and demi-permanent hair dyes.[4]

  • Hydroxyethyl-p-phenylenediamine Sulfate (HPPS): This compound is also used as an alternative to PPD in oxidative hair dyes.[8][9] While it is a recognized sensitizer, studies suggest a lower rate of reactivity compared to PPD.[10]

  • 2-Amino-4-Hydroxyethylaminoanisole Sulfate: This compound serves as an alternative coupler.[11][12][13] Safety assessments have concluded that it is safe for use in oxidative hair dye formulations.[11]

  • Resorcinol-Free Alternatives: Resorcinol is another common coupler with sensitization potential.[14] Natural alternatives like henna and indigo, as well as other synthetic couplers, are being explored to create resorcinol-free formulations.[15]

Comparative Performance and Safety Data

The selection of an alternative to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride hinges on a thorough evaluation of its performance and safety profile in comparison to the original compound and other alternatives.

CompoundTypeKey Performance CharacteristicsSensitization Potential
2-(2,4-Diaminophenoxy)ethanol dihydrochloride CouplerEffective color formation with various developers.Potential for skin sensitization.[3]
2-Methoxymethyl-p-phenylenediamine (ME-PPD) DeveloperExcellent hair coloring performance.[5]Significantly reduced skin sensitizing properties compared to PPD.[5][6]
p-Toluenediamine Sulfate (PTDS) DeveloperEffective permanent and demi-permanent color.[4]Tolerated by about 50-57% of individuals allergic to PPD.[7][16]
Hydroxyethyl-p-phenylenediamine Sulfate (HPPS) DeveloperImparts color to hair, dependent on other ingredients.[17]Recognized sensitizer, but with lower reactivity rates than PPD in some studies.[10]
2-Amino-4-Hydroxyethylaminoanisole Sulfate CouplerFunctions as a coupling agent in oxidative hair dyes.[18]Deemed safe for use in oxidative hair dye formulations by the CIR Expert Panel.[18]

Experimental Protocols

For researchers developing and evaluating new hair dye formulations, standardized protocols are essential for generating reliable and comparable data.

Allergy Alert (Patch) Test Protocol

The patch test is a critical procedure to assess the potential for a hair dye formulation to cause skin irritation or an allergic reaction.[19][20]

Objective: To determine if a subject exhibits a cutaneous reaction to a hair dye formulation.

Materials:

  • The hair dye colorant and developer to be tested.

  • Small mixing bowl and applicator (e.g., cotton bud).

  • Protective gloves.

Procedure:

  • Mix a small, coin-sized amount of the colorant and developer in the mixing bowl.[19]

  • Using the applicator, apply a small amount of the mixture to a discreet area of skin, such as behind the ear or on the inner elbow.[20]

  • Allow the patch to dry and leave it undisturbed for 48 hours.[19][20] The subject should avoid washing the area during this period.

  • After 48 hours, carefully inspect the test area for any signs of reaction, such as redness, itching, swelling, or blistering.[20]

  • If any reaction is observed, the test is considered positive, and the product should not be used.[19]

Allergy_Alert_Test cluster_prep Preparation cluster_observation Observation cluster_results Results Mix Mix small amount of colorant and developer Apply Apply mixture to skin (behind ear) Mix->Apply Wait Leave undisturbed for 48 hours Apply->Wait Inspect Inspect for signs of reaction Wait->Inspect Reaction Reaction? Inspect->Reaction Positive Positive Result: Do not use product Reaction->Positive Yes Negative Negative Result: Proceed with caution Reaction->Negative No

Allergy Alert Test Workflow.

In Vitro Color Formation Assay

This assay is used to evaluate the color development of different oxidative hair dye formulations.

Objective: To spectrophotometrically measure and compare the color formed by different combinations of developers and couplers.

Materials:

  • Primary intermediates (developers) and couplers to be tested.

  • Hydrogen peroxide solution (oxidizing agent).

  • Alkalizing agent (e.g., ammonia or ethanolamine).[1]

  • Buffer solution (to maintain a constant pH).

  • Spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare stock solutions of the developers, couplers, and hydrogen peroxide in the buffer solution.

  • In a cuvette, mix the developer, coupler, and alkalizing agent.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Immediately place the cuvette in the spectrophotometer and measure the absorbance at regular intervals over a set period (e.g., 30 minutes) across the visible spectrum (400-700 nm).

  • The change in absorbance over time and the final color spectrum can be used to compare the performance of different formulations.

Color_Formation_Assay cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Prepare stock solutions (Developer, Coupler, H2O2) Mix Mix Developer, Coupler, and Alkalizing Agent in cuvette Prepare->Mix Initiate Initiate reaction with H2O2 Mix->Initiate Measure Measure absorbance (400-700 nm) over time Initiate->Measure Analyze Analyze absorbance change and final color spectrum Measure->Analyze Compare Compare performance of different formulations Analyze->Compare

In Vitro Color Formation Assay Workflow.

The Discontinued Path: Proteomics Research

While some suppliers list 2-(2,4-Diaminophenoxy)ethanol dihydrochloride as a biochemical for proteomics research, a comprehensive review of scientific literature did not yield specific applications or studies utilizing this compound in the field of proteomics.[21] It is possible that its amine and hydroxyl functional groups could suggest a potential for cross-linking or labeling proteins, but this application is not well-documented. Researchers in proteomics have a wide array of well-characterized reagents for these purposes. For instance, in a chemical proteomics approach to identify drug targets in Trypanosoma brucei, researchers utilized 2,4-diaminopyrimidines immobilized on a solid matrix to isolate target proteins, a more specific and targeted method.[22]

Conclusion and Future Directions

The development of safer alternatives to traditional oxidative hair dye components like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a critical area of research. Compounds such as ME-PPD, PTDS, and novel couplers show promise in reducing the incidence of allergic contact dermatitis while maintaining high performance. For researchers and product developers, a multi-faceted approach to evaluation, incorporating both robust safety assessments like the patch test and quantitative performance measures like color formation assays, is essential. As our understanding of the mechanisms of sensitization and color chemistry deepens, the development of even safer and more effective hair coloring technologies is on the horizon.

References

  • ET-Chem. (2024, July 11). Hair Color without Resorcinol: Alternatives. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of molecular structures, hair dye usage exposure and skin sensitization induction thresholds. Available at: [Link]

  • Fiume, M. M., et al. (2013). Safety assessment of 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate as used in cosmetics. International Journal of Toxicology, 32(3 Suppl), 25S–35S. Available at: [Link]

  • Wood, J. (2025, November 12). How to do a hair dye allergy patch test at home? Josh Wood Colour. Available at: [Link]

  • Garnier. (n.d.). What is a hair dye patch test? 4-step tutorial to do it with ease. Available at: [Link]

  • It's Pure Organics. (n.d.). How to do a Patch Test for Hair Dye at Home. Available at: [Link]

  • Natulique. (2025, June 2). Hair Dye Patch Test: Safety & Best Practices. Available at: [Link]

  • Cosmetic Ingredient Review. (2012, January 5). Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. Available at: [Link]

  • Crazy Color. (n.d.). How To Patch Test. Available at: [Link]

  • Procalp. (2025, November 10). Hair Color Without PPD or Resorcinol | Safe & Gentle Alternative for All Scalp Types. Available at: [Link]

  • Gaspari, A. A., et al. (2015). Cross-elicitation responses to 2-methoxymethyl- p-phenylenediamine in p-phenylenediamine highly allergic volunteers. Journal of Contact Dermatitis, 26(1), 29-36. Available at: [Link]

  • Gargano, E. M., et al. (2021). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Dermatitis, 32(1S), S57-S65. Available at: [Link]

  • Cosmetics Info. (n.d.). 2-Amino-4-Hydroxyethylaminoanisole. Available at: [Link]

  • ResearchGate. (n.d.). Different strengths of ME-PPD and PPD to affect the induction of skin.... Available at: [Link]

  • DermNet NZ. (n.d.). Paraphenylenediamine and hair dye contact allergy. Available at: [Link]

  • Madnani, N., & Khan, K. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Journal of Asthma and Allergy, 10, 9–15. Available at: [Link]

  • Google Patents. (n.d.). US5183941A - Hair dye coupler compounds.
  • Gaspari, A. A., et al. (2016). Tolerance to a Hair Dye Product Containing 2-Methoxymethyl-P-Phenylenediamine in an Ethnically Diverse Population of P-Phenylenediamine-Allergic Individuals. Dermatitis, 27(4), 178–184. Available at: [Link]

  • Cosmetics Info. (n.d.). N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. Available at: [Link]

  • Smart Beauty. (n.d.). Resorcinol Free hair dyes. Available at: [Link]

  • Cosmetics Info. (n.d.). 2-Amino-4-Hydroxyethylaminoanisole Sulfate. Available at: [Link]

  • ChemRxiv. (2025, February 16). The Analogous Degradation Pathways of Oxidative Hair Dyes and Melanin. Available at: [Link]

  • SkinSAFE. (2025, September 25). PPD Hair Dye Allergy Case Study: Avoidance Plan and Safe Alternatives. Available at: [Link]

  • Paradyes. (2024, June 15). Ditch the Toxins, Keep the Color: Why Paradyes is Resorcinol-Free. Available at: [Link]

  • Orbasics. (2024, October 17). Healthy Hair Heroes: Top 12 Non-Toxic and Natural Hair Dye Brands. Available at: [Link]

  • Frosch, P. J., et al. (2011). Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine. Contact Dermatitis, 65(4), 214–220. Available at: [Link]

  • Thyssen, J. P., & White, J. M. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Journal of Asthma and Allergy, 10, 9-15. Available at: [Link]

  • Compound Interest. (n.d.). The Chemistry of Permanent Hair Dyes. Available at: [Link]

  • Rastogi, S. C., Worsøe, I. M., & Jensen, G. H. (2001). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute. Available at: [Link]

  • Google Patents. (n.d.). US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products.
  • ResearchGate. (n.d.). Two decades of p -phenylenediamine and toluene-2,5-diamine patch testing - focus on co-sensitizations in the European baseline series and cross-reactions with chemically related substances. Available at: [Link]

  • Scheman, A., et al. (2011). Alternative Hair-Dye Products for Persons Allergic to para-Phenylenediamine. Dermatitis, 22(4), 189–192. Available at: [Link]

  • European Commission. (2008, September 30). OPINION ON Hydroxyethyl-p-phenylenediamine sulfate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Available at: [Link]

  • Celdrán, V. (2018, September 3). Colour formation mechanism during the application of a hair dye oxidation. Tecnocosmetics. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of oxidative hair dye formation. Available at: [Link]

  • Semantic Scholar. (n.d.). Figure 2 from ON reaction products of oxidative hair dye ingredients formed during hair dyeing processes. Available at: [Link]

  • Mercer, L., et al. (2011). 2,4-Diaminopyrimidines as potent inhibitors of Trypanosoma brucei and identification of molecular targets by a chemical proteomics approach. PLoS Neglected Tropical Diseases, 5(2), e956. Available at: [Link]

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A Comparative Guide to the Genotoxicity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the genotoxic potential of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5), a key m-diamine coupler used in oxidative hair dye formulations. For researchers, scientists, and drug development professionals, understanding the complete genotoxicity profile of a compound is paramount for accurate safety and risk assessment. This document moves beyond a simple data summary to explore the causality behind the experimental findings, comparing its performance in a standard battery of tests and contextualizing the results within the framework of regulatory decision-making.

Introduction: The Imperative of Genotoxicity Assessment for Cosmetic Ingredients

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. For cosmetic ingredients like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, which are applied directly and repeatedly, assessing this endpoint is a cornerstone of consumer safety. A standard battery of tests, progressing from simple in vitro screens to complex in vivo models, is employed to create a comprehensive "weight of evidence" for a substance's genotoxic potential. This guide will dissect the performance of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride across this testing paradigm.

The Standard Battery of Genotoxicity Assays: A Methodological Overview

The selection of genotoxicity assays is not arbitrary; each test is designed to detect a specific type of genetic damage. A combination of bacterial, in vitro mammalian, and in vivo mammalian tests is required to provide a holistic view.

Bacterial Reverse Mutation Assay (Ames Test)

Causality and Rationale: The Ames test is a first-line screening assay used to detect gene mutations, specifically point mutations (base-pair substitutions or frameshifts). It utilizes several strains of Salmonella typhimurium bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). A positive result, indicated by bacterial growth on a histidine-free medium, signifies that the test substance has caused a reverse mutation, restoring the gene's function. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical, as it mimics mammalian metabolism, identifying substances that become mutagenic only after being processed by the liver.

Experimental Workflow: Ames Test

Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria S. typhimurium (His- auxotrophs) Mix_S9_plus Bacteria + Compound + S9 Bacteria->Mix_S9_plus Mix_S9_minus Bacteria + Compound - S9 Bacteria->Mix_S9_minus Compound Test Compound Compound->Mix_S9_plus Compound->Mix_S9_minus S9 S9 Mix (Metabolic Activation) S9->Mix_S9_plus Plate Plate on Histidine-free Agar Mix_S9_plus->Plate Mix_S9_minus->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Assays

To assess genotoxicity in a system more analogous to humans, mammalian cell cultures are used. These assays can detect broader types of damage than the Ames test.

  • In Vitro Chromosomal Aberration Test: This assay identifies agents that cause structural damage to chromosomes (clastogenicity). Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are exposed to the test substance.[1] Cells are then arrested in metaphase, and their chromosomes are examined microscopically for abnormalities like breaks, gaps, and exchanges.[1]

  • In Vitro Micronucleus Test: A micronucleus is a small, separate nucleus that forms around chromosome fragments or whole chromosomes left behind during cell division.[2][3] This test is a powerful tool because it can detect both clastogenic and aneugenic (whole chromosome loss or gain) events. An increase in the frequency of micronucleated cells indicates induced chromosome damage.[2]

Experimental Workflow: In Vitro Micronucleus Test

InVitro_Micronucleus cluster_culture Cell Culture & Exposure cluster_processing Processing cluster_analysis Analysis Cells Mammalian Cells (e.g., Lymphocytes) Exposure Expose to Test Compound (+/- S9) Cells->Exposure CytoB Add Cytochalasin B (Blocks Cytokinesis) Exposure->CytoB Incubate Incubate CytoB->Incubate Harvest Harvest & Stain Incubate->Harvest Score Microscopic Scoring of Micronuclei in Binucleated Cells Harvest->Score InVivo_Micronucleus cluster_dosing Animal Dosing cluster_sampling Sampling & Prep cluster_analysis Analysis Animal Rodent Model (e.g., Mouse, Rat) Dose Administer Test Compound (e.g., Oral) Animal->Dose Wait Wait for Appropriate Time Dose->Wait Sample Collect Bone Marrow or Peripheral Blood Wait->Sample Prep Prepare & Stain Smears Sample->Prep Analyze Score Frequency of Micronucleated Erythrocytes Prep->Analyze

Sources

In vivo vs in vitro studies of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to In Vivo and In Vitro Studies of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Introduction: A Tale of Two Test Systems

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a chemical primarily recognized for its role as a coupler in permanent (oxidative) hair dye formulations, presents a classic case study in toxicological assessment.[1][2][3] Its evaluation reveals a critical narrative in modern safety science: the apparent contradiction between laboratory (in vitro) assays and whole-organism (in vivo) studies. For researchers and drug development professionals, understanding the nuances of these testing paradigms is not merely academic; it is fundamental to interpreting data, predicting human health outcomes, and navigating the regulatory landscape.

This guide provides a comprehensive comparison of the in vitro and in vivo toxicological profiles of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS: 66422-95-5).[4][5] We will dissect the experimental data, explain the causality behind the divergent results, and provide detailed protocols that underscore the principles of a weight-of-evidence approach to safety assessment.

The Dichotomy: Genotoxicity Findings

The central scientific intrigue of this compound lies in its genotoxicity profile. Initial in vitro screening assays, designed to be highly sensitive to potential DNA-damaging agents, produced signals of concern. However, subsequent, more complex in vivo studies failed to replicate these findings, ultimately leading regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel and the Scientific Committee on Consumer Safety (SCCS) to deem it safe for its intended use within specific concentration limits.[6][7][8]

In Vitro Evidence: A Signal for Caution

In vitro assays expose isolated cells or microorganisms to a test substance in a controlled environment. They are invaluable for high-throughput screening and mechanistic investigation. For 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, key in vitro findings raised a flag for potential genotoxicity.

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses bacteria, typically strains of Salmonella typhimurium, to detect gene mutations. The compound was found to be genotoxic in strain TA98, but only in the presence of metabolic activation (S9 mix).[6][8][9] It was not genotoxic in other strains or in the absence of the S9 mix.[6][8][9] The S9 mix is a fraction of rat liver homogenate that contains enzymes intended to simulate the metabolic processes that occur in the liver. This result suggests that a metabolite of the compound, rather than the parent compound itself, may be the mutagenic agent.

  • In Vitro Micronucleus Assay: Positive results were also observed in mammalian cell micronucleus assays.[6][8] This test identifies substances that cause chromosomal damage by detecting small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells.

In Vivo Evidence: The Whole-Organism Context

Following the positive in vitro signals, a battery of in vivo tests was conducted. These studies administer the compound to living animals, providing a more holistic view that incorporates complex processes of absorption, distribution, metabolism, and excretion (ADME).

  • In Vivo Micronucleus Assay: In stark contrast to the in vitro results, the in vivo bone marrow micronucleus test in rats was negative.[10] Even at high doses administered by oral gavage, the compound did not lead to an increase in micronucleated cells in the bone marrow.[10]

  • Dominant-Lethal and Spot Tests: Studies in mice using dermal application found no evidence of significant genetic damage in the dominant-lethal assay or the spot test for somatic mutations.[1][11]

  • Long-Term Carcinogenicity Studies: Two-year carcinogenicity studies, where rats and mice were given the compound in their drinking water, showed no increase in tumor incidence.[6][12] This is a critical piece of evidence, as a genotoxic agent would be expected to potentially increase cancer risk over a lifetime of exposure.

This divergence is pivotal. It suggests that while a metabolite capable of inducing mutation can be formed in an artificial in vitro metabolic system, the whole organism's detoxification pathways, excretion mechanisms, or limited bioavailability to target tissues effectively prevent genotoxic effects from occurring in vivo.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the key quantitative findings from both in vitro and in vivo studies, providing a clear, at-a-glance comparison.

Table 1: Genotoxicity Study Results
Assay Type System Metabolic Activation (S9) Concentration/Dose Result Reference(s)
IN VITRO
Ames TestS. typhimurium TA98With S9Up to 5000 µ g/plate Positive [6][8]
Ames TestS. typhimurium (other strains)With/Without S9Up to 5000 µ g/plate Negative[6][9]
Micronucleus TestMammalian CellsN/AUp to 2410 µg/mLPositive [6][8]
Unscheduled DNA SynthesisRat HepatocytesN/AN/ANegative[7][13]
IN VIVO
Micronucleus TestRat Bone MarrowN/AUp to 1500 mg/kg bw (oral)Negative
Dominant-Lethal AssayMiceN/AUp to 1500 mg/kg (dermal)Negative[1][11]
Carcinogenicity BioassayRats & MiceN/A2-year drinking water studyNegative[6][12]
Table 2: General Toxicity Endpoints
Study Type Species Route Key Finding Value Reference(s)
Acute ToxicityRatOralLD50~1000 mg/kg bw[6]
Acute ToxicityMouseOralLD501160 mg/kg bw[10][12]
Subchronic ToxicityRatOral (90-day)No-Observed-Adverse-Effect Level (NOAEL)20 mg/kg/day[6][12]
Dermal AbsorptionHuman Skin (in vitro)TopicalDermal delivery (2% oxidative formulation)1.74 ± 1.08 µg/cm²[6]
Skin IrritationRabbitTopicalPrimary Irritation IndexSlightly irritating at 4%[3]
Skin SensitizationMouse (LLNA)TopicalEC3 Value3.2% (Moderate Sensitizer)[12][14]

Experimental Workflows and Methodologies

To appreciate the data, one must understand the methods. Here we present the standardized protocols for two pivotal, yet conflicting, assays.

Workflow 1: Tiered Approach to Genotoxicity Testing

The evaluation of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride followed a logical, tiered approach, moving from broad screening to targeted, organism-level confirmation. This workflow is a cornerstone of modern toxicology.

G cluster_0 In Vitro Screening (High Sensitivity) cluster_1 In Vivo Confirmation (High Relevance) cluster_2 Weight of Evidence Assessment vitro_ames Ames Test (Bacterial Mutation) vivo_micronucleus Micronucleus Test (Rat Bone Marrow) vitro_ames->vivo_micronucleus Positive Signal vitro_micronucleus Micronucleus Test (Mammalian Cells) vitro_micronucleus->vivo_micronucleus Positive Signal vivo_carcinogenicity 2-Year Bioassay (Rat & Mouse) vivo_micronucleus->vivo_carcinogenicity Negative Result conclusion Conclusion: Safe Under Intended Use vivo_carcinogenicity->conclusion Negative Result

Caption: Tiered workflow for assessing the genotoxicity of the compound.

Protocol 1: In Vitro Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This protocol outlines the general steps that would have produced the positive genotoxicity finding.

  • Strain Selection: Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). TA98 is particularly sensitive to frameshift mutagens.

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Range Finding: Conduct a preliminary experiment to determine the appropriate concentration range of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, identifying cytotoxic levels.

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of the S9 mix (for "+S9" plates) or buffer (for "-S9" plates).

    • Incubate the mixture for 20-30 minutes at 37°C.

    • Add 2.0 mL of molten top agar and vortex gently.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This protocol represents the confirmatory in vivo assay that ultimately mitigated the in vitro concerns.

  • Animal Selection: Use healthy, young adult laboratory rodents (e.g., Sprague Dawley rats), with groups of at least 5 animals per sex per dose.

  • Dose Administration: Administer 2-(2,4-Diaminophenoxy)ethanol dihydrochloride via a relevant route (oral gavage was used).[10] At least three dose levels are tested, up to a maximum tolerated dose or a limit dose of 2000 mg/kg. Include a vehicle control and a positive control group (e.g., cyclophosphamide).

  • Sample Collection:

    • Humanely euthanize the animals at appropriate time intervals after treatment. For this compound, bone marrow was collected 24 and 48 hours after a single administration.[10]

    • Extract bone marrow from the femur and/or tibia.

  • Slide Preparation:

    • Create a cell suspension from the bone marrow.

    • Prepare smears on glass slides, air-dry, and fix in methanol.

    • Stain the slides with a dye (e.g., Giemsa) that differentiates polychromatic erythrocytes (PCEs - immature red blood cells) from normochromatic erythrocytes (NCEs - mature red blood cells).

  • Microscopic Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs to assess for bone marrow toxicity (myelosuppression).

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control. For this compound, no such increase was observed.[10]

Mechanism of Action and Rationale for Discrepancy

2-(2,4-Diaminophenoxy)ethanol dihydrochloride functions as an oxidative hair dye "coupler." It is a relatively small, colorless molecule that penetrates the hair shaft. Inside the hair, it reacts with a primary intermediate (another precursor) in the presence of an oxidizing agent (typically hydrogen peroxide) to form large, colored polymer molecules that become trapped within the hair structure.

G Compound 2-(2,4-Diaminophenoxy) -ethanol dihydrochloride (Coupler) HairShaft Inside Hair Shaft Compound->HairShaft Penetrates Intermediate Primary Intermediate (e.g., p-Phenylenediamine) Intermediate->HairShaft Oxidizer Hydrogen Peroxide (Developer) Oxidizer->HairShaft ReactiveSpecies Reactive Intermediates HairShaft->ReactiveSpecies Oxidative Reaction ColorMolecule Large, Trapped Colorant Molecule ReactiveSpecies->ColorMolecule Polymerization

Caption: Oxidative hair dye formation mechanism.

The discrepancy between in vitro and in vivo results can be explained by this mechanism:

  • Metabolite Formation: The oxidation process required for dyeing can generate reactive intermediates. In the artificial environment of an Ames test with an S9 mix, these reactive species may be formed and directly interact with bacterial DNA, causing mutations.

  • Whole-Body Defenses: In a living organism, multiple defense mechanisms exist. The skin itself provides a barrier, limiting absorption.[6][9] What is absorbed is subject to complex metabolic and detoxification pathways (e.g., glucuronidation, sulfation) in the liver and other tissues that can neutralize reactive species before they can reach the DNA of susceptible cells, such as bone marrow stem cells.

  • Bioavailability: The actual concentration of the potentially mutagenic metabolite reaching the target DNA in vivo is likely orders of magnitude lower than in the direct exposure of an in vitro assay, falling below the threshold required to induce genetic damage.

Conclusion and Senior Scientist Perspective

The case of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a powerful illustration of a core principle in toxicology: context is paramount. While in vitro assays are indispensable tools for initial hazard identification, their results must be interpreted with caution. They are simplified models that often represent a "worst-case" scenario, lacking the integrated defense and detoxification systems of a complete organism.

The comprehensive in vivo data, including negative results in genotoxicity and long-term carcinogenicity studies, provide the necessary context. They demonstrate that, under realistic conditions of exposure, the compound does not pose a genotoxic or carcinogenic risk. This weight-of-evidence approach, which critically evaluates the totality of the data, is the bedrock of modern chemical safety assessment. For researchers in the field, this compound serves as a critical reminder that a positive in vitro result is not an endpoint, but rather the start of a deeper, more integrated investigation.

References

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Sources

A Comparative Guide to the Genotoxicity of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride: An Analysis of Ames Test Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mutagenic potential of the oxidative hair dye ingredient, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with a primary focus on the results of the bacterial reverse mutation assay, commonly known as the Ames test. In the landscape of cosmetic ingredient safety assessment, understanding the genotoxicity profile of a compound is paramount. This guide will objectively compare its performance with a relevant alternative and provide the supporting experimental data and protocols to offer a comprehensive resource for researchers and professionals in the field.

Introduction: The Ames Test in Evaluating Chemical Safety

The Ames test is a widely utilized and internationally accepted short-term bacterial assay to assess the mutagenic potential of chemical compounds.[1] Developed by Bruce Ames, the test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][2] The assay evaluates the ability of a test substance to induce mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[1] A positive result indicates that the chemical is a mutagen and may, therefore, have carcinogenic properties, as mutations are a key event in the initiation of cancer.[1]

A critical component of the Ames test is the inclusion of a metabolic activation system, typically a liver extract from rats (S9 mix). This is because many chemicals are not mutagenic themselves but can be converted into mutagenic metabolites by enzymes in the liver. The inclusion of the S9 mix mimics this metabolic process, allowing for the detection of such "pro-mutagens."

Ames Test Profile of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is an ingredient used in oxidative hair coloring products.[3][4] Its genotoxic potential has been a subject of evaluation by regulatory bodies worldwide.

The Ames test results for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride show a nuanced profile. The compound induced mutations in the Salmonella typhimurium strain TA98 specifically in the presence of a rat liver metabolic activation system (S9 mix) .[5] However, it did not show mutagenic activity in other strains tested (TA100, TA102, TA1535, and TA1537) with or without metabolic activation.

This selective mutagenicity in a specific strain and only after metabolic activation is a critical finding. The TA98 strain is designed to detect frameshift mutations, suggesting that the metabolites of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride can cause this type of genetic damage.

Comparative Analysis: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride vs. 2,4-Diaminoanisole

To contextualize the Ames test results, it is useful to compare them with a structurally similar compound, 2,4-Diaminoanisole (2,4-DAA) . 2,4-DAA is a known mutagen and carcinogen and serves as a relevant, albeit more potent, comparator.[6]

Feature2-(2,4-Diaminophenoxy)ethanol dihydrochloride2,4-Diaminoanisole (2,4-DAA)
Ames Test Result Positive in strain TA98 with metabolic activation.[5][6]Positive in frameshift mutant strains of S. typhimurium.[6]
Potency Less mutagenic than 2,4-DAA in plate tests (by a factor of about 8).[6]Higher mutagenic potency.[6]
Regulatory Status Considered safe for use in hair dyes at a maximum concentration of 2.0% by the SCCS and CIR Expert Panel, despite in vitro positive results, based on negative in vivo data.[4][5][7]Use in cosmetics is restricted or banned in many regions due to its mutagenic and carcinogenic properties.

This comparison highlights that while 2-(2,4-Diaminophenoxy)ethanol dihydrochloride exhibits mutagenic properties in vitro, its potency is significantly lower than that of a known potent mutagen, 2,4-DAA. This difference in potency is a key factor in the overall risk assessment of the compound.

Broader Genotoxicity Profile and Regulatory Interpretation

It is crucial to consider the full spectrum of genotoxicity data for a comprehensive safety assessment. For 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, the in vitro data is mixed. While positive in the Ames test (TA98, +S9) and for inducing chromosome aberrations and micronuclei in cultured human lymphocytes, it was negative in a mouse lymphoma L5178Y cell gene mutation assay.[3][5]

Significantly, in vivo genotoxicity studies were negative . An unscheduled DNA synthesis (UDS) test in rats and a mammalian bone marrow micronucleus test did not show any mutagenic effects.[5]

Experimental Protocol: OECD TG 471 Bacterial Reverse Mutation Test

The following is a generalized, step-by-step methodology for the Ames test, based on the OECD Test Guideline 471.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Strain Select & Culture S. typhimurium Strains Mix Combine Bacteria, Test Compound, & S9 Mix Strain->Mix S9 Prepare S9 Metabolic Activation Mix S9->Mix Test_Compound Prepare Test Compound Concentrations Test_Compound->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data & Determine Mutagenicity Count->Analyze

Caption: A simplified workflow of the Ames test (Bacterial Reverse Mutation Assay).

Step-by-Step Methodology
  • Strain Selection and Culture:

    • Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) based on their ability to detect different types of mutations.

    • Culture the bacterial strains overnight in a nutrient-rich broth to obtain a sufficient cell density.

  • Preparation of Test Compound and S9 Mix:

    • Prepare a series of concentrations of the test compound (2-(2,4-Diaminophenoxy)ethanol dihydrochloride).

    • If metabolic activation is required, prepare the S9 mix containing liver homogenate and necessary cofactors.

  • Exposure:

    • In separate tubes, combine the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer (for the non-activation condition).

    • Include positive and negative (vehicle) controls to ensure the validity of the test system.

  • Plating:

    • Add top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube.

    • Pour the mixture onto the surface of minimal glucose agar plates. The limited histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be expressed.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting and Data Analysis:

    • Count the number of revertant colonies (colonies that have grown on the histidine-deficient media) on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion

The Ames test results for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride demonstrate a weak mutagenic potential in vitro, specifically a frameshift mutagen after metabolic activation. When compared to a potent mutagen like 2,4-Diaminoanisole, its activity is considerably lower. The comprehensive genotoxicity profile, which includes negative in vivo data, has led regulatory bodies to consider it safe for its intended use in hair dye formulations at restricted concentrations. This case underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a single in vitro positive result is evaluated in the context of a broader dataset, including in vivo studies, to make informed safety decisions.

References

A Comparative Guide to the Synthesis of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is a pivotal chemical intermediate, primarily recognized for its role as an oxidation colorant or "coupler" in permanent hair dye formulations.[1][2] This aromatic amine, with the molecular formula C8H14Cl2N2O2, is valued for its ability to react with primary intermediates (developers) in the presence of an oxidizing agent to form stable, long-lasting color molecules within the hair shaft.[3] Physically, it appears as a light grey to white or pale pink-grey crystalline powder, exhibiting a melting point between 222-224°C, which indicates good thermal stability for manufacturing processes.[1][2]

Given its widespread use in the cosmetics industry, the development of efficient, scalable, and cost-effective synthesis methods is of paramount importance. This guide provides an in-depth comparison of the prevalent synthetic routes, focusing on the underlying chemical principles, process parameters, and performance metrics. We will dissect the most established industrial method and explore potential alternatives, offering researchers and drug development professionals a comprehensive understanding of its production.

Overview of Prevalent Synthesis Strategy

The most common and industrially adopted pathway to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that begins with an activated aromatic precursor. The general strategy can be summarized in three core stages:

  • Ether Bond Formation: A nucleophilic aromatic substitution reaction (specifically, a Williamson ether synthesis) is performed to attach the hydroxyethoxy side chain to the aromatic ring.

  • Nitro Group Reduction: The nitro groups on the aromatic ring, which are essential for activating the ring in the first step, are subsequently reduced to the desired primary amine functionalities.

  • Salt Formation: The resulting diamine base is converted to its more stable dihydrochloride salt for improved handling, stability, and formulation compatibility.

Synthesis_Overview A 2,4-Dinitrochlorobenzene (DNCB) C Step 1: Williamson Ether Synthesis A->C B Ethylene Glycol B->C D 2-(2,4-Dinitrophenoxy)ethanol (Intermediate) C->D Formation of Ether Linkage E Step 2: Catalytic Hydrogenation D->E Reduction of -NO2 to -NH2 F 2-(2,4-Diaminophenoxy)ethanol (Diamine Base) E->F G Step 3: Salt Formation (with HCl) F->G H 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Final Product) G->H

Caption: High-level overview of the three-stage synthesis process.

Detailed Analysis of Synthesis Methods

Method 1: The 2,4-Dinitrochlorobenzene (DNCB) Route

This is the most widely documented and commercially practiced method for synthesizing the target compound.[1][4][5] It leverages the high reactivity of 2,4-dinitrochlorobenzene (DNCB) towards nucleophilic substitution.

Step 1: Williamson Ether Synthesis of 2-(2,4-Dinitrophenoxy)ethanol

This step involves the reaction of DNCB with ethylene glycol under alkaline conditions.[4][6]

  • Reaction: 2,4-Dinitrochlorobenzene + Ethylene Glycol → 2-(2,4-Dinitrophenoxy)ethanol

  • Reagents & Conditions:

    • Base: An alkali such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) is used.[4][6]

    • Solvent: Ethylene glycol often serves as both the reactant and the solvent.

    • Temperature: Reaction temperatures cited in industrial patents range from 100°C to 140°C.[4][5]

  • Mechanistic Insight (Causality): The process is a classic Nucleophilic Aromatic Substitution (SNAr). The two nitro groups are powerful electron-withdrawing groups that activate the benzene ring by delocalizing the negative charge of the Meisenheimer complex intermediate, thus facilitating the displacement of the chloride by the ethylene glycol alkoxide. The base is critical as it deprotonates ethylene glycol, forming the more potent nucleophile, the glycolate anion. A key challenge is preventing the formation of the diether byproduct, bis(2,4-dinitrophenoxy)ethane.[7][8] Utilizing a high molar excess of ethylene glycol relative to DNCB shifts the equilibrium to favor the formation of the desired mono-ether product.[7]

Step 2: Catalytic Hydrogenation of the Dinitro Intermediate

The intermediate, 2-(2,4-dinitrophenoxy)ethanol, is then reduced to form the diamine.

  • Reaction: 2-(2,4-Dinitrophenoxy)ethanol + H2 (gas) → 2-(2,4-Diaminophenoxy)ethanol

  • Reagents & Conditions:

    • Catalyst: Palladium-based catalysts are highly effective for this transformation. A Pd-Fe adsorptive resin has been specifically studied for this reaction.[6][9]

    • Pressure: The reaction is typically carried out under low to moderate hydrogen pressure.[6][9] One patent specifies maintaining an internal pressure of 12 kg/cm ².[5]

  • Mechanistic Insight (Causality): Catalytic hydrogenation is the industry standard for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile (the only byproduct is water). The catalyst provides a surface for the adsorption of both the dinitro compound and molecular hydrogen, lowering the activation energy for the multi-step reduction of the nitro groups to amines. The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be optimized to ensure complete reduction without causing degradation of the starting material or product.

Step 3: Dihydrochloride Salt Formation

The final step is the conversion of the diamine base into its stable dihydrochloride salt.

  • Reaction: 2-(2,4-Diaminophenoxy)ethanol + 2 HCl → 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

  • Reagents & Conditions: The diamine base is treated with hydrochloric acid. The product is then typically precipitated, filtered, and dried.[4][5]

  • Trustworthiness: This is a standard acid-base neutralization. The dihydrochloride salt form is significantly more stable to air oxidation than the free diamine base, which is crucial for storage, transport, and product shelf-life. The salt form also often has more desirable physical properties, such as crystallinity and solubility, for formulation.

Method 2: Alternative Dichlorinated Starting Material

A patent describes an alternative approach starting from 1,5-dichloro-2,4-dinitrobenzene.[10]

  • Step 1: The starting material is reacted with 1,2-propanediol in dichloromethane at 50-60°C.[10]

  • Step 2: The resulting intermediate is reduced using a reducing agent and catalyst, followed by acidification with hydrochloric acid.[10]

While this method is presented as a viable alternative with simple raw materials, it is less documented in the broader scientific literature compared to the DNCB route.[10] The use of 1,2-propanediol instead of ethylene glycol would result in a different final product, suggesting this patent may be for a related but distinct compound or contains a typographical error. For the synthesis of the exact topic compound, the DNCB route remains the authoritative method.

Comparison of Performance Metrics

The DNCB route is well-established for industrial-scale production, offering a balance of cost, efficiency, and product quality.

MetricMethod 1: DNCB RouteMethod 2: Alternative RouteJustification & References
Starting Materials 2,4-Dinitrochlorobenzene, Ethylene Glycol1,5-Dichloro-2,4-dinitrobenzene, 1,2-PropanediolDNCB is a common industrial chemical. The alternative is less conventional for this specific product.[4][10]
Yield Described as high and stable in industrial settings.Claimed to be suitable for "amplification production."Specific comparative yields are not available, but patents for the DNCB route emphasize its efficiency.[4][10]
Product Purity High purity achievable (≥99.0% by assay, ≥99.5% by HPLC).Not explicitly stated.Rigorous quality control specifications exist for the DNCB product, with low levels of iron and ash.[2]
Scalability Proven for large-scale industrial production.Claimed to be suitable for industrial production.The DNCB process is detailed in several industrial patents, indicating its scalability.[4][5][10]
Process Simplicity Multi-step but uses standard chemical operations.Described as a simple two-step synthesis process.Both methods involve similar core transformations (etherification, reduction, salt formation).[4][10]
Safety & Environment Involves hazardous materials (DNCB). Processes can be optimized to recycle materials and reduce waste.Involves chlorinated and nitrated aromatics.Patents for the DNCB route explicitly mention recycling materials for "clean production."[4][5]

Experimental Protocols

The following is a representative protocol for the DNCB route, synthesized from published industrial methods.[4][5][11]

Workflow Diagram

Workflow_Diagram cluster_0 Condensation Stage cluster_1 Hydrogenation Stage cluster_2 Salt Formation & Isolation A Charge Reactor: 1. Ethylene Glycol 2. Molten DNCB 3. Sodium Carbonate B Heat Reaction (100-140°C, 4-6h) Monitor pH (7.5-8.0) A->B C Quench with Water Heat to 90-95°C B->C D Cool & Precipitate (Cool to 10-20°C) C->D E Filter & Wash (Wash with DI water to neutral pH) D->E F Charge Hydrogenation Reactor: 1. Condensation Product 2. Solvent (e.g., Ethanol) 3. Pd Catalyst E->F Dinitro Intermediate G Pressurize with H2 (e.g., 12 kg/cm²) F->G H React until H2 uptake ceases G->H I Filter to remove catalyst H->I J Add Hydrochloric Acid to the filtrate I->J Diamine Base Solution K Cool to Induce Crystallization (e.g., 0°C) J->K L Filter Product K->L M Wash & Dry L->M N N M->N Final Product: 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Caption: Detailed workflow for the industrial synthesis of the target compound.

Step-by-Step Methodology

Part 1: Condensation

  • Charge a suitable reactor with ethylene glycol (approx. 2.5 parts by weight relative to DNCB).

  • Begin stirring and add pre-melted 2,4-dinitrochlorobenzene (DNCB) (1 part by weight).

  • Add an additional portion of ethylene glycol (approx. 1.25 parts by weight). Maintain the temperature between 60-80°C.

  • Add sodium carbonate (approx. 0.28 parts by weight) to the reactor.

  • Seal the reactor, apply a vacuum to remove air, and then heat the mixture to 100-140°C. Maintain a pH of 7.5-8.0 and stir for 4-6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture slightly and quench by adding water (approx. 6.25 parts by weight). Heat to 90-95°C to ensure all solids are dissolved.

  • Allow the mixture to settle. The product is in the organic layer. Cool the mixture to 10-20°C to precipitate the intermediate product, 2-(2,4-dinitrophenoxy)ethanol.

  • Filter the solid product and wash the filter cake with deionized water until the rinsing is neutral (pH ~7.0).

Part 2: Hydrogenation

  • Charge a hydrogenation reactor with the washed intermediate from Part 1.

  • Add a suitable solvent (e.g., ethanol) and a palladium-based catalyst.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the target pressure (e.g., 12 kg/cm ²).

  • Heat the reaction and maintain it with stirring until hydrogen uptake ceases, indicating the completion of the reduction.

  • Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains the 2-(2,4-diaminophenoxy)ethanol free base.

Part 3: Salt Formation and Isolation

  • To the filtrate from Part 2, slowly add concentrated hydrochloric acid until the pH is strongly acidic, causing the dihydrochloride salt to precipitate.

  • Cool the mixture to approximately 0°C to maximize crystallization and continue stirring for 1 hour.

  • Filter the precipitated 2-(2,4-diaminophenoxy)ethanol dihydrochloride.

  • Wash the filter cake with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the final product under vacuum to obtain a stable, crystalline solid.

Conclusion

The synthesis of 2-(2,4-diaminophenoxy)ethanol dihydrochloride is a well-optimized process in industrial chemistry. The primary route, commencing with 2,4-dinitrochlorobenzene and ethylene glycol, stands as the most authoritative and field-proven method. It relies on two fundamental and high-yielding chemical transformations: a nucleophilic aromatic substitution and a catalytic hydrogenation. This pathway is not only efficient but has also been adapted for large-scale, clean production through material recycling. While alternative starting materials have been proposed, the DNCB route offers a robust and economically viable method, delivering a high-purity product that meets the stringent quality specifications required by the cosmetics industry.

References

  • Yin, Y. (n.d.). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. ResearchGate. [Link]

  • Yin, Y. (2007). Synthesis of β-2,4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Semantic Scholar. [Link]

  • Preparation method of 2,4-diaminophenoxyethanol hydrochloride. (n.d.). Patsnap. [Link]

  • Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. (n.d.). Patsnap. [Link]

  • Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. (n.d.). [Link]

  • 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. (2024). [Link]

  • CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. (n.d.).
  • CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. (n.d.).
  • US2988571A - Dinitrophenoxyethanol process. (n.d.).
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A Comparative Safety Assessment of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Cosmetic Formulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the safety profile of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key ingredient in oxidative hair dye formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes extensive toxicological data, regulatory opinions, and a comparative analysis of alternative compounds to support informed decisions in product development.

Introduction: The Role of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride in Hair Coloration

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5), hereafter referred to as 2,4-DAPE HCl, is an aromatic amine salt primarily used as a "coupler" in permanent hair coloring systems.[1][2] In these oxidative formulations, it does not act as a dye itself but reacts with a primary intermediate (a "developer" like p-phenylenediamine) in the presence of an oxidizing agent, typically hydrogen peroxide. This reaction synthesizes larger, stable colorant molecules within the hair shaft, leading to a permanent color effect.[3][4] Its molecular structure, featuring a hydrophilic phenoxyethanol fragment, is believed to improve solubility and compatibility in hair dye matrices and may reduce the rate of transdermal penetration compared to some traditional intermediates.[4]

This guide delves into the extensive safety data available for 2,4-DAPE HCl, providing a critical evaluation of its toxicological profile and comparing it with other alternatives to ground formulation choices in robust scientific evidence.

The Chemistry of Permanent Hair Color Formation

The efficacy of oxidative hair dyes relies on a chemical reaction that occurs in situ. The process can be visualized as a sequence of steps where small, colorless precursors penetrate the hair cuticle.

G cluster_0 Outside Hair Shaft cluster_1 Inside Hair Shaft Precursors Small, Colorless Precursors (2,4-DAPE HCl + Developer) Reaction Oxidative Reaction Precursors->Reaction Penetration H2O2 Oxidizing Agent (Hydrogen Peroxide) H2O2->Reaction Activation LargeMolecule Large, Colored Polymer Molecules Reaction->LargeMolecule Polymerization Trapped Molecules are trapped, providing lasting color LargeMolecule->Trapped Permanent Color

Caption: Oxidative hair dyeing workflow.

Initially, the small precursor molecules, including 2,4-DAPE HCl, diffuse through the hair shaft.[3] The addition of hydrogen peroxide then initiates an oxidative reaction, causing these precursors to polymerize into large, colored molecules. These newly formed molecules are too large to escape the hair structure, resulting in a permanent color change.[3]

Comprehensive Toxicological Profile

The safety of 2,4-DAPE HCl has been extensively reviewed by international regulatory and scientific bodies. The consensus from the U.S. Cosmetic Ingredient Review (CIR) Expert Panel and the European Commission's Scientific Committee on Consumer Safety (SCCS) is that the ingredient is safe for use in hair dyes at the specified concentrations, with its potential for skin sensitization being the most notable health consideration.[2][3]

Acute Toxicity and Dermal Penetration

The compound exhibits moderate acute toxicity upon oral ingestion. Dermal penetration, a critical factor for cosmetic ingredients, is low.[5][6]

EndpointSpeciesRouteValue (LD50)Reference
Acute ToxicityRatOral1000 - 1191 mg/kg[5]
Acute ToxicityMouseOral1160 - 1760 mg/kg[5]

This data suggests a low risk of systemic toxicity from accidental ingestion during normal use.

Skin and Eye Irritation

Studies on rabbits indicate that 2,4-DAPE HCl is slightly irritating to the skin at a 4% concentration and can be an ocular irritant when tested in its undiluted form ("neat").[3][5][6] In finished cosmetic products, which contain much lower concentrations and are formulated to have a neutral pH, the irritation potential is significantly reduced.

Skin Sensitization

The critical health effect for 2,4-DAPE HCl is its potential to cause skin sensitization, meaning it can induce an allergic skin reaction upon repeated contact.[6][7] Animal studies and regulatory assessments classify it as a low-level to moderate sensitizer.[3][5] This is a common characteristic of many oxidative hair dye ingredients.

Causality Behind Sensitization: Aromatic amines like 2,4-DAPE HCl are relatively small, reactive molecules. They can penetrate the epidermis and act as haptens, binding to endogenous proteins to form hapten-protein conjugates. These new complexes can then be recognized as foreign by the immune system's Langerhans cells, initiating an immune response that leads to allergic contact dermatitis in susceptible individuals.

Genotoxicity and Mutagenicity

The genotoxicity profile of 2,4-DAPE HCl is mixed, highlighting the importance of a weight-of-evidence approach in safety assessment.

Assay TypeSystemMetabolic ActivationResultReference
Ames TestS. typhimurium (TA98)With S9Positive [8][9]
Ames TestOther S. typhimurium strainsWith/Without S9Negative[8][9]
Micronucleus AssayHuman Lymphocytes (in vitro)With/Without S9Positive [8][9]
Chromosome AberrationHuman Lymphocytes (in vitro)With/Without S9Positive [9]
Chromosome AberrationChinese Hamster Ovary Cells (in vitro)With/Without S9Negative[9]
Dominant Lethal AssayMouse (in vivo)N/ANegative[5][6]
Micronucleus TestMouse (in vivo)N/ANegative[5][9]
UDS TestRat Hepatocytes (in vivo)N/ANegative[5][10]

Expertise & Experience Insight: The positive results observed in some in vitro assays (Ames, micronucleus) are not uncommon for this class of compounds. These tests are highly sensitive and can produce positive results that do not always translate to a risk in humans. The key is that multiple in vivo studies, which better represent whole-organism metabolism and detoxification, have consistently shown negative results.[5][6] Regulatory bodies like the SCCS and CIR have evaluated this complete dataset and concluded that 2,4-DAPE HCl is not a concern for genotoxicity under the conditions of its use in hair dyes.[2][3]

Carcinogenicity and Developmental Toxicity

Long-term oral carcinogenicity studies in both mice and rats have shown that 2,4-DAPE HCl does not produce carcinogenic effects.[3][5][6] Furthermore, developmental studies did not reveal any teratogenic effects.[3][5]

Regulatory Status and Expert Opinions

Both North American and European regulatory bodies have established guidelines for the safe use of 2,4-DAPE HCl.

  • European Union: The SCCS concluded that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% (after mixing with hydrogen peroxide) does not pose a risk to the consumer, apart from its sensitizing potential.[2][10]

  • United States: The CIR Expert Panel has repeatedly concluded that 2,4-DAPE HCl and its sulfate salt are "safe as hair dye ingredients in the present practices of use and concentration".[1][3][8] The current maximum concentration of use is reported up to 2.4% in hair dyes that are diluted before use.[9]

Comparative Analysis with Alternative Couplers

While direct, head-to-head comparative studies are rare, we can compare the safety profile of 2,4-DAPE HCl with other common couplers based on available regulatory assessments.

CouplerKey Safety EndpointsRegulatory Notes
2,4-DAPE HCl Moderate sensitizer. Mixed in vitro genotoxicity, but negative in vivo. Not carcinogenic.Deemed safe for use up to 2.0% on-head by SCCS.[2]
Resorcinol Strong sensitizer. Concerns regarding potential endocrine-disrupting activity. Skin irritant.Use is restricted to 1.25% in oxidative hair dyes in the EU. Must be labeled "Contains resorcinol."
m-Aminophenol Moderate sensitizer. Some evidence of in vitro genotoxicity, but generally negative in vivo.Considered safe by the SCCS for use up to 1.2% on-head.
Natural Alternatives (e.g., Henna, Indigo) Different mechanism (stains hair cuticle). Lower sensitization potential than oxidative dyes, but not zero. Risk of contaminants (e.g., metallic salts, PPD) in non-pure products.Not regulated in the same manner as synthetic dyes. Performance and color palette are limited.[11]

Senior Scientist's Perspective: 2,4-DAPE HCl presents a favorable safety profile compared to some older couplers like resorcinol, particularly concerning endocrine activity. Its primary drawback, skin sensitization, is a known hazard for the entire class of oxidative hair dye ingredients. The key to safe formulation is adherence to regulatory concentration limits and clear consumer guidance, such as performing a patch test.

Key Experimental Protocols

To ensure the safety of any new formulation, a series of standardized toxicological tests are required. Below are workflows for two critical assays relevant to 2,4-DAPE HCl's safety profile.

Bacterial Reverse Mutation Assay (Ames Test)

This test is a first-line screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs if the test chemical causes a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

Workflow Diagram: Ames Test

G cluster_workflow Ames Test Workflow cluster_plating Plating start Prepare Test Chemical (2,4-DAPE HCl in DMSO) plate_neg_s9 Plate Bacteria + Chemical (No S9) start->plate_neg_s9 plate_pos_s9 Plate Bacteria + Chemical + S9 Mix start->plate_pos_s9 s9_prep Prepare S9 Liver Extract for Metabolic Activation s9_prep->plate_pos_s9 strains Select Bacterial Strains (e.g., TA98, TA100) strains->plate_neg_s9 strains->plate_pos_s9 incubation Incubate Plates (37°C for 48-72h) plate_neg_s9->incubation plate_pos_s9->incubation counting Count Revertant Colonies incubation->counting analysis Analyze Data: Compare to controls counting->analysis

Caption: Workflow for the Ames mutagenicity test.

Self-Validating Protocol Steps:

  • Dose-Range Finding: A preliminary test is run to determine the toxicity of 2,4-DAPE HCl to the bacterial strains, ensuring the main experiment uses non-lethal concentrations.

  • Metabolic Activation: The test is run in parallel with and without a "S9 mix," an extract of rat liver enzymes.[8] This mimics mammalian metabolism, identifying chemicals that become mutagenic only after being processed by the body. This is a critical step, as 2,4-DAPE HCl was positive in strain TA98 specifically with metabolic activation.[9]

  • Controls: Each experiment includes a negative (vehicle) control and a positive control (a known mutagen for each strain, with and without S9) to validate the sensitivity of the assay.

  • Confirmation: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background rate and is reproducible in a confirmatory experiment.

Conclusion

The comprehensive body of evidence from decades of study indicates that 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is safe for its intended use as a hair dye coupler in oxidative formulations within established concentration limits. Its toxicological profile is well-characterized. While in vitro genotoxicity tests have yielded some positive findings, these have not been substantiated by in vivo animal studies, which are more relevant to human health assessment.

The primary risk associated with 2,4-DAPE HCl is skin sensitization , a known hazard for this ingredient class. For development professionals, this underscores the necessity of:

  • Strictly adhering to the maximum use concentrations recommended by regulatory bodies like the SCCS (2.0% on-head).[2]

  • Formulating finished products to minimize irritation potential.

  • Providing clear consumer instructions for patch testing to identify individual sensitivity prior to use.

Compared to other couplers, 2,4-DAPE HCl offers a robust and well-documented safety profile, making it a viable ingredient for modern cosmetic formulations.

References

  • Cosmetic Ingredient Review (2025). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Online]. Available at: [Link]

  • Cosmetics Info. 2,4-Diaminophenoxyethanol HCl. [Online]. Available at: [Link]

  • Cosmetic Ingredient Review (2007). Final Report of the Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCI and 2,4-Diaminophenoxyethanol Sulfate. [Online]. Available at: [Link]

  • Cosmetic Ingredient Review (2024). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. [Online]. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS) (2010). Opinion on 2,4-Diaminophenoxyethanol dihydrochloride and sulfate (A42). [Online]. Available at: [Link]

  • Cosmetic Ingredient Review (2024). Data Sheet for 2,4-Diaminophenoxyethanol HCl. [Online]. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS) (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. [Online]. Available at: [Link]

  • Scientific Committee on Consumer Products (SCCP) (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. [Online]. Available at: [Link]

  • Loprieno, N., Boncristiani, G., & Loprieno, G. (1982). Mutagenic studies on the hair dye 2-(2',4'-diaminophenoxy)ethanol with different genetic systems. Mutation research, 102(4), 331–346. [Online]. Available at: [Link]

  • Haz-Map. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. [Online]. Available at: [Link]

  • EWG Skin Deep. 2,4-DIAMINOPHENOXYETHANOL HCL. [Online]. Available at: [Link]

  • Cosmetic Ingredient Review (2024). Re-Review of 2,4-Diaminophenoxyethanol HCl and Sulfate. [Online]. Available at: [Link]

  • COSMILE Europe. 2,4-DIAMINOPHENOXYETHANOL HCL. [Online]. Available at: [Link]

  • MDedge. (2023). Hesitant about chemical hair dye? Your patients may appreciate these natural alternatives. [Online]. Available at: [Link]

  • Zhishang Bio. 2-(2 4-Diaminophenoxy)ethanol dihydrochloride. [Online]. Available at: [Link]

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A Comparative Guide to the Efficacy of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride as a Dye Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a key precursor in oxidative hair dye formulations. It is designed for researchers, scientists, and professionals in drug and cosmetic development, offering an objective analysis of its performance characteristics against common alternatives, supported by available data and standardized experimental protocols.

Introduction: The Chemistry of Permanent Hair Color

Permanent or oxidative hair dyeing is a complex chemical process that forms large, colored molecules within the hair cortex, rendering them resistant to washing. This process relies on the reaction between two types of small, colorless precursors—a primary intermediate and a coupler—in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions.

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (also known as 2,4-DAPE) serves as a "coupler" in these formulations. While primary intermediates, such as p-phenylenediamine (PPD) or p-aminophenol (PAP), are oxidized to form reactive quinonediimines, couplers react with these intermediates to generate a wide spectrum of colors. The final shade is determined by the specific combination and concentration of the primary intermediate(s) and coupler(s) used.

This guide will dissect the efficacy of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride by comparing its chemical properties, performance characteristics, and safety profile with those of other widely used dye precursors. While direct, publicly available quantitative comparative studies are limited, this guide synthesizes existing data and provides standardized protocols for conducting such evaluations.

Physicochemical Properties of Key Dye Precursors

The physical and chemical characteristics of a dye precursor are fundamental to its function, formulation, and stability. Below is a comparison of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride with common primary intermediates and another widely used coupler, resorcinol.

Property2-(2,4-Diaminophenoxy)ethanol Dihydrochloridep-Phenylenediamine (PPD)p-Aminophenol (PAP)Resorcinol
CAS Number 66422-95-5106-50-3123-30-8108-46-3
Molecular Formula C₈H₁₄Cl₂N₂O₂C₆H₈N₂C₆H₇NOC₆H₆O₂
Molecular Weight 241.11 g/mol 108.14 g/mol 109.13 g/mol 110.11 g/mol
Role in Dyeing CouplerPrimary IntermediatePrimary IntermediateCoupler
Appearance Light grey to light pink powderWhite to purple-black crystalsWhite or reddish-yellow crystalsWhite crystalline solid
Melting Point 222-224 °C145-147 °C186-189 °C110-112 °C
Water Solubility 425 g/L at 20°C47 g/L at 25°C11 g/L at 25°C1400 g/L at 20°C

Mechanism of Action in Oxidative Hair Dyeing

The formation of a stable, long-lasting color within the hair shaft is a multi-step process. The choice of coupler is critical in determining the final hue and its stability.

First, the alkalizing agent, often ammonia or an alternative like monoethanolamine, opens the hair cuticle, allowing the dye precursors and the oxidizing agent to penetrate into the cortex. The oxidizing agent then lightens the natural melanin in the hair and oxidizes the primary intermediates into reactive quinonediimines. These reactive intermediates then couple with molecules like 2-(2,4-Diaminophenoxy)ethanol dihydrochloride to form the final, larger dye molecules. These newly formed molecules are too large to be easily washed out from the hair shaft, resulting in a permanent color change.

The phenoxyethanol group in the structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is thought to enhance its solubility and compatibility within the dye matrix, potentially leading to a more uniform application.

Oxidative Hair Dyeing Mechanism cluster_0 Outside Hair Shaft cluster_1 Inside Hair Cortex Primary Intermediate Primary Intermediate Reactive Intermediate Reactive Intermediate Primary Intermediate->Reactive Intermediate Oxidation by H2O2 Coupler (2,4-DAPE) Coupler (2,4-DAPE) Final Dye Molecule Large, Stable Dye Molecule Coupler (2,4-DAPE)->Final Dye Molecule H2O2 Hydrogen Peroxide Reactive Intermediate->Final Dye Molecule Coupling Reaction

Caption: General mechanism of oxidative hair dyeing.

Comparative Efficacy Analysis

A direct, quantitative comparison of performance between dye precursors from publicly available literature is challenging. However, based on their chemical roles and extensive use in the industry, a qualitative assessment can be made. For rigorous, quantitative comparisons, the experimental protocols provided in the subsequent section should be employed.

Color Contribution
  • 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: As a coupler, it does not produce color on its own but is crucial in forming a range of shades. It is often associated with the formation of blue, purple, and reddish tones, which are essential for creating natural-looking brown and black shades, as well as more vibrant fashion colors.

  • p-Phenylenediamine (PPD): This primary intermediate is the foundation for most dark brown and black shades. Its self-coupling can also occur, though the final color is largely determined by the couplers present.

  • p-Aminophenol (PAP): This primary intermediate is typically used to create reddish-brown and brown shades.

  • Resorcinol: As a coupler, resorcinol is known for producing greenish-brown tones and is often used in combination with other couplers to create natural-looking blond and brown shades.

Color Stability and Wash Fastness
Impact on Hair Integrity

All permanent hair dyeing processes can induce some level of damage to the hair fiber due to the alkaline pH and oxidative conditions required. This can manifest as a reduction in tensile strength and an increase in protein loss. The degree of damage can be influenced by the specific formulation, including the type and concentration of the dye precursors. It is hypothesized that the molecular structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, with its phenoxyethanol moiety, may offer some advantages in formulation that could potentially mitigate damage, though further studies are required to confirm this.

Standardized Experimental Protocols for Efficacy Evaluation

To facilitate objective comparisons, the following detailed methodologies are provided.

Protocol 1: Evaluation of Color Fastness to Washing

This protocol assesses the durability of the color after repeated washing cycles.

Materials:

  • Hair swatches (standardized, e.g., virgin European hair)

  • Dye formulations containing the precursors to be tested (e.g., 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, PPD, PAP, Resorcinol) with a standard developer (hydrogen peroxide) and alkalizing agent.

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate).

  • Colorimeter (CIELAB Lab* system).

  • Controlled temperature water bath.

Procedure:

  • Baseline Color Measurement: Measure the initial color of the undyed hair swatches using the colorimeter to establish a baseline.

  • Dye Application: Prepare the dye formulations according to standard procedures. Apply the dye to the hair swatches and allow it to process for the recommended time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: Thoroughly rinse the dye from the swatches with water at a controlled temperature until the water runs clear. Allow the swatches to air dry completely.

  • Post-Dyeing Color Measurement: Measure the color of the dyed swatches to determine the initial color deposition (Cycle 0).

  • Washing Cycles: Immerse the dyed swatches in the standard shampoo solution within the controlled temperature water bath for a set duration (e.g., 5 minutes), gently agitating. Rinse thoroughly.

  • Repeat: Repeat the washing and drying cycle for a predetermined number of iterations (e.g., 1, 5, 10, 15 washes).

  • Color Measurement After Washing: After each specified number of washes, measure the color of the swatches.

  • Data Analysis: Calculate the total color difference (ΔE) between the initial post-dyeing color and the color after each washing cycle. A higher ΔE indicates greater color fading.

Color_Fastness_Workflow A Undyed Hair Swatch B Baseline Color Measurement (CIELAB Lab) A->B C Dye Application B->C D Rinse and Dry C->D E Post-Dyeing Color Measurement (Cycle 0) D->E F Washing Cycle (Shampoo) E->F G Rinse and Dry F->G H Color Measurement (After X Washes) G->H H->F Repeat for N Cycles I Data Analysis (ΔE) H->I

Caption: Experimental workflow for color fastness testing.

Protocol 2: Assessment of Hair Fiber Integrity (Tensile Strength)

This protocol evaluates the impact of the dyeing process on the structural integrity of the hair fiber.

Materials:

  • Single hair fibers.

  • Tensile strength tester.

  • Dye formulations.

Procedure:

  • Baseline Tensile Strength: Measure the force required to break a statistically significant number of single hair fibers from the untreated swatch.

  • Dye Application: Dye a swatch of hair using the formulations being tested.

  • Post-Dyeing Tensile Strength: After dyeing, rinsing, and drying, measure the tensile strength of an equal number of single hair fibers.

  • Data Analysis: Compare the average breaking strength of the dyed fibers to the undyed fibers. A greater reduction in tensile strength indicates more significant damage.

Comparative Safety and Toxicological Profile

The safety of hair dye ingredients is a primary concern for both consumers and regulatory bodies. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride has been extensively reviewed for its safety.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2-(2,4-Diaminophenoxy)ethanol HCl is safe as a cosmetic ingredient in the present practices of use and concentration. Similarly, the Scientific Committee on Consumer Safety (SCCS) in Europe has stated that its use as an oxidative hair dye at a maximum on-head concentration of 2.0% does not pose a risk to the health of the consumer, apart from its sensitizing potential.

Here is a summary of the toxicological data for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in comparison to the well-studied primary intermediate, p-Phenylenediamine (PPD).

Toxicological Endpoint2-(2,4-Diaminophenoxy)ethanol Dihydrochloridep-Phenylenediamine (PPD)
Acute Oral Toxicity (LD₅₀, rat) Approximately 1000 mg/kg bw80-100 mg/kg bw
Skin Irritation Slightly irritating at 4.0%Irritant
Eye Irritation Practically non-irritating at 4.0%Irritant
Skin Sensitization Low sensitizing potential in humansExtreme sensitizer
Genotoxicity Majority of assays negativeSome evidence of mutagenicity in certain test systems
Carcinogenicity Not found to be carcinogenic in animal studiesEvidence is debated, but some studies have raised concerns

Causality in Experimental Choices: The choice of toxicological tests (e.g., acute toxicity, irritation, sensitization, genotoxicity) is guided by international standards (e.g., OECD guidelines) to ensure the data is reliable and can be used for risk assessment by regulatory bodies. The concentrations tested are often related to the maximum expected exposure levels in consumer products.

Conclusion and Future Perspectives

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-established hair dye coupler with a favorable safety profile as determined by major international regulatory bodies. Its utility in creating a range of shades, particularly in the blue and red spectrum, makes it a versatile component in permanent hair color formulations.

Future research should focus on generating direct comparative data to allow formulators to make more informed, evidence-based decisions when selecting dye precursors. Such studies would not only benefit the cosmetic industry but also enhance consumer safety and product performance.

References

  • Centre For Cruelty free Testing. (n.d.). Hair Color Study. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025, February 14). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Poprzan, J., & Wickett, R. R. (2014). Investigation of hair dye deposition, hair color loss, and hair damage during multiple oxidative dyeing and shampooing cycles. Journal of Cosmetic Science, 65(5), 305–323.
  • The Effect of Permanent, Semi-Permanent, and Temporary Dyes on the Tensile Strength of Hair. (2019). Furman University Scholar Exchange.
  • HunterLab. (2024, November 6). Spectral Analysis for Hair Care Product Color Retention. Retrieved from [Link]

  • Dias, T. C., et al. (2018). Evaluation of efficacy of permanent hair dyes – intense red. MedCrave Online Journal of Cosmetology & Trichology, 4(4), 188-193.
  • ResearchGate. (n.d.). THE CHEMISTRY MECHANISM OF HAIR DYES.
  • ACS Omega. (n.d.).
  • Cosmetic Ingredient Review. (2024, September 6). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

  • Survey and occurrence of PPD, PTD and other allergenic hair dye substances in hair dyes. (n.d.).
  • European Patent Office. (2022, October 5). RESORCINOL-FREE HAIR COLOURING COMPOSITIONS (EP 4066812 A1).
  • MDPI. (n.d.).
  • Cosmetics & Toiletries. (n.d.). Correlating Porosity and Tensile Strength of Chemically Modified Hair.
  • PubMed Central. (2023, May 18). Mechanisms of impairment in hair and scalp induced by hair dyeing and perming and potential interventions.
  • ResearchGate. (2025, August 5).
  • Mettler Toledo. (n.d.). CIELab Color Measurement. Retrieved from [Link]

  • All Star Training. (n.d.). Hair Coloring.
  • ResearchGate. (n.d.). Thickness and tensile strength of hair before and after dyeing process.
  • MDPI. (n.d.). Types of Hair Dye and Their Mechanisms of Action.
  • Evaluation and Stability Study of Hair Colourants – A Comparison. (2025, May 19).
  • Cosmetics Info. (n.d.). 2,4-Diaminophenoxyethanol HCl. Retrieved from [Link]

  • Allergic Contact Derm
  • Compound Interest. (2015, May 14). The Chemistry of Permanent Hair Dyes. Retrieved from [Link]

  • European Commission. (2004, April 23). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing.
  • PubMed. (n.d.).
  • Cosmetic Ingredient Review. (2024, October 2).
  • ResearchGate. (n.d.). CIE color scale assessment (A)
  • ResearchGate. (n.d.).
  • Cosmetic Ingredient Review. (2024, September 30).
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS. (n.d.). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.
  • HunterLab Horizons Blog. (2025, November 4).
  • SEDICI. (n.d.).
  • Woolwise. (n.d.). Colour measurement in practice.
  • European Commission. (n.d.).
  • International Journal of Research in Dermatology. (2023, June 20). A real-world data analysis on the usage of paraphenylenediamine and ammonia free hair dye.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 5).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5), a compound recognized for its utility in research and as a dye intermediate, but also for its specific hazard profile. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Essential Safety Profile & Proactive Measures

Before handling or disposing of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a clear understanding of its hazard profile is paramount. This substance is not merely a benign organic compound; it possesses properties that demand rigorous safety protocols. The primary hazards include being harmful if swallowed, causing serious eye damage, inducing allergic skin reactions, and being suspected of causing genetic defects.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.

This profile dictates that at no point should this chemical or its containers be disposed of via standard laboratory drains or in the general waste stream.[1][2][3] The core principle of its disposal is chemical destruction via incineration or management by a licensed hazardous waste facility to prevent environmental release and potential human exposure.

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Identifier Hazard Classification & Statements Required PPE
CAS No. 66422-95-5[1][4][5]Engineering Controls: Operate in a well-ventilated area or under a chemical fume hood.[1][6] A safety shower and eye wash station must be readily accessible.[7]
GHS Hazard Statements H302: Harmful if swallowed.[1] H317: May cause an allergic skin reaction.[1] H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects.Eye/Face Protection: Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[1][7]
Incompatible Materials Strong oxidizing agents.[2]Hand Protection: Compatible, chemical-resistant gloves (e.g., plastic or rubber).[2][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]
Hazardous Decomposition Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosgene.[2]Skin/Body Protection: Lab coat and appropriate protective clothing to prevent skin exposure.[1][7]
Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[2][7]

Immediate Response: Spill Management Protocol

Accidental spills require a swift and systematic response to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity.

  • Evacuate the spill area, keeping people away and upwind of the spill if possible.[2]

Step 2: Don Appropriate PPE

  • Before re-entering the area, don the full PPE outlined in Table 1, including respiratory protection if the material is a fine powder.

Step 3: Containment and Cleanup

  • For Solid Spills:

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

    • Carefully sweep or scoop up the material using non-sparking tools.[1][2][6] Avoid actions that create dust.[1][2]

    • Place the collected material and absorbent into a suitable, clearly labeled, and sealable container for hazardous waste.[1][2]

  • For Liquid Spills (Solutions):

    • Contain the spill using an inert absorbent material or chemical spill pillows.[2]

    • Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[2]

Step 4: Decontaminate the Area

  • Thoroughly clean the contaminated surface. After the initial cleanup, flush the area with water.[2]

  • Collect all cleaning materials (wipes, absorbents) and the decontamination water (if possible) as hazardous waste.

Standard Disposal Procedure for Waste Product

The recommended and most environmentally sound method for disposing of unwanted 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is through a licensed professional waste disposal service.[1]

Protocol for Waste Collection and Disposal:

  • Segregate Waste: Do not mix this compound with incompatible materials, particularly strong oxidizing agents.[2]

  • Package Securely: Place the waste chemical (in its original container if possible) or the collected spill residue into a robust, sealable, and correctly labeled hazardous waste container.

  • Label Correctly: The label must clearly state "Hazardous Waste" and identify the contents as "2-(2,4-Diaminophenoxy)ethanol dihydrochloride" with the associated hazard symbols.

  • Arrange for Professional Disposal: The primary disposal route is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][7] This high-temperature destruction ensures the breakdown of the molecule into less harmful components and prevents its release into the environment. This process must be handled by a certified hazardous waste management company that can provide documentation of proper disposal, adhering to all local and federal regulations such as those from the Environmental Protection Agency (EPA).[8]

Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical is still considered hazardous. Chemical residues pose a threat to unsuspecting personnel and the environment.[9]

Step-by-Step Container Decontamination:

  • Initial Rinse: Under a fume hood and while wearing appropriate PPE, rinse the container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinse, and preferably all three, must be collected as hazardous chemical waste.[10] Treat this rinsate with the same disposal procedure as the original product.

  • Render Unusable: After thorough rinsing, the container should be punctured or otherwise damaged to prevent reuse.[3]

  • Final Disposal: Dispose of the decontaminated and punctured container as unused product or in accordance with your institution's specific guidelines for chemically contaminated sharps or lab glass.[1]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing any waste stream containing 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

G cluster_waste_type 1. Identify Waste Type cluster_spill_actions 2. Spill Response Protocol cluster_disposal_path 3. Primary Disposal Path cluster_container_actions 4. Container Decontamination start Waste Generated: 2-(2,4-Diaminophenoxy)ethanol dihydrochloride spill Accidental Spill start->spill waste_prod Unused Product or Contaminated Material start->waste_prod empty_cont Empty Container start->empty_cont spill_ppe Don Full PPE spill->spill_ppe waste_package Package in Labeled Hazardous Waste Container waste_prod->waste_package cont_rinse Triple-Rinse Container empty_cont->cont_rinse spill_contain Contain & Collect with Inert Absorbent spill_ppe->spill_contain spill_package Package in Labeled Hazardous Waste Container spill_contain->spill_package waste_contact Contact Licensed Waste Disposal Service spill_package->waste_contact waste_package->waste_contact waste_incinerate Chemical Incineration with Afterburner & Scrubber waste_contact->waste_incinerate cont_collect Collect Rinsate as Hazardous Waste cont_rinse->cont_collect cont_puncture Puncture to Prevent Reuse cont_rinse->cont_puncture cont_collect->waste_package cont_dispose Dispose of Container per Institutional Policy cont_puncture->cont_dispose

Caption: Disposal workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.

By implementing this comprehensive disposal strategy, you actively contribute to a culture of safety and environmental stewardship within your organization, ensuring that our scientific pursuits do not come at the cost of personal or ecological well-being.

References

  • Santa Cruz Biotechnology, Inc. (2016, March 29). SC-352254 - SAFETY DATA SHEET. Retrieved from .

  • Biosynth. (2021, May 29). Safety Data Sheet FD38978.
  • Jay Organics. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride Safety Data Sheet.
  • BioCrick. (2024, July 4). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS.
  • Haz-Map. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride - Hazardous Agents.
  • TCI Chemicals. 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | 66422-95-5.
  • ChemicalBook. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride | 66422-95-5.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from Australian Government Department of Health.
  • PubChem. 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride.
  • ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2,4-Diaminophenoxyethanol.
  • Scientific Committee on Consumer Safety. (2010). Opinion on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42).
  • Monash University. Disposal of chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from Emory University, Department of Chemistry.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • United Nations University. Chemical Waste Management for Laboratories.
  • Cosmetic Ingredient Review. (2024, October 2). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.
  • Scientific Committee on Consumer Products. (2006). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts.
  • Cosmetic Ingredient Review. (2024, September 30). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet.
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • Echemi. 2,4-Diaminophenoxyethanol dihydrochloride SDS, 66422-95-5 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites.
  • U.S. Environmental Protection Agency. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter.
  • U.S. Environmental Protection Agency. Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.

Sources

Navigating the Safe Handling of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No. 66422-95-5), a compound requiring careful management due to its potential health hazards. This document moves beyond a simple checklist, offering causal explanations for each step to foster a deeply ingrained culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-(2,4-Diaminophenoxy)ethanol dihydrochloride is classified with several key hazards that dictate our handling protocols. A thorough understanding of these risks is the foundational step in preventing accidental exposure and ensuring a safe working environment.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed[1][2][3]. Ingestion can lead to adverse systemic effects.

  • Skin Sensitization: It may cause an allergic skin reaction upon contact[1][2][3][4]. Repeated or prolonged exposure can lead to contact dermatitis.

  • Eye Irritation: It can cause serious eye irritation or damage[2][3].

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects[2][3].

While some sources may present conflicting information, a conservative approach that accounts for all potential hazards is the most responsible course of action. The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting a cautious approach[1].

Hazard ClassificationGHS Hazard StatementSource
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]
Skin sensitization (Category 1)H317: May cause an allergic skin reaction[1][2][3]
Serious eye damage/eye irritationH318/H319: Causes serious eye damage/irritation[2][3]
Suspected of causing genetic defectsH341: Suspected of causing genetic defects[2]
Hazardous to the aquatic environmentH411: Toxic to aquatic life with long lasting effects[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. The goal is to create a complete barrier between the researcher and the chemical.

Essential PPE Ensemble:
  • Eye and Face Protection: Tight-sealing safety goggles are the minimum requirement[5]. For procedures with a higher risk of splashing, a face shield worn in conjunction with safety goggles is mandatory[1][6]. This combination provides comprehensive protection against splashes that could cause serious eye damage[2].

  • Hand Protection: Compatible chemical-resistant gloves are essential to prevent skin contact and potential sensitization[1][7]. While specific glove materials are not always listed, nitrile gloves offer good resistance to a range of chemicals and are a suitable choice[6]. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound[1].

  • Body Protection: A standard laboratory coat is required for all procedures[6]. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat. Ensure that contaminated work clothing is not taken out of the laboratory[2][3].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols[1][8]. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn[1][5][7].

Workflow for Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Fig 1. Procedural flow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(2,4-Diaminophenoxy)ethanol dihydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][5][8].

  • Keep the container tightly closed when not in use and ensure it is properly labeled[1][5][7].

Handling and Use:
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[5][7].

  • Engineering Controls: All weighing and solution preparation activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[1][8].

  • Procedural Discipline: Avoid contact with skin, eyes, and clothing[1][7]. Do not eat, drink, or smoke in the handling area[2][3][5]. Wash hands thoroughly after handling the compound, even if gloves were worn[1][7].

  • Spill Preparedness: Have a spill kit readily available. The kit should contain an inert absorbent material, appropriate PPE, and waste disposal bags.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response can significantly mitigate potential harm.

First Aid Measures:
Exposure RouteImmediate ActionFollow-up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5][7]Seek immediate medical attention from an ophthalmologist.[7]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[5][7][9] Remove all contaminated clothing.[5][7][10]If skin irritation or a rash occurs, seek medical attention.[2][3][5] Wash contaminated clothing before reuse.[2][5][7]
Inhalation Move the person to fresh air and keep them warm and at rest.[1][7][9]If breathing is irregular or has stopped, administer artificial respiration. Call a physician.[5][7]
Ingestion Rinse the mouth with water, provided the person is conscious.[1][2][7] Do NOT induce vomiting.[5]Call a physician or poison control center immediately.[2][5][7]
Spill Response Protocol:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including a respirator if the spill generates dust.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal[1][5].

    • For liquid spills, cover with an inert absorbent material, then collect and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water[5].

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Disposal Workflow

Disposal_Workflow Start Unused Product/Contaminated Waste Step1 Dissolve or mix with a combustible solvent. Start->Step1 Preparation Step2 Transfer to a licensed waste disposal company. Step1->Step2 Secure Transport Step3 Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Step2->Step3 Final Destruction End Compliant Disposal Step3->End

Fig 2. Chemical waste disposal pathway.

The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][7]. This must be done through a licensed professional waste disposal service[1]. Do not allow the product to enter drains, as it is toxic to aquatic life[1][7]. Contaminated packaging should be disposed of in the same manner as the unused product[1].

By integrating these safety protocols and procedural guidelines into your daily laboratory operations, you can effectively mitigate the risks associated with handling 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, ensuring a safe environment for yourself and your colleagues while upholding the highest standards of scientific research.

References

  • BioCrick. (2024, July 4). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride-MSDS. Retrieved from [Link]

  • Haz-Map. (2025). 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • American College of Clinical Pharmacy. (n.d.). EMERGENCY PREPAREDNESS - TOXICOLOGY. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, September 6). Amended Safety Assessment of 2,4-Diaminophenoxyethanol HCl and 2,4-Diaminophenoxyethanol Sulfate as Used in Cosmetics. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.